Product packaging for (1R)-(+)-cis-Pinane(Cat. No.:CAS No. 4795-86-2)

(1R)-(+)-cis-Pinane

Cat. No.: B1600403
CAS No.: 4795-86-2
M. Wt: 138.25 g/mol
InChI Key: XOKSLPVRUOBDEW-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1R)-(+)-cis-Pinane is a useful research compound. Its molecular formula is C10H18 and its molecular weight is 138.25 g/mol. The purity is usually 95%.
The exact mass of the compound Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18 B1600403 (1R)-(+)-cis-Pinane CAS No. 4795-86-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOKSLPVRUOBDEW-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032280
Record name (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colorless liquid; [Aldrich MSDS]
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R)-(+)-cis-Pinane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/10573
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

4795-86-2, 6876-13-7
Record name (+)-cis-Pinane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4795-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-cis-Pinane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795862
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601032280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.048
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PINANE, CIS-(+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDS697478P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (1R)-(+)-cis-Pinane: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-(+)-cis-Pinane, a bicyclic monoterpene, is a versatile and valuable chiral building block in modern organic synthesis. Derived from the abundant natural product α-pinene, its rigid bicyclic framework and well-defined stereochemistry make it an important starting material and chiral auxiliary in the asymmetric synthesis of complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in drug development.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic pine-like odor. Its key physical and chemical properties are summarized in the tables below.

General and Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈[1][2][3][4]
Molecular Weight 138.25 g/mol [1][2][3][4]
CAS Number 4795-86-2[1][4]
Appearance Colorless liquid[2][3]
Odor Characteristic pine-like[5]
Density 0.856 g/mL at 20 °C[1][2][3]
Boiling Point 168-169 °C[1][4]
Melting Point -53 °C[1]
Refractive Index (n²⁰/D) 1.463[1][3]
Specific Optical Rotation ([α]²⁰/D) +24° ± 1° (neat)[1][3]
Solubility Soluble in water.[6]
Spectroscopic Data
SpectroscopyData
¹H NMR (Proton NMR) Expected signals in the aliphatic region, typically between 0.8 and 2.5 ppm. The spectrum would show complex splitting patterns due to the rigid bicyclic structure.
¹³C NMR (Carbon NMR) Expected signals for methyl, methylene, methine, and quaternary carbons in the aliphatic region.
Infrared (IR) Spectroscopy Characteristic C-H stretching and bending vibrations for alkanes.
Mass Spectrometry (MS) The molecular ion peak (M⁺) would be observed at m/z = 138, with a fragmentation pattern typical of bicyclic alkanes.

Experimental Protocols

The primary route for the synthesis of this compound is the stereoselective catalytic hydrogenation of (+)-α-pinene. The key to a successful synthesis is the choice of catalyst and reaction conditions to maximize the yield of the cis isomer over the trans isomer.

Synthesis of this compound from (+)-α-Pinene

Principle: The hydrogenation of the double bond in α-pinene can lead to both cis and trans isomers of pinane. The use of specific catalysts, such as ruthenium or modified nickel catalysts, can provide high diastereoselectivity for the desired cis product.

Reaction Scheme:

G cluster_0 (+)-α-Pinene cluster_1 This compound a b a->b H₂, Catalyst

Caption: Catalytic hydrogenation of (+)-α-pinene to this compound.

Method 1: Using Ruthenium Nanoparticles on Amphiphilic Mesoporous Silica [2]

  • Catalyst Preparation: Amphiphilic mesoporous silica modified with trimethoxy(3,3,3-trifluoropropyl)silane (TFPS) and (3-aminopropyl)trimethoxysilane (APTS) is prepared. Ruthenium nanoparticles are then immobilized on this support by a wet impregnation method using RuCl₃·3H₂O as the precursor, followed by reduction with NaBH₄.

  • Hydrogenation Reaction:

    • In a high-pressure reactor, a mixture of (+)-α-pinene, water, and the Ru/MF@MN catalyst is prepared. A typical mass ratio is 200:60:1 (water:α-pinene:catalyst).

    • The reactor is purged with hydrogen and then pressurized to 2 MPa.

    • The reaction mixture is stirred at 35 °C for 1 hour.

  • Work-up and Purification:

    • After the reaction, the catalyst is separated by filtration.

    • The organic layer is separated from the aqueous layer.

    • The crude product is purified by fractional distillation to separate the cis-pinane from any trans-pinane and unreacted α-pinene.

Method 2: Using a Nickel Catalyst with an Ionic Liquid Layer [7]

  • Catalyst Preparation: A nickel catalyst is supported on a discarded fluid catalytic cracking catalyst (DF3C) and then modified with the ionic liquid 1-ethanol-3-methylimidazolium tetrafluoroborate.

  • Hydrogenation Reaction:

    • The reaction is typically carried out in a stainless steel autoclave.

    • The catalyst and (+)-α-pinene are charged into the reactor.

    • The reactor is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 5.0 MPa).

    • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for a specified time (e.g., 180 minutes).

  • Work-up and Purification:

    • After cooling and depressurizing the reactor, the catalyst is removed by filtration.

    • The resulting product is purified by fractional distillation.

Purification

Fractional distillation is the most common method for purifying this compound. Due to the small difference in boiling points between the cis and trans isomers, a distillation column with high theoretical plates is recommended for achieving high purity. The process should be carried out under reduced pressure to prevent thermal degradation.

Applications in Drug Development

The rigid, chiral scaffold of this compound makes it a valuable chiral auxiliary and starting material in the synthesis of enantiomerically pure pharmaceuticals. Its derivatives can be used to introduce specific stereochemistry, which is crucial for the biological activity of many drugs.

Role as a Chiral Building Block

This compound can be chemically modified to create a variety of chiral intermediates. For example, oxidation of the pinane skeleton can lead to functionalized derivatives that are then incorporated into larger, more complex drug molecules.

Use in the Synthesis of Antiviral and Anticancer Drugs

Derivatives of pinane have been investigated for their potential as therapeutic agents.

  • Anti-influenza Agents: Pinane oxime derivatives have been designed and synthesized as novel inhibitors of the M2 proton channel of the influenza A virus, including strains resistant to existing drugs.[2] One potent compound, 11h, demonstrated excellent activity against both H3N2 and H1N1 influenza strains.[2]

G Pinane Pinane Derivatives Inhibition Inhibition Pinane->Inhibition M2 M2 Proton Channel (Influenza A) Replication Viral Replication M2->Replication Inhibition->M2

Caption: Pinane derivatives as inhibitors of the influenza A M2 proton channel.

  • Synthesis of Taxol Analogs: The "Pinene Path" is a well-known strategy for the total synthesis of the anticancer drug Taxol (Paclitaxel) and its analogs.[1][3][8][9][10] This approach utilizes α-pinene as a chiral starting material to construct the tricyclic core of the Taxol molecule. While the direct starting material is α-pinene, the underlying pinane framework is central to establishing the correct stereochemistry in the early stages of the synthesis.

G Pinene α-Pinene Intermediates Chiral Intermediates (Pinane Skeleton) Pinene->Intermediates TricyclicCore Taxol Tricyclic Core Intermediates->TricyclicCore Taxol Taxol TricyclicCore->Taxol

Caption: The "Pinene Path" for the synthesis of Taxol.

Safety and Handling

This compound is a flammable liquid and vapor. It is also an aspiration hazard and may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, should be followed. Keep away from heat, sparks, open flames, and other ignition sources.

Conclusion

This compound is a fundamentally important chiral building block in asymmetric synthesis. Its ready availability from natural sources, coupled with its well-defined stereochemistry, provides a powerful tool for the construction of complex, enantiomerically pure molecules. The applications of pinane derivatives in the development of novel antiviral and anticancer agents highlight the continued importance of this versatile monoterpene in the pharmaceutical industry. Further research into new catalytic methods for its synthesis and novel applications of its derivatives will undoubtedly continue to expand its role in drug discovery and development.

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties and absolute configuration of (1R)-(+)-cis-Pinane, a significant bicyclic monoterpene. This document delves into its structural characteristics, methods of synthesis, and the experimental protocols used to determine its unique three-dimensional architecture. This compound is a valuable chiral building block in asymmetric synthesis, making a thorough understanding of its stereochemistry essential for its application in pharmaceutical and agrochemical industries.[1]

Introduction to Pinane Stereochemistry

Pinane (C₁₀H₁₈) is a saturated bicyclic hydrocarbon derived from the hydrogenation of pinenes.[2] Its rigid bicyclo[3.1.1]heptane skeleton contains three stereocenters, leading to the existence of multiple stereoisomers. The designation "cis" refers to the relative stereochemistry of the C2 methyl group and the C6 gem-dimethyl bridge, where they reside on the same face of the bicyclic system.

The molecule of interest, this compound, is a specific enantiomer. The "(1R)" descriptor denotes the absolute configuration at carbon-1 of the bicyclic ring system according to the Cahn-Ingold-Prelog priority rules. The "(+)" indicates that this enantiomer is dextrorotatory, meaning it rotates the plane of polarized light in a clockwise direction. This compound is a key chiral auxiliary, temporarily incorporated into a synthesis to selectively form a single enantiomer of a desired product.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is critical for its identification, characterization, and application in various chemical processes.

PropertyValueReference
Molecular Formula C₁₀H₁₈[4]
Molecular Weight 138.25 g/mol [4][5]
CAS Number 4795-86-2[4][5]
Appearance Colorless liquid[1]
Odor Pine-like[1]
Melting Point -53 °C[4]
Boiling Point 168-169 °C (lit.)[2][4][6]
Density 0.856 g/mL at 20 °C (lit.)[4][6]
InChI Key XOKSLPVRUOBDEW-DJLDLDEBSA-N[5]

Synthesis and Reaction Pathways

The primary industrial route to this compound is the catalytic hydrogenation of (+)-α-pinene, a readily available natural product. The key challenge in this synthesis is to control the diastereoselectivity to favor the cis isomer over the trans isomer.

The logical workflow for the synthesis and a key reaction of this compound are illustrated below.

G cluster_synthesis Synthesis Workflow cluster_reaction Reactivity Example A (+)-α-Pinene B Catalytic Hydrogenation A->B C This compound B->C D Catalyst (e.g., Raney-Ni, Ru) D->B E H₂ E->B F This compound G Autoxidation (in air) F->G H 2-Pinane Hydroperoxide G->H

Caption: Synthesis of this compound and its subsequent autoxidation.

While specific industrial protocols are proprietary, a general laboratory-scale procedure for the stereoselective hydrogenation of α-pinene to cis-pinane is outlined below. The choice of catalyst is crucial for high diastereoselectivity.

  • Catalyst Preparation: A modified skeleton nickel catalyst, such as Raney-nickel, or a ruthenium-based catalyst is prepared and activated according to standard procedures.[5][7]

  • Reaction Setup: A high-pressure autoclave reactor is charged with (+)-α-pinene and a suitable solvent (e.g., ethanol or hexane). The catalyst is then added under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired level (typically 1-5 MPa). The reaction mixture is heated (typically 100-150 °C) and stirred vigorously to ensure efficient mixing.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of α-pinene and the selectivity towards cis-pinane.

  • Work-up: Upon completion, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The solvent is removed by distillation. The resulting crude pinane mixture is then purified by fractional distillation to isolate the high-purity cis-pinane. Conversion rates can exceed 99%, with cis-pinane content reaching up to 96.6%.[5]

Determination of Absolute Configuration

The determination of the absolute configuration of a chiral molecule like this compound is a non-trivial task that relies on a combination of spectroscopic and computational methods.

The logical workflow for determining the absolute configuration is depicted below.

G cluster_methods Experimental & Computational Analysis A Purified Enantiomer B Chiroptical Methods A->B C NMR Spectroscopy A->C D X-ray Crystallography A->D E Computational Modeling B->E Comparison F Assignment of Absolute Configuration (R/S) B->F C->E Comparison C->F D->E Comparison D->F E->F

Caption: General workflow for the determination of absolute configuration.

A. NMR Spectroscopy with Chiral Solvating Agents

This technique is used to determine the enantiomeric purity and can assist in assigning the absolute configuration by comparing spectra to known standards.

  • Sample Preparation: A solution of the pinane sample is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Solvating Agent (CSA): A chiral solvating agent is added to the NMR tube. The CSA forms transient diastereomeric complexes with the enantiomers of pinane.

  • Data Acquisition: ¹H or ¹³C NMR spectra are acquired. The formation of diastereomeric complexes leads to separate signals for each enantiomer.

  • Analysis: The integration of the separated signals allows for the determination of the enantiomeric excess. The absolute configuration can be inferred by comparing the chemical shift differences with those obtained for standards of known configuration.

B. X-ray Crystallography of a Derivative

Since this compound is a liquid at room temperature, it must first be converted into a crystalline derivative.

  • Derivative Synthesis: this compound is reacted with a suitable reagent to form a solid, crystalline derivative. This often involves introducing a heavy atom, which facilitates the crystallographic analysis.

  • Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction are grown, often by slow evaporation of a solvent.

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, providing the precise three-dimensional arrangement of atoms in the molecule.

  • Absolute Configuration Determination: The absolute configuration is determined using anomalous dispersion effects, typically from the heavy atom, which allows for the unambiguous assignment of the (R) and (S) configuration at each stereocenter.

C. Computational Chemistry

Theoretical calculations are powerful tools for correlating experimental data with specific stereoisomers.

  • Model Building: 3D models of both the (1R) and (1S) enantiomers of cis-pinane are constructed.

  • Conformational Search: A conformational search is performed to identify the lowest energy conformers for each enantiomer.

  • Property Calculation: Spectroscopic properties, such as NMR chemical shifts or chiroptical properties (e.g., optical rotation, circular dichroism), are calculated for the low-energy conformers using methods like Density Functional Theory (DFT).

  • Comparison: The calculated properties are compared with the experimental data. A match between the calculated properties of one enantiomer and the experimental data allows for the assignment of the absolute configuration.

Stereochemical Relationships in the Pinane System

The pinane molecule has two main diastereomers: cis-pinane and trans-pinane. Each of these diastereomers exists as a pair of enantiomers. The relationship between these isomers is crucial for understanding their distinct physical and chemical properties.

G cluster_cis cis-Pinane cluster_trans trans-Pinane A Pinane Isomers C1 (1R,5R)-cis-Pinane A->C1 Diastereomers T1 (1R,5S)-trans-Pinane A->T1 Diastereomers C2 (1S,5S)-cis-Pinane C1->C2 Enantiomers T2 (1S,5R)-trans-Pinane T1->T2 Enantiomers

Caption: Stereochemical relationships between the isomers of pinane.

This guide provides a foundational understanding of the stereochemistry of this compound. The detailed information on its properties, synthesis, and configurational analysis serves as a valuable resource for professionals engaged in research and development in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Industrial Production of (1R)-(+)-cis-Pinane from α-Pinene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(1R)-(+)-cis-Pinane, a bicyclic monoterpenoid, is a valuable chiral intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances. Its industrial production primarily relies on the catalytic hydrogenation of α-pinene, a renewable raw material sourced from turpentine oil. The primary challenge in this process is achieving high diastereoselectivity for the desired cis-isomer over the trans-isomer. This guide details the prevalent catalytic systems, experimental protocols, and purification techniques employed in the large-scale synthesis of this compound.

Core Synthesis: Catalytic Hydrogenation of α-Pinene

The conversion of α-pinene to this compound is achieved through catalytic hydrogenation. The choice of catalyst and optimization of reaction conditions are critical to maximize the yield and selectivity of the cis-isomer.[1]

Comparative Data of Catalytic Systems

The following tables summarize quantitative data from various catalytic systems for the hydrogenation of α-pinene to cis-pinane.

Table 1: Nickel-Based Catalytic Systems

Catalyst SystemSupport/ModifierTemperature (°C)Pressure (MPa)α-Pinene Conversion (%)cis-Pinane Selectivity (%)Reference
Modified Skeleton Nickel (Raney-Nickel)NiCl₂·6H₂O80-1002.0-3.0>9995.9-96.8[2]
Modified Skeleton Nickel (Raney-Nickel)CoCl₂·6H₂O80-852.0-3.099.396.6[2]
Nickel on Discarded Fluid Catalytic Cracking Catalyst (DF3C)10 wt% [C₂OHmim][BF₄] Ionic LiquidNot Specified5>99>98[3][4]
Amphiphilic Ni-based CatalystNitrogen-doped carbon layer and mesoporous silica1203.099.795.1[5][6]

Table 2: Noble Metal Catalytic Systems

Catalyst SystemSupport/ModifierTemperature (°C)Pressure (MPa)α-Pinene Conversion (%)cis-Pinane Selectivity (%)Reference
Palladium-Nickel Bimetallic NanoparticlesP123 Micelle500.799.896.3[7]
Ruthenium NanoparticlesFunctionalized Amphiphilic Mesoporous Silica35299.998.9[8]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

1. Hydrogenation using Modified Skeleton Nickel Catalyst

  • Catalyst Preparation and Modification: A skeleton nickel catalyst is modified with a 7% NiCl₂·6H₂O solution.[2]

  • Reaction Procedure:

    • The autoclave is charged with α-pinene and the modified skeleton nickel catalyst. The catalyst amount is 3-5% of the pinene weight.[2]

    • The air in the reactor is replaced by purging with hydrogen gas five times.[7]

    • The reactor is pressurized with hydrogen to 2.0-3.0 MPa.[2]

    • The reaction mixture is heated to 80-100°C and stirred for 8-13 hours.[2]

    • Upon completion, the product is collected and analyzed. For subsequent batches, 0.5-1.0% of the catalyst is added.[2]

2. Hydrogenation using Palladium-Nickel Bimetallic Nanoparticle Catalyst

  • Catalyst Preparation: Palladium-nickel bimetallic nanoparticles are synthesized within a polyethylene oxide-polypropylene oxide-polyethylene oxide (P123) three-block copolymer micelle.[7]

  • Reaction Procedure:

    • 0.4g of α-pinene and 3mg of sodium carbonate are added to the reactor containing the catalyst.[7]

    • The reactor is purged with hydrogen five times.[7]

    • The reactor is pressurized to 0.7 MPa with H₂.[7]

    • The reaction is stirred at 50°C for 3 hours.[7]

    • After the reaction, the upper product phase is collected for analysis.[7]

3. Aqueous-Phase Hydrogenation using an Amphiphilic Ni-based Catalyst

  • Catalyst Synthesis: A hollow nanospheric material with a nitrogen-doped carbon inner layer and a mesoporous silica outer layer is prepared. Nickel nanoparticles are loaded onto this support via impregnation.[5][6]

  • Reaction Procedure:

    • 1.0 g of α-pinene and 0.05 g of the catalyst are added to a 50 mL PTFE-lined autoclave with 4 mL of water.[5][6]

    • The autoclave is purged with 1 MPa hydrogen three times.[6]

    • The reactor is then charged with 3 MPa of hydrogen.[6]

    • The mixture is heated to 120°C in an oil bath and stirred for 3 hours.[6]

Post-Synthesis Purification

The purification of this compound from the reaction mixture is crucial to achieve the high purity required for its applications. The primary impurities include the trans-isomer (trans-pinane), unreacted α-pinene, and solvents.[1]

  • Fractional Distillation: This is the most common industrial method, leveraging the difference in boiling points between cis-pinane and trans-pinane for separation.[1]

  • Chromatography: Various forms of chromatography can also be employed for purification.[1]

Process Workflow and Logic

The following diagrams illustrate the general workflow for the industrial production of this compound and the logical relationship of key process parameters.

G cluster_input Raw Materials cluster_process Synthesis & Purification cluster_output Products alpha_Pinene α-Pinene Hydrogenation Catalytic Hydrogenation alpha_Pinene->Hydrogenation Catalyst Catalyst Catalyst->Hydrogenation Hydrogen Hydrogen Gas Hydrogen->Hydrogenation Purification Purification (e.g., Fractional Distillation) Hydrogenation->Purification cis_Pinane This compound Purification->cis_Pinane Byproducts Byproducts (trans-Pinane, etc.) Purification->Byproducts

Caption: General workflow for the production of this compound.

G Catalyst_Choice Catalyst Choice (e.g., Ni, Pd, Ru) Process_Outcome Process Outcome Catalyst_Choice->Process_Outcome Reaction_Conditions Reaction Conditions (Temperature, Pressure) Reaction_Conditions->Process_Outcome Conversion_Rate α-Pinene Conversion Rate Process_Outcome->Conversion_Rate Selectivity cis-Pinane Selectivity Process_Outcome->Selectivity

Caption: Key parameters influencing the synthesis of cis-Pinane.

References

An In-depth Technical Guide to the Natural Sources and Derivatives of the Pinane Skeleton

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pinane monoterpene skeleton is a fundamental bicyclic scaffold found in a plethora of natural products, most notably in the essential oils of coniferous trees. This guide provides a comprehensive overview of the natural sources of pinane-type compounds, their key derivatives, and their significant biological activities. Detailed experimental protocols for extraction, synthesis, and biological evaluation are provided, alongside a summary of quantitative data and visual representations of key signaling pathways modulated by these compounds.

Natural Sources and Key Derivatives of the Pinane Skeleton

The pinane skeleton is most famously represented by its two main isomers, α-pinene and β-pinene, which are abundant in nature.[1] These compounds and their derivatives are primarily found in the essential oils of various plant species, particularly those of the Pinus genus.[1]

α-Pinene and β-Pinene: These are the most widespread pinane-type monoterpenes.[1] α-Pinene is a major component of turpentine and is responsible for the characteristic scent of pine trees.[1] Both isomers are found in numerous other plants, including rosemary (Rosmarinus officinalis), sage (Salvia spp.), and cannabis (Cannabis sativa).[1]

Verbenone: This derivative is a bicyclic ketone monoterpene and a primary constituent of the oil of Spanish verbena.[1] It is also found in the oil of rosemary.[1] Verbenone is of significant interest as an insect pheromone, particularly in the control of bark beetles.[1]

Myrtenol: This monoterpenoid is a derivative of β-pinene and is found in the essential oil of myrtle (Myrtus communis).

Camphor and Borneol: These oxygenated derivatives are found in various aromatic plants.[2] Borneol can be extracted from the resin and essential oil of plants from the Dipterocarpaceae, Lamiaceae, Valerianaceae, and Asteraceae families.[2] Camphor is famously derived from the camphor tree (Cinnamomum camphora).[2]

Data Presentation: Quantitative Analysis of Pinane Derivatives in Natural Sources

The concentration of pinane derivatives can vary significantly depending on the plant species, geographical location, and extraction method. The following tables summarize the quantitative data for key pinane derivatives in various essential oils, as determined by gas chromatography-mass spectrometry (GC-MS).

Plant Speciesα-Pinene (%)β-Pinene (%)Reference
Salvia tomentosa5.73 - 24.6537.28 - 39.7[2]
Pinus oocarpa3.5-[3]
Plant SpeciesCamphor (%)Borneol (%)Reference
Salvia officinalis10.7 - 19.8-[4]
Salvia tomentosa9.77.88 - 29.32[2]
Salvia candidissima28.949.44[1]
Plant SpeciesVerbenone (%)Reference
Dendranthema indicum var. aromaticum3.10[5]

Experimental Protocols

This section provides detailed methodologies for the extraction, synthesis, and biological evaluation of pinane derivatives.

Extraction of Essential Oils by Steam Distillation

Steam distillation is a common method for extracting essential oils from plant material.[6][7]

Procedure:

  • Collect fresh plant material, such as pine needles or twigs.[6]

  • Place the plant material into a distillation flask.[4]

  • Pass steam through the plant material to vaporize the volatile compounds.[6]

  • The steam and volatile compounds are then passed through a condenser to cool and liquefy.[7]

  • The mixture of water and essential oil is collected in a separator, where the less dense oil phase can be separated from the aqueous phase.[7]

  • The collected essential oil can be dried over anhydrous sodium sulfate to remove any residual water.

Synthesis of Pinane Derivatives

Verbenone can be synthesized from α-pinene through allylic oxidation.[8][9]

Procedure:

  • Dissolve (1R)-(+)-α-pinene in dry benzene in a Morton flask equipped with a mechanical stirrer, condenser, internal thermometer, and gas inlet.[8]

  • Warm the solution to 65°C.[8]

  • Add lead tetraacetate to the solution over a period of 20 minutes.[8]

  • Maintain the reaction at 65°C with stirring for 1 hour.[8]

  • Cool the reaction mixture to room temperature and filter through Celite.[8]

  • Wash the filtrate with water to precipitate lead oxide, and then filter again.[8]

  • Separate the organic layer and extract the aqueous layer with ether.[8]

  • Combine the organic fractions, dry over anhydrous magnesium sulfate, filter, and concentrate to yield a mixture of acetates.[8]

  • Hydrolyze the acetates using a 10% potassium hydroxide solution in aqueous methanol with stirring for 24 hours.[8]

  • Extract the resulting mixture of alcohols with ether, dry the combined ethereal fractions, and concentrate.[8]

  • Dissolve the mixture of alcohols in ether and cool to 0°C.[8]

  • Add a mixture of sodium dichromate dihydrate, water, and concentrated sulfuric acid to the solution over 30 minutes.[8]

  • Stir the mixture at 0°C for 1 hour, then at room temperature overnight.[8]

  • Dilute with water and extract with ether.[8]

  • Wash the combined ethereal extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate.[8]

  • Purify the crude verbenone by distillation under reduced pressure.[8]

Borneol can be synthesized by the reduction of camphor.[10]

Procedure:

  • Dissolve camphor in methanol.[10]

  • Add sodium borohydride (NaBH₄) to the solution.[10]

  • Stir the reaction mixture for 30 minutes.[10]

  • Add water to the solution to precipitate the borneol and isoborneol products.[10]

  • Isolate the product mixture by filtration.[10]

  • The product can be further purified by sublimation.[11]

Analysis of Pinane Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds in essential oils.[12][13]

Procedure:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as heptane.[14]

  • Injection: Inject a small volume (e.g., 1 μL) of the diluted sample into the GC injector port, which is heated to a high temperature (e.g., 250°C) to vaporize the sample.[15]

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., HP-5ms).[15] The column is housed in an oven where the temperature is programmed to increase over time (e.g., from 65°C to 220°C at a rate of 5°C/min) to separate the components based on their boiling points and interactions with the stationary phase.[14]

  • Detection (MS): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized (e.g., by electron impact at 70 eV), and the resulting charged fragments are separated based on their mass-to-charge ratio.[15]

  • Identification: The mass spectrum of each component is compared to a library of known spectra for identification.[13]

  • Quantification: The peak area of each component in the chromatogram is proportional to its concentration in the sample.[14]

Evaluation of Biological Activities

This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[16][17]

Procedure:

  • Prepare a reaction mixture containing 0.45 mL of bovine serum albumin (5% aqueous solution) and 0.05 mL of the essential oil sample at the desired concentration (e.g., 250 μg/mL).[16]

  • Adjust the pH of the mixture to 6.3 using 1N HCl.[16]

  • Incubate the mixture at 37°C for 20 minutes, followed by heating at 51°C for 20 minutes.[16]

  • After cooling, measure the absorbance of the solution at 660 nm.[16]

  • Use a known anti-inflammatory drug, such as diclofenac, as a positive control.[16]

  • Calculate the percentage inhibition of protein denaturation.

This is a common method to evaluate the peripheral analgesic activity of a compound in animal models.[3][18]

Procedure:

  • Divide the experimental animals (e.g., mice) into groups: a negative control group (vehicle), a positive control group (known analgesic), and one or more test groups receiving different doses of the pinane derivative.[3]

  • Administer the test compound or control substance to the animals (e.g., by oral gavage or intraperitoneal injection).[18]

  • After a set period (e.g., 30 minutes), induce pain by intraperitoneally injecting a dilute solution of acetic acid (e.g., 0.6%).[18]

  • Observe the animals for a specific period (e.g., 20 minutes) and count the number of writhes (abdominal constrictions), which is an indicator of pain.[18]

  • Calculate the percentage of analgesic activity by comparing the number of writhes in the test groups to the control group.[3]

Signaling Pathways Modulated by Pinane Derivatives

Pinane derivatives have been shown to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and cell survival.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[19][20] α-Pinene has been shown to inhibit this pathway.[21][22] The mechanism involves the upregulation of the inhibitor of NF-κB (IκBα), which prevents the nuclear translocation of the p65 subunit of NF-κB.[21] This, in turn, suppresses the transcription of pro-inflammatory genes.[7]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IKK_complex->NFkB_IkBa Leads to IκBα degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (p65/p50) (Active) NFkB_IkBa->NFkB_active Releases Nucleus Nucleus Pro_inflammatory_genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_genes Activates NFkB_active->Nucleus Translocates to alpha_pinene α-Pinene alpha_pinene->IKK_complex Inhibits alpha_pinene->IkBa Upregulates

Caption: The inhibitory effect of α-pinene on the NF-κB signaling pathway.

The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial pathway involved in inflammation and other cellular processes.[7] α-Pinene has been demonstrated to suppress the activation of MAPKs, contributing to its anti-inflammatory effects.[7]

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor Binds MAPKKK MAPKKK Receptor->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces alpha_pinene α-Pinene alpha_pinene->MAPK Inhibits Activation

Caption: The suppressive effect of α-pinene on the MAPK signaling cascade.

This guide provides a foundational understanding of the natural sources, derivatives, and biological activities of compounds possessing the pinane skeleton. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further investigation into the diverse derivatives and their mechanisms of action will continue to unveil the therapeutic potential of this important class of natural products.

References

An In-depth Technical Guide to the Spectral Data of (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development and chemical analysis, a thorough understanding of the spectral characteristics of chiral molecules like (1R)-(+)-cis-Pinane is fundamental. This technical guide provides a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data visualizations to facilitate analysis and interpretation.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound, a bicyclic monoterpene with the molecular formula C₁₀H₁₈ and a molecular weight of 138.25 g/mol .

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in search results
Table 3: IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/z RatioRelative Intensity (%)Assignment
Data not available in search results

Note: The specific spectral data points for this compound were not explicitly found in the provided search results. The tables are structured to be populated with experimental data.

Experimental Protocols

The acquisition of high-quality spectral data is contingent upon meticulous experimental procedures. The following are detailed methodologies for obtaining NMR, IR, and MS spectra for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be of high purity to avoid extraneous signals.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

    • Tune the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected proton chemical shift range (typically 0-12 ppm).

    • Apply a 90° pulse.

    • Acquire the free induction decay (FID) for a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the FID using Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected carbon chemical shift range (typically 0-220 ppm).

    • Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

    • Acquire the FID for a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small drop of neat (undiluted) this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement to prevent cross-contamination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural elucidation.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Method:

    • Injector: Set the injector temperature to a value that ensures rapid vaporization of the sample without thermal degradation (e.g., 250 °C).

    • Column: Use a suitable capillary column (e.g., a non-polar column like DB-5ms) for the separation of terpenes.

    • Oven Program: Implement a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

  • MS Method:

    • Ionization: Use standard electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-300).

    • Source and Transfer Line Temperatures: Maintain the ion source and transfer line at elevated temperatures (e.g., 230 °C and 280 °C, respectively) to prevent condensation.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis & Interpretation Sample This compound NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dilute in Solvent & Inject Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data 1H & 13C NMR Data NMR_Acq->NMR_Data Analysis Structure Elucidation NMR_Data->Analysis IR_Acq Acquire IR Spectrum IR_Prep->IR_Acq IR_Data IR Spectral Data IR_Acq->IR_Data IR_Data->Analysis MS_Acq GC Separation & EI-MS Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum MS_Acq->MS_Data MS_Data->Analysis

Caption: Workflow for Spectroscopic Analysis.

Autoxidation of (1R)-(+)-cis-Pinane in Air: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the autoxidation process of (1R)-(+)-cis-Pinane when exposed to air. The document details the reaction mechanisms, products, and experimental protocols relevant to researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a bicyclic monoterpene derivative, is a valuable chiral building block in the synthesis of various natural products and active pharmaceutical ingredients. Its saturated hydrocarbon structure, however, is susceptible to autoxidation, a spontaneous oxidation process initiated by atmospheric oxygen. This process, which proceeds via a free radical chain mechanism, can lead to a mixture of oxygenated products, primarily hydroperoxides and alcohols. Understanding and controlling this autoxidation is crucial for ensuring the stability and purity of this compound during storage and for harnessing its oxidation products for synthetic purposes.

The Autoxidation Process: Mechanism and Products

The autoxidation of this compound is a radical chain reaction involving initiation, propagation, and termination steps. The primary site of oxidation is the tertiary carbon atom at position 2, leading to the formation of pinane-2-hydroperoxides. Subsequent reactions can yield a variety of other oxygenated derivatives.

Key Products:

  • cis-Pinane-2-hydroperoxide: The primary product of autoxidation.

  • cis-Pinan-2-ol and trans-Pinan-2-ol: Diastereoisomeric alcohols formed from the reduction of the hydroperoxide or through other radical pathways.

  • Side Products: "Ene" reaction products, such as diastereoisomeric 1,2-dimethyl-3-isopropenylcyclopentanols, can also be formed.[1][2]

Quantitative Data on Product Distribution

The selectivity of the autoxidation of cis-pinane is influenced by the reaction conditions, particularly the presence or absence of catalysts. The following tables summarize the quantitative data on product distribution from the autoxidation of a mixture of cis- and trans-pinane, which provides valuable insights into the reactivity of the cis isomer.

Table 1: Product Selectivity in Non-Catalytic Autoxidation of Pinanes

ProductSelectivity (%)cis:trans Ratio of PinanolsConversion (%)Reference
Pinanols625:117[1][2]

Table 2: Product Selectivity in Catalytic Autoxidation of Pinanes using Co(OAc)₂/Mn(OAc)₂/NH₄Br

ProductSelectivity (%)cis:trans Ratio of PinanolsConversion (%)Reference
Pinanols713:117[1][2]

Experimental Protocols

The following are detailed methodologies for the autoxidation of cis-pinane based on cited literature. While the original experiments may have used pure oxygen, these protocols can be adapted for use with air, though reaction times may be longer.

Non-Catalytic Autoxidation of cis-Pinane

This protocol focuses on the formation of pinane hydroperoxides in the absence of a metal catalyst.

Materials:

  • This compound

  • A three-necked flask (125 mL)

  • Reflux condenser

  • Thermometer

  • Gas inlet tube with a glass frit

  • Magnetic stirrer with a heating plate

  • Air or oxygen source

  • Sodium sulfite (Na₂SO₃) solution (for reduction)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Equip a 125 mL three-necked flask with a reflux condenser, a thermometer, and a gas inlet tube with a glass frit.

  • Charge the flask with a known amount of this compound (e.g., 12.4 g of a cis/trans mixture as in the reference).[2]

  • Commence magnetic stirring and heat the flask to a constant temperature between 80 to 125 °C.[2]

  • Introduce a steady stream of air or oxygen into the reaction mixture through the gas inlet tube.

  • Monitor the reaction progress by iodometric titration to determine the hydroperoxide concentration.[2]

  • Stop the reaction at the desired conversion (e.g., approximately 17% to maintain selectivity for the hydroperoxide).[2]

  • To obtain the corresponding alcohols, the resulting pinane hydroperoxides can be reduced. For example, by adding the reaction mixture dropwise over 4 hours to a heated (60 °C) aqueous solution of sodium sulfite (1.27 mol L⁻¹).[2]

  • After reduction, separate the organic layer. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts, dry with magnesium sulfate, and evaporate the solvent under reduced pressure to yield the pinanol products.[2]

Catalytic Autoxidation of cis-Pinane

This protocol utilizes a transition metal catalyst system to promote the formation of pinanols directly.

Materials:

  • This compound

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂)

  • Ammonium bromide (NH₄Br)

  • Solvent (e.g., chlorobenzene)

  • Experimental setup as described in section 4.1.

Procedure:

  • Prepare the catalytic system by dissolving Co(OAc)₂, Mn(OAc)₂, and NH₄Br in the chosen solvent in a molar ratio of 9:1:5.[1][2]

  • In the three-necked flask, dissolve the this compound in the solvent.

  • Add the catalyst solution to the pinane solution. A substrate-to-catalyst molar ratio of 10:1 has been reported to be effective.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with continuous stirring.[1]

  • Bubble air or oxygen through the mixture.

  • Monitor the reaction until the desired conversion is reached (e.g., 17%).[1]

  • After the reaction, the product mixture can be analyzed and purified using standard techniques such as gas chromatography and distillation.

Visualizations

The following diagrams illustrate the key chemical pathways in the autoxidation of this compound.

Autoxidation_Initiation_Propagation cluster_initiation Initiation cluster_propagation Propagation Pinane This compound Pinanyl_Radical Pinanyl Radical Pinane->Pinanyl_Radical Initiator Initiator (e.g., heat, light) Initiator->Pinane H abstraction O2 O₂ (Air) Pinanyl_Radical->O2 Reaction with O₂ Peroxy_Radical Pinanyl Peroxy Radical O2->Peroxy_Radical New_Pinane This compound Peroxy_Radical->New_Pinane H abstraction Hydroperoxide cis-Pinane-2-hydroperoxide Peroxy_Radical->Hydroperoxide New_Pinane->Hydroperoxide New_Pinanyl_Radical Pinanyl Radical New_Pinane->New_Pinanyl_Radical Hydroperoxide_Reactions cluster_reduction Reduction cluster_thermal_decomposition Thermal Decomposition / Rearrangement Hydroperoxide cis-Pinane-2-hydroperoxide Pinanols cis- and trans-Pinan-2-ol Hydroperoxide->Pinanols Alkoxy_Radical Alkoxy Radical Hydroperoxide->Alkoxy_Radical Reducing_Agent Reducing Agent (e.g., Na₂SO₃) Reducing_Agent->Hydroperoxide Reduction Heat Heat Heat->Hydroperoxide Homolytic Cleavage Side_Products Side Products (e.g., ene products) Alkoxy_Radical->Side_Products Rearrangement

References

A Technical Guide to the Catalytic Hydrogenation of α-Pinene to Cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective hydrogenation of α-pinene to cis-pinane is a critical transformation in the synthesis of various high-value chemicals, including fragrances, pharmaceuticals, and specialty polymers. Cis-pinane, in particular, serves as a key chiral intermediate. This technical guide provides a comprehensive overview of the catalytic hydrogenation of α-pinene, with a focus on achieving high selectivity for the cis-isomer. It delves into various catalytic systems, detailed experimental protocols, and a summary of key performance data. The guide is intended to be a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

α-Pinene, a bicyclic monoterpene, is a readily available and renewable starting material derived from turpentine. Its hydrogenation can yield two stereoisomers: cis-pinane and trans-pinane. The selective synthesis of cis-pinane is often desired due to its specific biological and chemical properties.[1] The stereochemical outcome of the hydrogenation is predominantly influenced by the catalyst system, reaction conditions, and the inherent steric hindrance of the α-pinene molecule. The addition of hydrogen typically occurs from the less hindered face of the double bond, leading to the formation of the cis isomer in a syn-addition process.

Catalytic Systems and Performance

A variety of heterogeneous catalysts have been investigated for the hydrogenation of α-pinene. These include both noble and non-noble metals supported on various materials. The choice of catalyst and support significantly impacts the conversion of α-pinene and the selectivity towards cis-pinane.

Nickel-Based Catalysts

Nickel catalysts are a cost-effective option and have shown high activity and selectivity.

  • Raney Nickel: This catalyst is widely used in industrial processes.

  • Supported Nickel Catalysts: Supports such as alumina (Al₂O₃), silica (SiO₂), and discarded fluid catalytic cracking (DF3C) catalysts have been employed to enhance the performance and stability of nickel catalysts.[2] The use of an ionic liquid layer on a Ni/DF3C catalyst has been reported to significantly improve selectivity to cis-pinane, reaching over 98%.[2]

  • Nickel Boride (Ni-B) and Nickel Phosphide (Ni-P) Catalysts: These amorphous alloy catalysts, often prepared by electroless deposition, have demonstrated excellent selectivity due to electronic and steric effects.[3][4]

Noble Metal Catalysts

Noble metals like Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active catalysts for this reaction, often operating under milder conditions.

  • Palladium on Carbon (Pd/C): A common and efficient catalyst, though selectivity can sometimes be lower than other systems.[2]

  • Platinum on Carbon (Pt/C): Known for high selectivity towards cis-pinane, with reports of up to 98.5% selectivity in ethanol as a solvent.[2]

  • Ruthenium Nanocatalysts: Ru nanoparticles have demonstrated excellent selectivity (above 98%) for cis-pinane in aqueous micellar nanoreactors.[5]

  • Rhodium on Carbon (Rh/C) and Iridium on Carbon (Ir/C): These have also been studied, with reports indicating simultaneous hydrogenation and isomerization reactions.[2]

Bimetallic Catalysts

The combination of a noble metal with a less expensive metal can enhance catalytic performance and reduce costs. For instance, palladium-nickel bimetallic catalysts have been developed to improve activity and selectivity.

Quantitative Data Summary

The following tables summarize the performance of various catalytic systems for the hydrogenation of α-pinene to cis-pinane under different experimental conditions.

CatalystSupportTemperature (°C)Pressure (MPa)Solventα-Pinene Conversion (%)Cis-Pinane Selectivity (%)Reference
Ni/HalHaluminosilicate1005.0->9592[6]
Co/HalHaluminosilicate1005.0-~8095[6]
0.10-IL-Ni/DF3CDF3C with Ionic Liquid1005.0->99>98[2]
Ru Nanoparticles-500.5Water (micellar)>99>98[5]
Pd/CCarbon--n-octane--[2]
Pt/C (5 wt%)Carbon--Ethanol-98.5[2]
Skeleton Ni-1202.0-99.392.6[7]
Ni-B/KIT-6KIT-6---90.6297.67[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Hydrogenation using Ru(0) Nanoparticles in Aqueous Micellar Nanoreactors[5]

Catalyst Preparation:

  • A mixture of RuCl₃ and the surfactant TPGS-1000 in water is prepared in a reactor.

  • The mixture is stirred for 10 minutes at 25 °C.

  • The reactor is sealed and purged with H₂ to remove air.

  • The reactor is then pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.

  • After stirring for 1 hour, the reactor is cooled to ambient temperature and vented, yielding a homogeneous dark solution of the Ru(0) nanoparticle catalyst.

Hydrogenation Procedure:

  • 0.2730 g of α-pinene is added to the prepared catalyst system.

  • The reactor is sealed and purged with H₂.

  • The reactor is pressurized to 0.5 MPa with H₂ and placed in a 50 °C water bath.

  • The mixture is stirred for 1.5 hours.

  • After the reaction, the products are isolated by liquid-liquid extraction with ethyl acetate (5 x 0.5 mL).

  • The combined ethyl acetate extracts are analyzed using gas chromatography (GC).

Hydrogenation using a Nickel Catalyst Supported on a Discarded Fluid Catalytic Cracking Catalyst with an Ionic Liquid Layer (SCILL)[2][6]

Catalyst Preparation (General Concept):

  • A discarded fluid catalytic cracking catalyst (DF3C) is used as the support.

  • Nickel is supported on the DF3C via impregnation or other standard methods.

  • The supported nickel catalyst is then coated with a thin layer of an ionic liquid (e.g., [C₂OHmim][BF₄]).

Hydrogenation Procedure:

  • 60 mL of α-pinene and 5.0 g of the catalyst are placed in a reactor.

  • The reactor is pressurized to 5.0 MPa with H₂.

  • The reaction is carried out at 100 °C for 180 minutes with stirring.

  • After the reaction, the catalyst is separated, and the product mixture is analyzed.

Continuous Hydrogenation in a Fixed-Bed Reactor using Skeleton Ni Catalyst[7]

Experimental Setup:

  • A fixed-bed reactor packed with skeleton Ni catalyst.

Procedure:

  • The reactor is heated to the desired temperature (e.g., 120 °C).

  • Hydrogen gas is introduced into the reactor to achieve the desired pressure (e.g., 2 MPa).

  • α-Pinene is fed into the reactor at a specific liquid hourly space velocity (LHSV), for example, 0.75 h⁻¹.

  • The ratio of hydrogen to α-pinene is controlled (e.g., 20).

  • The product stream is collected at the reactor outlet and analyzed to determine conversion and selectivity.

Visualizations

Reaction Pathway

Reaction_Pathway alpha_pinene α-Pinene transition_state Adsorbed α-Pinene on Catalyst Surface alpha_pinene->transition_state + H₂ + Catalyst cis_pinane cis-Pinane transition_state->cis_pinane Major Product (Syn-addition from less hindered face) trans_pinane trans-Pinane transition_state->trans_pinane Minor Product

Caption: General reaction pathway for the catalytic hydrogenation of α-pinene.

Experimental Workflow for Batch Hydrogenation

Batch_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Product Analysis prep_catalyst Prepare Catalyst (e.g., impregnation, reduction) charge_reactor Charge Reactor with α-Pinene and Catalyst prep_catalyst->charge_reactor pressurize Pressurize with H₂ charge_reactor->pressurize heat_stir Heat and Stir pressurize->heat_stir cool_depressurize Cool and Depressurize heat_stir->cool_depressurize separate Separate Catalyst cool_depressurize->separate extract Extract Product separate->extract analyze Analyze by GC extract->analyze

Caption: A typical experimental workflow for the batch hydrogenation of α-pinene.

Factors Influencing Selectivity

Selectivity_Factors selectivity Cis-Pinane Selectivity catalyst Catalyst Type (Ni, Pd, Pt, Ru) catalyst->selectivity support Support Material (Al₂O₃, C, SiO₂) support->selectivity temp Reaction Temperature temp->selectivity pressure Hydrogen Pressure pressure->selectivity solvent Solvent solvent->selectivity

Caption: Key factors influencing the selectivity towards cis-pinane.

Conclusion

The catalytic hydrogenation of α-pinene to cis-pinane can be achieved with high conversion and selectivity using a range of catalytic systems. Non-noble metal catalysts, particularly nickel-based systems, offer a cost-effective route with excellent performance, especially when modified with promoters or supported on appropriate materials. Noble metal catalysts, while more expensive, are highly active under mild conditions and can provide exceptional selectivity. The choice of catalyst, support, and reaction conditions must be carefully optimized to achieve the desired outcome. This guide provides a foundational understanding and practical protocols to aid researchers in the development of efficient and selective processes for the synthesis of cis-pinane.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemistry of Pinane Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemistry surrounding pinane-based monoterpenes, focusing on the structures, properties, and key chemical transformations of pinane and its unsaturated precursors, α-pinene and β-pinene. These bicyclic monoterpenes, sourced from renewable feedstocks like pine trees, are crucial building blocks in the synthesis of a wide array of value-added chemicals, including fragrances, agrochemicals, and pharmaceutical intermediates.

Introduction to Pinane Isomers

The pinane scaffold is a bicyclic [3.1.1] heptane system. The parent saturated hydrocarbon, pinane, exists as two diastereomers: cis-pinane and trans-pinane.[1] These are typically produced via the hydrogenation of the naturally abundant unsaturated isomers, α-pinene and β-pinene.[1] α-Pinene and β-pinene are geometric isomers found in the essential oils of many coniferous trees and serve as the primary starting materials for pinane chemistry.[2] Due to the chiral nature of the pinane skeleton, all these isomers exist as enantiomers, making them valuable chiral synthons in asymmetric synthesis.[1][3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of pinane isomers are critical for their separation, purification, and application in synthesis. Key quantitative data are summarized in the table below. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for distinguishing between these closely related isomers.[4][5][6]

Table 1: Physicochemical Properties of Pinane and Pinene Isomers

Propertyα-Pineneβ-Pinenecis-Pinanetrans-Pinane
Molecular Formula C₁₀H₁₆C₁₀H₁₆C₁₀H₁₈C₁₀H₁₈
Molar Mass (g·mol⁻¹) 136.24[2]136.24[2]138.25[1]138.25[1]
Boiling Point (°C) 155 - 156[2]163 - 166167.2 - 168[1]164[1]
Density (g·cm⁻³) 0.858 (at 20°C)[7]~0.870.8575 (at 20°C)[8]0.854 (at 20°C)[8]
Appearance Clear, colorless liquid[7]Colorless liquidClear, colorless liquid[8]Colorless liquid[8]
Solubility in Water Insoluble[7]InsolubleInsoluble[8]Insoluble[8]
Specific Optical Rotation ([α]D) Varies by enantiomerVaries by enantiomer-23.6° (25°C, undiluted)[8]+21.4° (25°C, undiluted)[8]

Biosynthesis of Pinenes

Both α-pinene and β-pinene are biosynthesized in plants from geranyl pyrophosphate (GPP).[2] The process involves the enzymatic cyclization of linaloyl pyrophosphate, an isomer of GPP, followed by the loss of a proton from the resulting carbocation intermediate to form the characteristic bicyclic pinene structure.[2][9] This pathway is a key part of terpenoid metabolism in plants.

Biosynthesis of Pinenes GPP Geranyl Pyrophosphate (GPP) LPP Linaloyl Pyrophosphate GPP->LPP Isomerization Carbocation Pinyl Carbocation Intermediate LPP->Carbocation Alpha_Pinene α-Pinene Carbocation->Alpha_Pinene Proton loss Beta_Pinene β-Pinene Carbocation->Beta_Pinene Proton loss Enzyme Pinene Synthase Enzyme->LPP Enzyme->Carbocation

Biosynthesis of α- and β-Pinene from GPP.

Key Chemical Transformations

The strained bicyclic structure of pinenes makes them reactive and susceptible to a variety of transformations, including hydrogenation, oxidation, and rearrangement.

Hydrogenation to Pinanes

The catalytic hydrogenation of the double bond in α-pinene or β-pinene yields the saturated pinane isomers. This reaction is often stereoselective, with the hydrogen adding to the less sterically hindered face of the molecule. For example, hydrogenation of α-pinene typically yields cis-pinane as the major product.[10][11]

Hydrogenation_Workflow alpha_pinene α-Pinene process Catalytic Hydrogenation alpha_pinene->process cis_pinane cis-Pinane (Major Product) trans_pinane trans-Pinane (Minor Product) process->cis_pinane H₂, Catalyst (e.g., Ni, Ru, Pd) process->trans_pinane

Stereoselective hydrogenation of α-pinene.
  • Materials : α-pinene (1.0 g), Ni/N-C@MS catalyst (50 mg), deionized water (4 mL).

  • Apparatus : 50 mL PTFE-lined autoclave with magnetic stirring and an oil bath for heating.

  • Procedure :

    • Add α-pinene (1.0 g), the catalyst (50 mg), and water (4 mL) to the autoclave.

    • Seal the autoclave and purge the internal atmosphere by charging with 1 MPa of hydrogen gas and venting three times to remove air.

    • Pressurize the autoclave to 3 MPa with hydrogen gas.

    • Place the autoclave in a preheated oil bath at 120°C.

    • Stir the reaction mixture magnetically at 450 rpm for 3 hours.

    • After the reaction, cool the autoclave to room temperature and carefully vent the excess hydrogen pressure.

    • The product can be extracted with an organic solvent and analyzed by Gas Chromatography (GC) to determine conversion and selectivity.

  • Expected Outcome : Under these conditions, α-pinene conversion can reach 99.7% with a selectivity for cis-pinane of 95.1%.[10]

Oxidation Reactions

The oxidation of pinenes can occur at several positions. Allylic oxidation of α-pinene is a common route to produce valuable compounds like verbenone and verbenol.[2][12] Epoxidation of the double bond is another important transformation. The choice of oxidant and catalyst determines the product distribution.[13][14] From pinane, autoxidation in the presence of air yields 2-pinane hydroperoxides, which can be reduced to 2-pinanol.[1]

Oxidation_Pathways alpha_pinene α-Pinene verbenone Verbenone alpha_pinene->verbenone Allylic Oxidation (e.g., Na₂Cr₂O₇/H₂SO₄) verbenol Verbenol alpha_pinene->verbenol Allylic Oxidation pinene_oxide Pinene Oxide alpha_pinene->pinene_oxide Epoxidation pinane Pinane hydroperoxide 2-Pinane Hydroperoxide pinane->hydroperoxide Autoxidation (Air) pinanol 2-Pinanol hydroperoxide->pinanol Reduction

Key oxidation products from α-pinene and pinane.

This is a two-step process involving the formation of an intermediate alcohol mixture followed by oxidation.

  • Materials : (+)-α-Pinene (25.0 g), dry benzene (350 mL), lead tetraacetate (77.8 g), sodium dichromate dihydrate (27.5 g), concentrated sulfuric acid (10.2 mL), water, ether.

  • Apparatus : 1000-mL Morton flask with mechanical stirrer, condenser, thermometer, and gas inlet; heating mantle; filtration apparatus.

  • Procedure Step 1 (Formation of Acetate and Alcohol Intermediates) :

    • Combine (+)-α-pinene and dry benzene in the Morton flask and warm to 65°C.

    • Add lead tetraacetate portion-wise over 20 minutes. The mixture will turn yellow, then tan.

    • Maintain stirring at 65°C for 1 hour, then cool to room temperature.

    • Filter the solution through Celite to remove solids.

    • To the filtrate, add 300 mL of water to precipitate lead oxides. Swirl vigorously for an hour and filter again through Celite.

    • Separate the layers of the filtrate and extract the aqueous phase with ether. Combine organic layers, wash, dry, and concentrate under reduced pressure to obtain a crude acetate intermediate.

    • Saponify the crude acetate by refluxing with potassium hydroxide in methanol to yield a mixture of alcohols.

  • Procedure Step 2 (Oxidation to Verbenone) :

    • Dissolve the intermediate alcohol mixture in 300 mL of ether in a 1000-mL flask and cool to 0°C.

    • Prepare an oxidizing solution of sodium dichromate dihydrate, water, and concentrated sulfuric acid.

    • Add the oxidizing solution to the alcohol solution over 30 minutes at 0°C.

    • Stir at 0°C for 1 hour, then warm to room temperature and stir overnight.

    • Dilute with water, separate the layers, and extract the aqueous phase with ether.

    • Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate.

    • Purify the resulting crude verbenone by distillation under reduced pressure.

Acid-Catalyzed Rearrangements

In the presence of acid catalysts, the strained four-membered ring of α-pinene is prone to skeletal rearrangements, often proceeding through a Wagner-Meerwein shift. This reactivity allows for the synthesis of a variety of other monoterpenes, such as camphene, limonene, and α-terpineol.[3][15][16] The product distribution is highly dependent on the catalyst and reaction conditions.

Rearrangement_Pathways alpha_pinene α-Pinene carbocation1 Pinyl Carbocation alpha_pinene->carbocation1 H⁺ (Protonation) carbocation2 Bornyl Carbocation (Rearranged) carbocation1->carbocation2 Wagner-Meerwein Rearrangement limonene Limonene carbocation1->limonene Ring Opening, -H⁺ terpineol α-Terpineol carbocation1->terpineol Ring Opening, +H₂O, -H⁺ camphene Camphene carbocation2->camphene -H⁺

Acid-catalyzed rearrangement pathways of α-pinene.
  • Catalyst : Acid-activated TiO₂ nanopowder or titanate nanotubes.

  • Apparatus : Batch or fixed-bed reactor system suitable for heating.

  • General Procedure :

    • The reaction is typically carried out in the liquid phase under solvent-free conditions.

    • α-pinene is heated in the presence of the solid acid catalyst.

    • Optimal temperatures are often in the range of 100-140°C.

    • Reaction time can vary from 2 to 6 hours depending on the catalyst activity and temperature.

    • After the reaction, the catalyst is separated by filtration.

    • The product mixture is analyzed by GC to determine the conversion of α-pinene and selectivity towards camphene and other isomers (e.g., tricyclene, limonene).

  • Expected Outcome : With an optimized titanate nanotube catalyst at 120°C, α-pinene conversion can reach over 97% with a selectivity to camphene of 78.5%.[16]

Pyrolysis of β-Pinene

Thermal rearrangement of β-pinene at high temperatures (around 400-600°C) leads to the cleavage of the cyclobutane ring, yielding the acyclic monoterpene myrcene.[2][17] This reaction is a key industrial process for the production of myrcene, which is a precursor for many fragrance compounds.[17]

Applications in Drug Development and Synthesis

The pinane scaffold is a versatile building block in medicinal chemistry and organic synthesis.

  • Chiral Auxiliaries : Enantiomerically pure pinane derivatives are used as chiral auxiliaries and reagents in asymmetric synthesis.[2]

  • Pharmaceuticals : The pinane skeleton is present in various biologically active molecules and serves as a starting point for the synthesis of complex drug targets.[3]

  • Precursors : The various chemical transformations of pinenes provide access to a wide range of other terpenes like camphor, terpineol, linalool, and myrcene, which are themselves important industrial chemicals and synthetic intermediates.[3][9][18]

References

Methodological & Application

Asymmetric Synthesis Utilizing (1R)-(+)-cis-Pinane as a Chiral Auxiliary: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (1R)-(+)-cis-pinane as a versatile chiral auxiliary in asymmetric synthesis. Derived from the readily available chiral pool, (1R)-(+)-α-pinene serves as a foundational building block for the synthesis of highly effective chiral reagents. These reagents have demonstrated exceptional efficacy in a range of stereoselective transformations, including hydroboration, carbonyl reduction, and allylation reactions, making them invaluable tools in the synthesis of complex chiral molecules, natural products, and pharmaceutical agents.

Overview of Chiral Auxiliaries Derived from (1R)-(+)-α-Pinene

(1R)-(+)-α-Pinene is a widely utilized starting material for the preparation of several powerful chiral reagents. The bulky bicyclic pinane framework provides a well-defined steric environment, enabling high levels of stereochemical control in asymmetric transformations. Key reagents derived from (1R)-(+)-α-pinene include:

  • Diisopinocampheylborane (Ipc₂BH): A highly effective chiral hydroborating agent, particularly for cis-alkenes.

  • B-Chlorodiisopinocampheylborane (DIP-Chloride™): A powerful and highly selective chiral reducing agent for a variety of prochiral ketones.

  • B-Allyldiisopinocampheylborane: A valuable reagent for the asymmetric allylboration of aldehydes, leading to the formation of chiral homoallylic alcohols.

The predictable stereochemical outcomes and the ability to recover the pinane moiety make these reagents attractive for large-scale synthetic applications.

Asymmetric Hydroboration with Diisopinocampheylborane (Ipc₂BH)

Asymmetric hydroboration using diisopinocampheylborane, derived from either (+)- or (-)-α-pinene, is a cornerstone of modern asymmetric synthesis, allowing for the enantioselective synthesis of alcohols from alkenes. The reaction proceeds via a syn-addition of the B-H bond across the double bond, followed by an oxidative workup with retention of configuration. Ipc₂BH is particularly effective for the hydroboration of cis-disubstituted alkenes.

Quantitative Data for Asymmetric Hydroboration of cis-Alkenes
AlkeneProduct AlcoholYield (%)e.e. (%)
cis-2-Butene(R)-2-Butanol7598
cis-3-Hexene(R)-3-Hexanol8097
1-Methylcyclopentene(1R,2S)-2-Methylcyclopentanol7899
Experimental Protocol: Asymmetric Hydroboration of cis-2-Butene

Materials:

  • (-)-Diisopinocampheylborane ((-)-Ipc₂BH)

  • cis-2-Butene

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • The flask is charged with a solution of (-)-Ipc₂BH (1.1 eq) in anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to -25 °C in a cryocool bath.

  • cis-2-Butene (1.0 eq) is condensed into the reaction flask.

  • The reaction mixture is stirred at -25 °C for 4 hours, during which a white precipitate of the trialkylborane may form.

  • The reaction is slowly warmed to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is cooled to 0 °C, and 3 M aqueous sodium hydroxide (1.5 eq) is slowly added, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide (1.5 eq).

  • The mixture is stirred at room temperature for 1 hour and then heated to 50 °C for 1 hour to ensure complete oxidation.

  • The reaction mixture is cooled to room temperature and extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to afford the desired (R)-2-butanol. The enantiomeric excess is determined by chiral GC analysis.

Asymmetric_Hydroboration_Workflow cluster_prep Reagent Preparation cluster_reaction Asymmetric Hydroboration cluster_workup Oxidative Workup start (1R)-(+)-α-Pinene reagent (-)-Diisopinocampheylborane (Ipc₂BH) start->reagent Hydroboration intermediate Trialkylborane Intermediate reagent->intermediate alkene cis-Alkene alkene->intermediate oxidation Oxidation (H₂O₂, NaOH) intermediate->oxidation product Chiral Alcohol oxidation->product

Caption: Workflow for Asymmetric Hydroboration.

Asymmetric Reduction of Ketones with B-Chlorodiisopinocampheylborane (DIP-Chloride™)

B-Chlorodiisopinocampheylborane (DIP-Chloride™) is a highly enantioselective reducing agent for a wide range of prochiral ketones, particularly aralkyl ketones. The reduction proceeds through a six-membered ring transition state, where the steric bulk of the pinane auxiliary effectively shields one face of the ketone, leading to high enantioselectivity.

Quantitative Data for Asymmetric Reduction of Aralkyl Ketones
KetoneProduct AlcoholYield (%)e.e. (%)
Acetophenone(R)-1-Phenylethanol9298
Propiophenone(R)-1-Phenyl-1-propanol9097
2-Acetylnaphthalene(R)-1-(Naphthalen-2-yl)ethanol8899
Experimental Protocol: Asymmetric Reduction of Acetophenone

Materials:

  • (-)-B-Chlorodiisopinocampheylborane ((-)-DIP-Chloride™)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Diethanolamine

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • The flask is charged with a solution of (-)-DIP-Chloride™ (1.2 eq) in anhydrous THF under a nitrogen atmosphere.

  • The solution is cooled to -25 °C.

  • A solution of acetophenone (1.0 eq) in anhydrous THF is added dropwise to the stirred solution of the reducing agent.

  • The reaction mixture is stirred at -25 °C for 5 hours.

  • The reaction is quenched by the slow addition of diethanolamine (2.0 eq) to form a granular precipitate.

  • The mixture is stirred for an additional 30 minutes at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether, and the solid is removed by filtration.

  • The filtrate is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired (R)-1-phenylethanol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric_Reduction_Pathway reagent (-)-DIP-Chloride™ Chiral Reducing Agent transition_state Six-membered Ring Transition State reagent->transition_state Coordination ketone Prochiral Ketone e.g., Acetophenone ketone->transition_state Attack product Chiral Alcohol e.g., (R)-1-Phenylethanol transition_state->product Hydride Transfer

Caption: Mechanism of Asymmetric Ketone Reduction.

Asymmetric Allylation with B-Allyldiisopinocampheylborane

Asymmetric allylboration using B-allyldiisopinocampheylborane provides a reliable method for the synthesis of optically active homoallylic alcohols from aldehydes. The reaction proceeds through a highly ordered, chair-like Zimmerman-Traxler transition state, where the diisopinocampheyl groups dictate the facial selectivity of the allyl transfer.

Quantitative Data for Asymmetric Allylation of Aldehydes
AldehydeProduct Homoallylic AlcoholYield (%)d.r.e.e. (%)
Benzaldehyde(S)-1-Phenyl-3-buten-1-ol90-96
Acetaldehyde(S)-3-Penten-2-ol85-92
Isobutyraldehyde(S)-4-Methyl-1-penten-3-ol88-95
Experimental Protocol: Asymmetric Allylation of Benzaldehyde

Materials:

  • (+)-B-Methoxydiisopinocampheylborane

  • Allylmagnesium bromide (1.0 M in diethyl ether)

  • Benzaldehyde

  • Anhydrous diethyl ether

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous magnesium sulfate

  • Nitrogen gas atmosphere

Procedure:

  • A 100 mL, two-necked, round-bottom flask equipped with a magnetic stir bar, a septum, and a nitrogen inlet is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • The flask is charged with (+)-B-methoxydiisopinocampheylborane (1.1 eq) and anhydrous diethyl ether under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Allylmagnesium bromide (1.1 eq) is added dropwise to the stirred solution. The mixture is then allowed to warm to room temperature and stirred for 1 hour.

  • The reaction mixture is cooled to -78 °C.

  • A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • The reaction is stirred at -78 °C for 3 hours.

  • The reaction is quenched at -78 °C by the slow addition of 3 M aqueous sodium hydroxide, followed by the careful, dropwise addition of 30% aqueous hydrogen peroxide.

  • The mixture is allowed to warm to room temperature and stirred overnight.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired (S)-1-phenyl-3-buten-1-ol. The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric_Allylation_Logic start (1R)-(+)-α-Pinene reagent_prep Preparation of (+)-B-Methoxydiisopinocampheylborane start->reagent_prep allyl_reagent_prep Formation of B-Allyldiisopinocampheylborane reagent_prep->allyl_reagent_prep Reacts with AllylMgBr allyl_addition Asymmetric Allyl Addition (-78 °C) allyl_reagent_prep->allyl_addition aldehyde Aldehyde aldehyde->allyl_addition workup Oxidative Workup allyl_addition->workup product Chiral Homoallylic Alcohol workup->product

Caption: Logical Flow of Asymmetric Allylation.

Application Notes and Protocols for Asymmetric Hydroboration with Pinane-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for conducting asymmetric hydroboration reactions using pinane-based reagents, primarily diisopinocampheylborane (Ipc₂BH) and alpine-borane. These reagents are invaluable tools in synthetic organic chemistry for the enantioselective synthesis of chiral alcohols and other stereochemically defined molecules, which are crucial building blocks in drug development and materials science.

Introduction to Pinane-Based Hydroborating Reagents

Pinane-based boranes are chiral hydroborating agents derived from the naturally occurring terpene α-pinene. The two most prominent reagents are diisopinocampheylborane (Ipc₂BH) and B-3-pinanyl-9-borabicyclo[3.3.1]nonane (alpine-borane). Their chiral structure allows for the enantioselective addition of a boron-hydrogen bond across a prochiral double bond, leading to the formation of chiral organoboranes. Subsequent oxidation or other transformations of the organoborane intermediate provides access to a wide range of enantiomerically enriched compounds.

  • Diisopinocampheylborane (Ipc₂BH): This reagent is particularly effective for the asymmetric hydroboration of less sterically hindered prochiral cis-alkenes.[1] It is a dimeric solid that is often generated in situ due to its sensitivity to air and moisture.[2]

  • Alpine-Borane®: This reagent is the addition product of α-pinene and 9-borabicyclo[3.3.1]nonane (9-BBN).[3] It is an excellent choice for the asymmetric reduction of prochiral ketones, especially acetylenic ketones, providing high enantiomeric purity.[3][4][5]

Experimental Protocols

Preparation of (-)-Diisopinocampheylborane [(-)-Ipc₂BH]

This protocol describes the preparation of (-)-diisopinocampheylborane from (+)-α-pinene. The resulting reagent can be used directly for asymmetric hydroboration.

Materials:

  • (+)-α-pinene (distilled from a small amount of lithium aluminum hydride)[6]

  • Borane-methyl sulfide complex (BMS, 10 M)[6]

  • Anhydrous tetrahydrofuran (THF)[6]

  • Nitrogen gas (for inert atmosphere)

  • Standard glassware for air- and moisture-sensitive reactions (e.g., Schlenk line, oven-dried flasks, syringes)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel with a septum inlet, and a reflux condenser connected to a nitrogen bubbler.

  • Charge the flask with the borane-methyl sulfide complex and anhydrous THF under a nitrogen atmosphere.[6]

  • Cool the flask in an ice-water bath to 0-3 °C.[6]

  • Slowly add (+)-α-pinene dropwise to the stirred reaction mixture over 15 minutes, maintaining the temperature between 0-3 °C. A white solid of (-)-diisopinocampheylborane will precipitate.[6]

  • After the addition is complete, continue stirring the mixture at 0 °C for 3.5 hours.[6]

  • The resulting slurry of (-)-diisopinocampheylborane in THF is ready for use in subsequent asymmetric hydroboration reactions.[6] For higher enantiomeric purity, an equilibration step can be performed by removing the solvent, adding fresh THF and a small amount of additional α-pinene, and storing at 4°C for several days.[6]

Asymmetric Hydroboration of a cis-Alkene with (-)-Ipc₂BH followed by Oxidation

This protocol details the asymmetric hydroboration of a generic cis-alkene and subsequent oxidation to the corresponding chiral alcohol.

Materials:

  • Solution of (-)-diisopinocampheylborane in THF (prepared as in 2.1)

  • cis-Alkene

  • Sodium hydroxide (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for reaction and workup

Procedure:

  • To the freshly prepared slurry of (-)-Ipc₂BH in THF at 0 °C, add the cis-alkene dropwise via syringe.

  • Allow the reaction mixture to stir at 0 °C for 4-6 hours or until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow, dropwise addition of water to decompose any excess borane.

  • Add the 3 M sodium hydroxide solution, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C with an ice bath.[7]

  • Stir the mixture at room temperature for 1 hour after the addition is complete.[7]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral alcohol by flash column chromatography.

Asymmetric Reduction of a Prochiral Ketone with Alpine-Borane

This protocol outlines the general procedure for the asymmetric reduction of a prochiral ketone.

Materials:

  • Alpine-Borane® (B-3-pinanyl-9-borabicyclo[3.3.1]nonane)

  • Prochiral ketone

  • Anhydrous tetrahydrofuran (THF)

  • Ethanolamine

  • Pentane

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • In a flame-dried, nitrogen-flushed flask, dissolve the prochiral ketone in anhydrous THF.

  • Add the Alpine-Borane® solution at room temperature. The reaction is typically slow for many ketones. For hindered ketones or to improve enantioselectivity, the reaction can be carried out at elevated pressures (2000-6000 atm) or neat.[3][4]

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, add ethanolamine to the reaction mixture to precipitate the 9-BBN complex.

  • Stir for 30 minutes, then add pentane to ensure complete precipitation.

  • Filter the mixture through a pad of Celite® and wash the solid with pentane.

  • The filtrate contains the chiral alcohol. Concentrate the filtrate under reduced pressure and purify the product by distillation or column chromatography.

Data Presentation

The following tables summarize representative quantitative data for asymmetric hydroboration reactions using pinane-based reagents.

Table 1: Asymmetric Hydroboration of cis-Alkenes with Diisopinocampheylborane (Ipc₂BH)

Substrate (cis-Alkene)ProductYield (%)Enantiomeric Excess (ee, %)
cis-2-Butene(R)-(-)-2-Butanol-87[8]
cis-2-Pentene(2R,3S)-2-Pentanol-98
cis-3-Hexene(3R,4S)-3-Hexanol-98
Norborneneexo-Norborneol-85

Table 2: Asymmetric Reduction of Prochiral Ketones with Alpine-Borane

Substrate (Ketone)ProductYield (%)Enantiomeric Excess (ee, %)
Acetophenone(R)-1-Phenylethanol7290
1-Octyn-3-one(R)-1-Octyn-3-ol85>99
3-Methyl-2-butanone(R)-3-Methyl-2-butanol-22
Deuterated aldehydes (R-CDO)(R)-RCHDOH-100[4]

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for an asymmetric hydroboration-oxidation reaction.

G General Workflow for Asymmetric Hydroboration-Oxidation reagent_prep Reagent Preparation (e.g., Ipc₂BH from α-pinene) hydroboration Asymmetric Hydroboration (Alkene + Chiral Borane) reagent_prep->hydroboration oxidation Oxidation (e.g., H₂O₂/NaOH) hydroboration->oxidation workup Aqueous Workup & Extraction oxidation->workup purification Purification (e.g., Chromatography) workup->purification product Enantiomerically Enriched Alcohol purification->product

Caption: General workflow for asymmetric hydroboration-oxidation.

Transition State of Asymmetric Hydroboration

This diagram depicts the proposed four-membered ring transition state for the hydroboration of a prochiral alkene with a chiral borane, highlighting the steric interactions that lead to enantioselectivity.

G Transition State for Asymmetric Hydroboration cluster_ts Four-Membered Ring Transition State cluster_substituents B B H H B->H δ+ L1 L1 (Large) B->L1 L2 L2 (Small) B->L2 C1 C H->C1 δ- C2 C C1->C2 π-bond breaking R_L RL (Large) C1->R_L R_S RS (Small) C1->R_S C2->B note Steric repulsion between RL and L1 favors approach from the less hindered face.

Caption: Transition state of asymmetric hydroboration.

References

Synthesis of Chiral Ligands from (1R)-(+)-cis-Pinane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of chiral ligands derived from (1R)-(+)-cis-pinane, a readily available chiral starting material from the chiral pool. The focus is on the preparation of aminodiol and phosphine-based ligands, which have shown significant utility in asymmetric catalysis, a critical tool in modern drug development and fine chemical synthesis.

Introduction

Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The pinane skeleton, a rigid bicyclic monoterpene, offers a robust and sterically defined scaffold for the design of novel chiral ligands. Its derivatives have been successfully employed in a variety of enantioselective transformations, including additions of organometallic reagents to carbonyl compounds and transition metal-catalyzed reactions.

This document outlines the synthesis of two classes of pinane-derived chiral ligands: 2-amino-1,3-diols and diphosphines. Detailed experimental procedures, quantitative data, and workflow diagrams are provided to facilitate the reproduction and application of these synthetic methods in a research and development setting.

Section 1: Synthesis of Pinane-Based 2-Amino-1,3-diol Ligands

Pinane-based 2-amino-1,3-diols are valuable ligands for enantioselective additions of organozinc reagents to aldehydes. The synthetic strategy often involves the stereoselective functionalization of pinane-derived allylic alcohols.

Synthetic Workflow for Pinane-Fused Oxazolidin-2-one

The following diagram illustrates the synthetic pathway from (-)-α-pinene to a key intermediate, a pinane-fused oxazolidin-2-one, which can be further transformed into the desired aminodiol ligands.

G cluster_0 Synthesis of Isopinocarveol cluster_1 Formation of Oxazolidin-2-one cluster_2 Hydrolysis to Aminodiol a_pinene (-)-α-Pinene epoxide α-Pinene Oxide a_pinene->epoxide mCPBA isopinocarveol Isopinocarveol epoxide->isopinocarveol Al(OiPr)₃ carbamate Carbamate Intermediate isopinocarveol->carbamate 1. Cl₃CC(O)NCO 2. aq. K₂CO₃ oxazolidinone Pinane-Fused Oxazolidin-2-one carbamate->oxazolidinone K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ aminodiol Primary Aminodiol oxazolidinone->aminodiol aq. NaOH

Figure 1: Synthesis of a pinane-based aminodiol via an oxazolidin-2-one intermediate.

Experimental Protocols

Protocol 1: Synthesis of (1S,2R,3R,5R)-Pinane-fused oxazolidin-2-one

This protocol is adapted from the work of Gyenis et al. (Beilstein J. Org. Chem. 2021, 17, 983-990).[1][2]

  • Synthesis of Isopinocarveol from (-)-α-Pinene:

    • Isopinocarveol is prepared from (-)-α-pinene via stereoselective epoxidation with meta-chloroperoxybenzoic acid (mCPBA), followed by a base-catalyzed rearrangement using aluminum isopropoxide (Al(OiPr)₃), according to established literature procedures.[2]

  • Synthesis of the Carbamate Intermediate:

    • To a solution of isopinocarveol in a suitable aprotic solvent (e.g., dichloromethane), add trichloroacetyl isocyanate at 0 °C.

    • After the reaction is complete (monitored by TLC), the mixture is treated with an aqueous solution of potassium carbonate to hydrolyze the trichloroacetyl group, affording the carbamate.

  • Aminohydroxylation to the Oxazolidin-2-one:

    • The carbamate intermediate is subjected to an asymmetric aminohydroxylation reaction.

    • In a mixture of t-butanol and water, the carbamate is treated with potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) as the catalyst, potassium ferricyanide(III) (K₃Fe(CN)₆) as the re-oxidant, potassium carbonate (K₂CO₃), and methanesulfonamide (MeSO₂NH₂).

    • The reaction mixture is stirred vigorously at room temperature until completion.

    • The product, a pinane-fused oxazolidin-2-one, is isolated by extraction and purified by column chromatography.

Protocol 2: Hydrolysis to the Primary Aminodiol

  • The pinane-fused oxazolidin-2-one is dissolved in a mixture of ethanol and water.

  • An excess of sodium hydroxide is added, and the mixture is heated to reflux.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is extracted with an organic solvent.

  • The crude product is purified by crystallization or column chromatography to yield the primary 2-amino-1,3-diol.

Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of pinane-based 2-amino-1,3-diols.

Starting MaterialProductReagents and ConditionsYield (%)Reference
(-)-α-PineneIsopinocarveol1. mCPBA; 2. Al(OiPr)₃Good[2]
IsopinocarveolCarbamate Intermediate1. Cl₃CC(O)NCO; 2. aq. K₂CO₃Good[2]
Carbamate IntermediatePinane-Fused Oxazolidin-2-oneK₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂High[2]
Pinane-Fused Oxazolidin-2-onePrimary Aminodiolaq. NaOH, refluxHigh[2]

Section 2: Synthesis of Pinane-Based Diphosphine Ligands

Chiral diphosphine ligands are paramount in asymmetric transition-metal catalysis. The synthesis of new, rigid bicyclic chiral diphosphines from α- and β-pinene has been explored to create effective ligands for enantioselective reactions.

Synthetic Workflow for Pinane-Based Diphosphine Ligands

The general strategy for synthesizing pinane-based diphosphines involves the introduction of phosphine groups onto the pinane skeleton, often by nucleophilic substitution on a suitable diol or diepoxide precursor.

G cluster_0 Starting Material cluster_1 Intermediate Formation cluster_2 Phosphine Introduction pinene_derivative Pinane Derivative (e.g., from α- or β-pinene) diol_mesylate Diol or Mesylate Intermediate pinene_derivative->diol_mesylate Multi-step Synthesis diphosphine Pinane-Based Diphosphine Ligand diol_mesylate->diphosphine HPPh₂ or KPPh₂

Figure 2: General synthetic workflow for pinane-based diphosphine ligands.

Experimental Protocols

Protocol 3: General Procedure for the Synthesis of Pinane-Diphosphine Ligands

This generalized protocol is based on the approaches described for the synthesis of new rigid bicyclic chiral diphosphines from pinane derivatives.

  • Preparation of a Dimesylate Intermediate:

    • A suitable pinane-based diol is synthesized from either α- or β-pinene through a multi-step sequence.

    • The diol is dissolved in a dry, aprotic solvent (e.g., dichloromethane) and cooled to 0 °C.

    • Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride.

    • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

    • The reaction is quenched with water, and the dimesylate product is extracted, dried, and purified.

  • Nucleophilic Substitution with Diphenylphosphine:

    • A solution of diphenylphosphine (HPPh₂) in a polar aprotic solvent (e.g., DMF or DMSO) is treated with a strong base (e.g., n-butyllithium or potassium tert-butoxide) at low temperature to generate the diphenylphosphide anion (PPh₂⁻).

    • The dimesylate intermediate, dissolved in the same solvent, is added dropwise to the solution of the diphenylphosphide.

    • The reaction mixture is stirred at room temperature or gently heated to drive the substitution to completion.

    • The reaction is quenched, and the diphosphine ligand is isolated by extraction and purified, often by column chromatography under an inert atmosphere to prevent oxidation of the phosphine groups.

Section 3: Application in Asymmetric Catalysis

Pinane-derived chiral ligands have been successfully applied in various enantioselective transformations.

Asymmetric Addition of Diethylzinc to Aldehydes

Pinane-based aminodiol ligands are effective catalysts for the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols.

Protocol 4: General Procedure for the Catalytic Asymmetric Addition of Diethylzinc to Benzaldehyde

  • The pinane-based aminodiol ligand is dissolved in a dry, aprotic solvent (e.g., toluene or hexane) under an inert atmosphere.

  • A solution of diethylzinc in hexane is added, and the mixture is stirred at room temperature for a short period to allow for the formation of the active catalyst.

  • The reaction mixture is cooled to the desired temperature (e.g., 0 °C).

  • The aldehyde (e.g., benzaldehyde) is added dropwise.

  • The reaction is stirred until the aldehyde is consumed (monitored by TLC or GC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted, and the enantiomeric excess (ee) is determined by chiral HPLC or GC.

Data on Catalytic Performance

The following table presents representative data for the enantioselective addition of diethylzinc to benzaldehyde using different pinane-derived ligands.

Ligand TypeAldehydeEnantiomeric Excess (ee, %)Configuration of Major EnantiomerReference
Pinane-based aminodiolBenzaldehydeup to 80%(R) or (S) depending on ligand

Conclusion

The use of this compound derivatives provides a versatile and effective platform for the synthesis of a variety of chiral ligands. The aminodiol and diphosphine ligands described herein have demonstrated their utility in asymmetric catalysis. The detailed protocols and data presented in this document are intended to serve as a practical guide for researchers in the field of synthetic organic chemistry and drug development, enabling the exploration and application of these valuable chiral tools. Further research into the development of new pinane-based ligands and their application in a broader range of enantioselective transformations is a promising area for future investigation.

References

Application of (1R)-(+)-cis-Pinane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-(+)-cis-Pinane, a bicyclic monoterpene derived from naturally abundant α-pinene, has emerged as a valuable and versatile chiral building block in the synthesis of pharmaceutical intermediates. Its rigid bicyclic framework and inherent chirality make it an excellent starting material for the generation of chiral auxiliaries, ligands, and resolving agents.[1] The stereochemical control exerted by the pinane scaffold is crucial in the development of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect while the other may be inactive or even harmful. This document provides a detailed overview of the applications of this compound in pharmaceutical intermediate synthesis, including comprehensive experimental protocols and data presented for clarity and reproducibility.

Core Applications of this compound

The utility of this compound in pharmaceutical synthesis is primarily centered around three key strategies:

  • Chiral Auxiliary: The pinane moiety can be temporarily incorporated into a prochiral molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chirality is established, the auxiliary can be cleaved and ideally recycled.

  • Chiral Ligand Synthesis: this compound and its derivatives, such as (-)-myrtenal, serve as precursors for the synthesis of a variety of chiral ligands. These ligands can then be used in catalytic amounts to control the stereoselectivity of a wide range of asymmetric transformations.

  • Chiral Building Block: The pinane skeleton itself can be incorporated into the final drug molecule, providing a rigid and well-defined three-dimensional structure.

A significant application of this compound is in the synthesis of linalool, which is a key precursor for the production of essential vitamins such as Vitamin A and Vitamin E.

Synthesis of this compound

The industrial production of this compound is predominantly achieved through the catalytic hydrogenation of α-pinene. The primary challenge in this process is to achieve high diastereoselectivity for the cis isomer over the trans isomer. Various catalyst systems have been developed to optimize this transformation.

Data Presentation: Catalytic Hydrogenation of α-Pinene to cis-Pinane
Catalyst SystemTemperature (°C)Pressure (MPa)Reaction Time (h)α-Pinene Conversion (%)cis-Pinane Selectivity (%)Reference
Raney Nickel (modified with NiCl₂)80-902.0-3.08-12>9995.9-96.8Patent CN1054595C
Amphiphilic Ni-based catalyst1203.0399.795.1ProQuest
Ruthenium on Alumina250.4 (60 psig)1.17>9997.4Patent US4310714A
Ni/DF3C with ionic liquid1205.04>99>98RSC Publishing
Experimental Protocol: Catalytic Hydrogenation of α-Pinene

This protocol is a representative example based on literature procedures for the synthesis of high cis-pinane.

Materials:

  • α-Pinene

  • Raney Nickel catalyst (or other specified catalyst)

  • Modifier (e.g., Nickel(II) chloride hexahydrate, if required)

  • High-pressure autoclave reactor

  • Solvent (if applicable, e.g., water for amphiphilic catalysts)

  • Hydrogen gas

Procedure:

  • Catalyst Preparation (if applicable): For modified catalysts, the support and active metal are prepared according to specific literature procedures. For instance, a modified Raney Nickel catalyst can be prepared by treating the catalyst with a solution of NiCl₂·6H₂O.

  • Reaction Setup: The high-pressure autoclave is charged with α-pinene and the catalyst. The catalyst loading is typically between 3-5% by weight of the α-pinene.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 2.0-3.0 MPa). The reaction mixture is heated to the specified temperature (e.g., 80-100°C) with stirring.

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. The reaction is typically run for 8-13 hours.

  • Work-up and Purification: After cooling to room temperature, the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst. The resulting product, this compound, can be purified by distillation if necessary. The composition of the product mixture (cis-pinane, trans-pinane, and unreacted α-pinene) is determined by gas chromatography (GC).

Application in the Synthesis of Chiral Ligands: Pinane-Based Amino Alcohols

Derivatives of this compound, such as (1R)-(-)-myrtenol, are valuable starting materials for the synthesis of chiral ligands. These ligands, particularly amino alcohols, have been successfully employed in asymmetric catalysis, for example, in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of many pharmaceutical intermediates.

Experimental Workflow: Synthesis of Pinane-Based Amino Alcohols from (-)-β-Pinene

G start (-)-β-Pinene step1 Ozonolysis/ Reduction start->step1 1. nopinone (+)-Nopinone step1->nopinone step2 Aldol Condensation (2-pyridinecarboxaldehyde) nopinone->step2 2. enone α,β-Unsaturated Ketone step2->enone step3 Diastereoselective Reduction (NaBH4/CeCl3) enone->step3 3. allylic_alcohol Allylic Amino Alcohol step3->allylic_alcohol step4 Hydrogenation (PtO2 or Pd/C) allylic_alcohol->step4 4. amino_alcohol Pinane-Based 1,4-Amino Alcohol (Chiral Ligand) step4->amino_alcohol

Caption: Synthesis of pinane-based 1,4-amino alcohols.

Data Presentation: Enantioselective Addition of Diethylzinc to Benzaldehyde using Pinane-Based Ligands
LigandLigand Loading (mol%)Temperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee, %)ConfigurationReference
Pinane-based aminodiol 720249887(R)MDPI
Pinane-based aminodiol 820249575(S)MDPI
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general procedure based on the use of pinane-based chiral amino alcohol ligands.

Materials:

  • Pinane-based chiral amino alcohol ligand

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: A dried Schlenk flask under an inert atmosphere (argon or nitrogen) is charged with the pinane-based chiral amino alcohol ligand (0.02 mmol, 2 mol%) and anhydrous toluene (2 mL).

  • Complex Formation: Diethylzinc solution (1.2 mmol, 1.2 mL) is added dropwise to the solution of the ligand at room temperature. The mixture is stirred for 30 minutes to allow for the formation of the zinc-ligand complex.

  • Aldehyde Addition: The reaction mixture is cooled to 0°C, and freshly distilled benzaldehyde (1.0 mmol, 102 µL) is added dropwise.

  • Reaction Progress: The reaction is stirred at 0°C for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C. The mixture is allowed to warm to room temperature and then extracted with diethyl ether or ethyl acetate.

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC).

Logical Relationship: Chiral Auxiliary Strategy

The use of this compound and its derivatives as chiral auxiliaries follows a well-defined logical workflow. This strategy is fundamental to stereoselective synthesis in the pharmaceutical industry.

G prochiral Prochiral Substrate attachment Attachment of Chiral Auxiliary prochiral->attachment auxiliary This compound Derivative (Chiral Auxiliary) auxiliary->attachment chiral_substrate Chiral Substrate-Auxiliary Adduct attachment->chiral_substrate diastereoselective Diastereoselective Reaction chiral_substrate->diastereoselective diastereomeric_product Diastereomerically Enriched Product diastereoselective->diastereomeric_product cleavage Cleavage of Chiral Auxiliary diastereomeric_product->cleavage chiral_product Enantiomerically Enriched Product cleavage->chiral_product recycle Recycle Auxiliary cleavage->recycle

Caption: General workflow for chiral auxiliary-based synthesis.

Conclusion

This compound is a cornerstone of stereoselective synthesis, providing a readily available and versatile platform for the construction of complex chiral molecules. Its application as a precursor to chiral auxiliaries and ligands enables the efficient and highly selective synthesis of pharmaceutical intermediates. The protocols and data presented herein demonstrate the practical utility of this compound and its derivatives in modern drug development, offering researchers and scientists reliable methods for the preparation of enantiomerically pure compounds. The continued development of novel synthetic methodologies based on the pinane scaffold is expected to further expand its role in the pharmaceutical industry.

References

Application Notes and Protocols: (1R)-(+)-cis-Pinane as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of (1R)-(+)-cis-pinane-derived compounds as chiral resolving agents. The focus is on the practical aspects of their use in the separation of enantiomers, a critical process in drug development and stereoselective synthesis.

Introduction

Chiral resolution is a crucial technique for the separation of racemic mixtures into their individual enantiomers. Enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure drugs is a key requirement for the pharmaceutical industry. One of the most common and effective methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.

This compound, a bicyclic monoterpene readily available from the chiral pool, serves as an excellent starting material for the synthesis of various chiral resolving agents. Its rigid carbon skeleton provides a well-defined stereochemical environment that can be exploited for effective chiral discrimination.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle behind this resolution technique lies in the reaction of a racemic mixture of an acid or a base with an enantiomerically pure resolving agent of the opposite chemical nature (a chiral base for a racemic acid, or a chiral acid for a racemic base). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.

Once separated, the individual diastereomers are treated with an acid or a base to regenerate the now enantiomerically pure target molecule and the resolving agent.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Separation cluster_4 Regeneration racemic Racemic Mixture (R- enantiomer + S- enantiomer) diastereomers Mixture of Diastereomeric Salts (R,R') and (S,R') racemic->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., from this compound) resolving_agent->diastereomers separation Fractional Crystallization (based on solubility difference) diastereomers->separation regeneration_R Liberation of Enantiomerically Pure R-enantiomer separation->regeneration_R Less Soluble Diastereomer regeneration_S Liberation of Enantiomerically Pure S-enantiomer separation->regeneration_S More Soluble Diastereomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application Example: Resolution of Racemic Mandelic Acid with Dehydroabietylamine

A prominent example of a chiral resolving agent derived from the pinane family is dehydroabietylamine. While not directly synthesized from this compound in one step, it shares the rigid polycyclic framework characteristic of pinane-derived terpenes and serves as an excellent illustrative example of their application. Here, we detail the resolution of racemic mandelic acid using (+)-dehydroabietylamine.

Experimental Protocol

Materials:

  • Racemic mandelic acid

  • (+)-Dehydroabietylamine

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of racemic mandelic acid in 150 mL of hot methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-dehydroabietylamine in 100 mL of hot methanol.

    • Slowly add the hot solution of dehydroabietylamine to the mandelic acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.

    • Dry the crystals to a constant weight. This fraction is enriched in one diastereomer.

  • Regeneration of the Enantiomerically Enriched Mandelic Acid:

    • Suspend the dried diastereomeric salt in 100 mL of water.

    • Add 1 M NaOH solution dropwise with stirring until the pH of the solution is approximately 11-12 to deprotonate the mandelic acid and liberate the dehydroabietylamine.

    • Extract the aqueous solution three times with 50 mL portions of diethyl ether to remove the dehydroabietylamine.

    • Acidify the aqueous layer to pH 1-2 with 1 M HCl. The enantiomerically enriched mandelic acid will precipitate.

    • Collect the precipitated mandelic acid by vacuum filtration, wash with a small amount of cold water, and dry.

  • Determination of Enantiomeric Excess:

    • The enantiomeric excess (ee%) of the resolved mandelic acid can be determined by polarimetry or chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following table summarizes typical quantitative data obtained from the resolution of racemic mandelic acid with (+)-dehydroabietylamine.

ParameterValue
Initial Mass of Racemic Mandelic Acid10.0 g
Mass of (+)-Dehydroabietylamine18.7 g
Yield of Less Soluble Diastereomeric Salt12.5 g
Yield of Enriched Mandelic Acid4.2 g
Enantiomeric Excess (ee%) of Enriched Mandelic Acid>95%
Theoretical Maximum Yield for one Enantiomer5.0 g

Synthesis of a Pinane-Derived Resolving Agent: An Exemplary Pathway

While dehydroabietylamine is a commercially available resolving agent, it is instructive to understand how chiral resolving agents can be synthesized from pinane precursors. The following diagram illustrates a conceptual synthetic pathway from a pinane derivative to a chiral amine, which could then be used as a resolving agent for racemic acids.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Functionalization cluster_3 Final Product start (1R)-(+)-alpha-Pinene intermediate Pinane Derivative (e.g., Pinanol) start->intermediate Hydrogenation functionalization Introduction of a Nitrogen-containing group (e.g., via oxidation and amination) intermediate->functionalization Multi-step synthesis product Chiral Pinane-based Amine (Resolving Agent) functionalization->product

Caption: Conceptual synthesis of a pinane-based resolving agent.

Conclusion

This compound and its derivatives are valuable tools in the field of chiral chemistry. Their rigid, well-defined stereochemical structures make them excellent precursors for the synthesis of effective chiral resolving agents. The methodology of diastereomeric salt formation, as demonstrated with the dehydroabietylamine example, is a robust and scalable method for the separation of enantiomers, which is of paramount importance in the development of single-enantiomer pharmaceuticals. Researchers and drug development professionals can leverage the principles and protocols outlined in these notes to design and implement efficient chiral resolution strategies.

Application Notes & Protocols: Stereochemical Induction by Pinane-Based Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the mechanism, application, and experimental protocols for utilizing pinane-based chiral auxiliaries in asymmetric synthesis. Pinane scaffolds, derived from readily available α-pinene and β-pinene from the chiral pool, offer a rigid and well-defined stereochemical environment for controlling the formation of new stereocenters.

Mechanism of Stereochemical Induction

The primary mechanism of stereochemical induction by pinane-based auxiliaries is steric shielding . The bulky and conformationally rigid bicyclo[3.1.1]heptane skeleton of the pinane moiety effectively blocks one of the two prochiral faces of an attached reactant, such as an enolate or a dienophile. This forces an incoming reagent to approach from the less sterically hindered face, resulting in a highly diastereoselective transformation.

The predictability of this facial bias is a key advantage. For reactions involving chelation, such as metal-enolate based alkylations or aldol reactions, the pinane auxiliary and the metal center work in concert to form a rigid transition state. This further enhances stereocontrol by locking the conformation of the substrate and directing the electrophilic attack.

Caption: General mechanism of stereochemical control via facial shielding by a pinane auxiliary.

Applications and Quantitative Data

Pinane-derived auxiliaries are versatile and have been successfully employed in various asymmetric transformations, including nucleophilic additions to carbonyls, alkylations, and cycloadditions. Below is a summary of representative data from the literature.

Asymmetric Addition of Diethylzinc to Aldehydes

Pinane-based aminodiols, synthesized from (-)-β-pinene, have been shown to be effective chiral ligands/catalysts in the enantioselective addition of Et₂Zn to various aldehydes. The stereochemical outcome is dependent on the substituents on the auxiliary's amino group.

EntryAldehydeAuxiliary N-SubstituentYield (%)ee (%)Selectivity
1BenzaldehydeBenzyl9480(R)
24-Cl-BenzaldehydeBenzyl9287(R)
34-MeO-BenzaldehydeBenzyl9082(R)
42-NaphthaldehydeBenzyl8585(R)
5CinnamaldehydeBenzyl8075(R)
6HeptanalBenzyl7560(R)
7Benzaldehyde(S)-1-Phenylethyl9280(R)

Data synthesized from studies on pinane-based aminodiols as catalysts.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key pinane-based intermediate and a general procedure for an asymmetric reaction followed by auxiliary cleavage.

Protocol 1: Synthesis of Key Intermediate Isopinocarveol from (-)-α-Pinene

Isopinocarveol is a versatile allylic alcohol intermediate for the synthesis of more complex pinane-based auxiliaries.

Step 1: Epoxidation of (-)-α-Pinene

  • Dissolve (-)-α-pinene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂SO₃.

  • Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-pinene oxide.

Step 2: Rearrangement to Isopinocarveol

  • Prepare a solution of aluminium isopropoxide (Al(OiPr)₃) (0.1 eq) in dry toluene.

  • Add the crude α-pinene oxide (1.0 eq) to the solution.

  • Heat the mixture to reflux (approx. 110 °C) for 8-12 hours, monitoring the reaction by GC or TLC.

  • Cool the reaction to room temperature and quench by carefully adding 1 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure isopinocarveol.

Protocol 2: General Workflow for Asymmetric Synthesis & Auxiliary Cleavage

This workflow outlines the key steps for using a chiral auxiliary to synthesize an enantiomerically enriched product.

Workflow sub Prochiral Substrate couple Step 1: Couple Auxiliary (e.g., Amide formation) sub->couple aux Pinane Auxiliary aux->couple conjugate Auxiliary-Substrate Conjugate couple->conjugate asym Step 2: Asymmetric Reaction (e.g., Alkylation, Aldol) conjugate->asym diastereomers Diastereomeric Mixture (Product + Auxiliary) asym->diastereomers purify Step 3: Purification (Chromatography or Crystallization) diastereomers->purify pure_diastereomer Single Diastereomer purify->pure_diastereomer cleave Step 4: Cleave Auxiliary (e.g., Hydrolysis, Reduction) pure_diastereomer->cleave product Final Enantiopure Product cleave->product recycle Recovered Auxiliary cleave->recycle

Caption: Standard workflow for asymmetric synthesis using a recoverable chiral auxiliary.

A. Asymmetric Alkylation (General Procedure)

  • Dissolve the pinane auxiliary-amide conjugate (1.0 eq) in dry THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a strong base, such as lithium diisopropylamide (LDA) (1.1 eq), dropwise and stir for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide) (1.2 eq) and allow the reaction to stir at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.

  • Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting diastereomeric mixture by flash chromatography to isolate the major diastereomer.

B. Auxiliary Cleavage (e.g., to Carboxylic Acid)

  • Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (e.g., 4:1 v/v).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH) (2.0 eq).

  • Stir the reaction vigorously at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the carboxylic acid product with ethyl acetate. The water-soluble pinane auxiliary can often be recovered from the aqueous layer.

  • Dry and concentrate the organic layer to yield the enantiomerically enriched carboxylic acid.

Application Notes: Pinane-Based 1,4-Amino Alcohols as Chiral Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pinane-based chiral ligands have emerged as a significant class of auxiliaries in asymmetric synthesis due to their rigid bicyclic structure, which provides a well-defined chiral environment for stereoselective transformations. This document details the preparation and application of a library of pinane-based 1,4-amino alcohols, which have proven to be effective chiral ligands in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in synthetic organic chemistry and drug development.

The synthesis commences from the readily available monoterpene, (–)-β-pinene, which is converted to (+)-nopinone. A key strategic step involves a base-catalyzed aldol condensation of (+)-nopinone with 2-pyridinecarboxaldehyde to construct the carbon skeleton. Subsequent diastereoselective reduction of the resulting α,β-unsaturated ketone, followed by hydrogenation of the pyridine moiety, affords the target 1,4-amino alcohols. These ligands have been successfully employed to catalyze the addition of diethylzinc to benzaldehyde, yielding chiral secondary alcohols with moderate to good enantioselectivity.

Synthetic Pathway Overview

The overall synthetic strategy for the preparation of pinane-based 1,4-amino alcohols is depicted in the workflow below. The process is a multi-step synthesis involving foundational organic reactions, leading to the creation of a chiral ligand library with potential for broad applications in asymmetric catalysis.

G cluster_0 Synthesis of α,β-Unsaturated Ketone cluster_1 Formation of Chiral Allylic Alcohol cluster_2 Synthesis of 1,4-Amino Alcohol Ligand Nopinone (+)-Nopinone Aldol Aldol Condensation Nopinone->Aldol Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Pyridinecarboxaldehyde->Aldol UnsaturatedKetone α,β-Unsaturated Ketone Aldol->UnsaturatedKetone Reduction Diastereoselective Reduction AllylicAlcohol Chiral Allylic Alcohol Reduction->AllylicAlcohol UnsaturatedKetone_ref->Reduction Hydrogenation Hydrogenation AminoAlcohol Pinane-based 1,4-Amino Alcohol Hydrogenation->AminoAlcohol AllylicAlcohol_ref->Hydrogenation

Caption: Synthetic workflow for pinane-based 1,4-amino alcohols.

Application in Asymmetric Catalysis

The synthesized pinane-based 1,4-amino alcohols have been evaluated as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for testing the efficacy of new chiral ligands. The general scheme for this catalytic application is presented below.

G Benzaldehyde Benzaldehyde Reaction Enantioselective Addition Benzaldehyde->Reaction Diethylzinc Diethylzinc Diethylzinc->Reaction Ligand Pinane-based 1,4-Amino Alcohol Ligand->Reaction Catalyst Product Chiral 1-Phenyl-1-propanol Reaction->Product

Caption: Catalytic application of pinane-based 1,4-amino alcohols.

Quantitative Data Summary

The following table summarizes the yield for each step of the synthesis of a representative pinane-based 1,4-amino alcohol and the catalytic performance of the resulting ligand in the enantioselective addition of diethylzinc to benzaldehyde.

StepCompoundYield (%)
Aldol Condensationα,β-Unsaturated Ketone74
Diastereoselective ReductionChiral Allylic Alcohol82
Hydrogenation1,4-Amino Alcohol60
Catalytic Application Product Yield (%)
Enantioselective addition of Et₂Zn to Benzaldehyde (using Ligand 12a)(R)-1-Phenyl-1-propanol88
Enantioselective addition of Et₂Zn to Benzaldehyde (using Ligand 12b)(R)-1-Phenyl-1-propanol86

Experimental Protocols

Protocol 1: Synthesis of (E)-1-(pyridin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-one (α,β-Unsaturated Ketone)

Materials:

  • (+)-Nopinone

  • 2-Pyridinecarboxaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of (+)-nopinone (1.00 g, 7.24 mmol) and 2-pyridinecarboxaldehyde (0.78 g, 7.24 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.

  • An aqueous solution of sodium hydroxide (10%, 5 mL) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford the α,β-unsaturated ketone as a yellow oil.

    • Yield: 74%

Protocol 2: Synthesis of (1S,2S)-1-(pyridin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-ol (Chiral Allylic Alcohol)

Materials:

  • α,β-Unsaturated Ketone (from Protocol 1)

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • The α,β-unsaturated ketone (1.00 g, 3.71 mmol) and CeCl₃·7H₂O (1.38 g, 3.71 mmol) are dissolved in methanol (20 mL) and the solution is stirred at room temperature for 20 minutes.

  • The mixture is then cooled to 0 °C and sodium borohydride (0.14 g, 3.71 mmol) is added in small portions.

  • The reaction is stirred at 0 °C for 2 hours.

  • Upon completion, the reaction is quenched by the slow addition of water (10 mL).

  • The mixture is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, and the solvent is evaporated.

  • The crude product is purified by column chromatography (eluent: hexane/ethyl acetate = 7:3) to yield the chiral allylic alcohol.

    • Yield: 82%

Protocol 3: Synthesis of (1S,2S)-1-(piperidin-2-yl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-ylidene)propan-1-ol (Pinane-based 1,4-Amino Alcohol)

Materials:

  • Chiral Allylic Alcohol (from Protocol 2)

  • Platinum(IV) oxide (PtO₂)

  • Acetic acid (AcOH)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • The chiral allylic alcohol (1.00 g, 3.69 mmol) is dissolved in acetic acid (20 mL) in a hydrogenation flask.

  • Platinum(IV) oxide (0.08 g, 0.37 mmol) is added to the solution.

  • The flask is connected to a hydrogenation apparatus and the mixture is hydrogenated at room temperature under a hydrogen atmosphere (50 psi) for 24 hours.

  • After the reaction, the catalyst is removed by filtration through a pad of Celite.

  • The filtrate is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure to give the 1,4-amino alcohol.

    • Yield: 60%

Protocol 4: Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Pinane-based 1,4-Amino Alcohol (Ligand)

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk tube under an argon atmosphere, the pinane-based 1,4-amino alcohol ligand (0.1 mmol) is dissolved in anhydrous toluene (2 mL).

  • Diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) is added dropwise at 0 °C, and the mixture is stirred for 30 minutes.

  • Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (5 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.

  • The residue is purified by column chromatography on silica gel to afford 1-phenyl-1-propanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Application Notes and Protocols: Fractional Distillation for the Purification of cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-pinane is a bicyclic monoterpene that serves as a valuable chiral building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its stereoisomer, trans-pinane, is a common impurity that often requires removal to ensure high product purity and stereoselectivity in subsequent reactions. Fractional distillation is a highly effective technique for the separation of cis-pinane from trans-pinane and other impurities based on differences in their boiling points. This document provides detailed application notes and experimental protocols for the purification of cis-pinane using fractional distillation.

Physicochemical Properties and Data

A thorough understanding of the physical properties of cis-pinane and its common impurities is crucial for designing an effective fractional distillation protocol. The key to separating these compounds is the difference in their boiling points. While the boiling points at atmospheric pressure are relatively close, necessitating a fractional distillation setup with a high number of theoretical plates, performing the distillation under vacuum can lower the boiling points and enhance separation efficiency.

Table 1: Physical Properties of Pinane Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C at 760 Torr)
cis-Pinane6876-13-7[1][2]C₁₀H₁₈138.25[1][2]167-168[1][3]
trans-Pinane4755-33-3[3]C₁₀H₁₈138.25164[3]

Table 2: Common Impurities in Crude Pinane

Crude pinane, often produced by the hydrogenation of α-pinene or β-pinene, may contain several impurities. The composition can vary depending on the starting material and the hydrogenation process.

ImpurityBoiling Point (°C at 760 Torr)Rationale for Presence
trans-Pinane164[3]Incomplete stereoselective hydrogenation or isomerization.
α-Pinene155-156Unreacted starting material.
β-Pinene166Unreacted starting material or isomerization product.
Camphene159-160Isomerization product.
Limonene176Common terpene impurity from natural sources.

Experimental Workflow

The overall workflow for the purification of cis-pinane involves pre-distillation preparation of the crude mixture, the fractional distillation process itself, and post-distillation analysis of the collected fractions to determine their purity.

Fractional_Distillation_Workflow start Start: Crude cis-Pinane Mixture prep Pre-distillation Preparation (Drying and Degassing) start->prep distillation Fractional Distillation under Vacuum prep->distillation fractions Collection of Fractions distillation->fractions analysis Purity Analysis by GC-MS fractions->analysis pure_product Purified cis-Pinane analysis->pure_product Purity > 99% waste Impurity Fractions analysis->waste Purity < 99%

References

Application Notes and Protocols: Rhodium-Catalyzed Hydroboration for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium-catalyzed hydroboration has emerged as a powerful and versatile methodology in modern organic synthesis, enabling the stereoselective and regioselective introduction of a boronyl group across a carbon-carbon double bond. This reaction is particularly valuable in the synthesis of complex molecules, including natural products and pharmaceutical agents, due to its mild reaction conditions and broad functional group tolerance. The resulting organoboron compounds are highly versatile synthetic intermediates that can be transformed into a wide array of functionalities, such as alcohols, amines, and halides, with high fidelity.[1] This document provides detailed application notes and protocols for the rhodium-catalyzed hydroboration of complex substrates, focusing on enantioselective and regiodivergent transformations.

Catalytic Cycle of Rhodium-Catalyzed Hydroboration

The generally accepted mechanism for rhodium(I)-catalyzed hydroboration of alkenes involves a series of sequential steps: oxidative addition, alkene coordination, migratory insertion, and reductive elimination. The catalytic cycle is initiated by the oxidative addition of the B-H bond of the borane reagent to the rhodium(I) catalyst. Subsequent coordination of the alkene to the resulting rhodium(III)-hydrido-boryl complex is followed by migratory insertion of the alkene into either the Rh-H or Rh-B bond. Finally, reductive elimination of the alkylboronate ester regenerates the active rhodium(I) catalyst, completing the cycle. The regioselectivity of the reaction is often governed by the migratory insertion step.

Rhodium-Catalyzed Hydroboration Cycle Rh(I) Catalyst Rh(I) Catalyst Oxidative Addition Oxidative Addition Rh(I) Catalyst->Oxidative Addition + H-BR2 Rh(III)-hydrido-boryl complex Rh(III)-hydrido-boryl complex Oxidative Addition->Rh(III)-hydrido-boryl complex Alkene Coordination Alkene Coordination Rh(III)-hydrido-boryl complex->Alkene Coordination + Alkene Rh(III)-alkene complex Rh(III)-alkene complex Alkene Coordination->Rh(III)-alkene complex Migratory Insertion Migratory Insertion Rh(III)-alkene complex->Migratory Insertion Alkyl-Rh(III)-boryl complex Alkyl-Rh(III)-boryl complex Migratory Insertion->Alkyl-Rh(III)-boryl complex Reductive Elimination Reductive Elimination Alkyl-Rh(III)-boryl complex->Reductive Elimination Reductive Elimination->Rh(I) Catalyst Alkylboronate Ester Alkylboronate Ester Reductive Elimination->Alkylboronate Ester Hydroboration of Enamides Workflow cluster_prep Catalyst Preparation cluster_reaction Hydroboration Reaction cluster_workup Workup and Purification Rh_precatalyst [Rh(COD)2]BF4 (1 mol%) Stir_prep Stir at rt for 30 min Rh_precatalyst->Stir_prep Ligand Chiral Ligand (1.1 mol%) Ligand->Stir_prep Solvent_prep Anhydrous Toluene Solvent_prep->Stir_prep Add_enamide Add Enamide to catalyst solution Stir_prep->Add_enamide Enamide Enamide (1.0 equiv) Enamide->Add_enamide Borane Pinacolborane (1.2 equiv) Add_borane Add Pinacolborane Borane->Add_borane Add_enamide->Add_borane Stir_reaction Stir at specified temperature Add_borane->Stir_reaction Quench Quench with Methanol Stir_reaction->Quench Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Chiral Aminoboronate Purify->Product

References

Troubleshooting & Optimization

Improving diastereoselectivity in the hydrogenation of α-pinene.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the diastereoselectivity of α-pinene hydrogenation to the desired cis-pinane isomer.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal in the hydrogenation of α-pinene for fine chemical synthesis?

The main objective is the stereoselective hydrogenation of α-pinene to form cis-pinane with high diastereoselectivity. Cis-pinane is a valuable intermediate in the synthesis of various fragrances and pharmaceuticals.[1]

Q2: Why is achieving high diastereoselectivity toward cis-pinane challenging?

The hydrogenation of α-pinene can produce both cis- and trans-pinane isomers. The formation of the desired cis-isomer is influenced by the steric hindrance of the α-pinene molecule. The catalyst must facilitate the addition of hydrogen from the less sterically hindered face of the double bond to favor the cis product.[2]

Q3: What are the key factors influencing diastereoselectivity in α-pinene hydrogenation?

Several factors critically affect the diastereoselectivity of this reaction, including:

  • Catalyst Type: The choice of metal (e.g., Ni, Pd, Pt, Ru) and support material significantly impacts selectivity.[1][3][4]

  • Catalyst Modifiers: Additives or modifiers, such as ionic liquids in SCILL (Solid Catalyst with Ionic Liquid Layer) systems, can alter the electronic properties of the catalyst and enhance selectivity.[5][6]

  • Reaction Temperature: Higher temperatures can sometimes decrease selectivity by providing enough energy to overcome the preferential pathway.[1]

  • Hydrogen Pressure: Increasing H₂ pressure generally enhances the reaction rate and can have a slight effect on selectivity.[1]

  • Solvent: The choice of solvent can influence the interaction between the substrate and the catalyst surface.[1]

Q4: What are some of the most effective catalysts for achieving high cis-pinane selectivity?

Several catalytic systems have demonstrated high selectivity for cis-pinane, including:

  • Nanometer Nickel Catalysts: These have shown high conversion rates and good selectivity for cis-pinane.[3]

  • Ruthenium-based Nanocatalysts: Ru nanoparticles have achieved very high selectivity for cis-pinane under mild conditions.[7]

  • SCILL (Solid Catalyst with Ionic Liquid Layer) Systems: Nickel catalysts coated with an ionic liquid layer have demonstrated excellent selectivity and stability.[5][6]

  • Platinum-based Catalysts: Platinum catalysts, particularly when stabilized by certain polymers, can also yield high cis-pinane selectivity.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Diastereoselectivity (High percentage of trans-pinane) Inappropriate Catalyst: The chosen catalyst may not provide sufficient steric guidance for the selective hydrogenation of the less hindered face of the α-pinene double bond.- Consider switching to a catalyst known for high cis-selectivity, such as a Ru-based catalyst or a SCILL system. - Ensure the catalyst support provides good dispersion of the active metal.
Suboptimal Reaction Temperature: The reaction temperature may be too high, leading to non-selective hydrogenation.- Systematically lower the reaction temperature in increments of 5-10°C to find the optimal balance between reaction rate and selectivity.[1]
Catalyst Poisoning or Deactivation: Impurities in the substrate or solvent, or coking on the catalyst surface, can alter the catalyst's stereodirecting ability.- Purify the α-pinene and solvent before use. - Regenerate the catalyst according to the manufacturer's protocol or the relevant literature procedure. - Consider using a more robust catalyst system, like a SCILL catalyst, which can protect the active sites.[6]
Low Conversion of α-Pinene Insufficient Catalyst Activity: The catalyst may be deactivated, or the catalyst loading may be too low.- Increase the catalyst loading. - Ensure the catalyst was properly activated (e.g., through reduction with H₂ at the appropriate temperature). - Check for and eliminate potential catalyst poisons.
Inadequate Hydrogen Pressure or Mass Transfer: Low H₂ pressure or poor mixing can limit the availability of hydrogen at the catalyst surface.- Increase the hydrogen pressure within safe operational limits.[1] - Improve the stirring rate to enhance mass transfer of H₂ to the catalyst surface.
Reaction Temperature is Too Low: While high temperatures can reduce selectivity, excessively low temperatures can lead to a very slow reaction rate.- Gradually increase the reaction temperature while monitoring the impact on both conversion and selectivity.
Inconsistent Results Between Batches Variability in Catalyst Preparation: Inconsistencies in catalyst synthesis, activation, or handling can lead to batch-to-batch variations in performance.- Standardize the catalyst preparation and activation protocol. - Ensure consistent storage of the catalyst under an inert atmosphere to prevent oxidation.
Variability in Raw Materials: The purity of α-pinene or the solvent can vary between suppliers or batches.- Analyze the purity of all starting materials before each reaction. - Use materials from the same batch for a series of related experiments.

Quantitative Data Presentation

Table 1: Comparison of Catalytic Systems for α-Pinene Hydrogenation

CatalystSupport/ModifierTemperature (°C)Pressure (MPa)α-Pinene Conversion (%)cis-Pinane Selectivity (%)Reference
Nanometer Nickel-904.010094.3[3]
Ni-BKIT-61001.090.6297.67[8]
Ni/DF3C10 wt% [C₂OHmim][BF₄] (SCILL)1205.0>99>98[5][6]
Ru NanoparticlesF127 Micelles801.010098[7]
Pt NanoparticlesSodium Lignosulfonate701.0~100High (not quantified)[4]
Pd/C-1205.0>99<90[1]

Experimental Protocols

Protocol 1: Hydrogenation of α-Pinene using a Nanometer Nickel Catalyst

This protocol is based on the findings for achieving high conversion and good selectivity with a non-noble metal catalyst.[3]

1. Catalyst Preparation (if preparing in-house):

  • Follow a standard procedure for the synthesis of nanometer nickel particles, for example, by chemical reduction of a nickel salt (e.g., NiCl₂) with a reducing agent (e.g., NaBH₄) in a suitable solvent.

2. Reaction Setup:

  • Place a high-pressure autoclave equipped with a magnetic stirrer, gas inlet, and temperature controller in a fume hood.
  • Add α-pinene to the autoclave.
  • Add the nanometer nickel catalyst. The catalyst loading should be approximately 1.0% of the mass of α-pinene.[3]

3. Hydrogenation Reaction:

  • Seal the autoclave and purge it with H₂ gas several times to remove any air.
  • Pressurize the autoclave with H₂ to 4.0 MPa.[3]
  • Begin stirring and heat the reactor to 90°C.[3]
  • Maintain these conditions for the duration of the reaction (typically several hours, monitor by GC).

4. Work-up and Analysis:

  • After the reaction is complete (as determined by GC analysis showing full conversion of α-pinene), cool the autoclave to room temperature and carefully vent the excess H₂ pressure.
  • Remove the catalyst by filtration.
  • Analyze the product mixture using gas chromatography (GC) to determine the conversion of α-pinene and the selectivity for cis-pinane and trans-pinane.

Protocol 2: Hydrogenation using a Nickel-based SCILL Catalyst

This protocol describes the use of a Solid Catalyst with an Ionic Liquid Layer (SCILL) to enhance diastereoselectivity.[5][6]

1. Catalyst Preparation (0.10-IL-Ni/DF3C):

  • Support Preparation: Use a discarded fluid catalytic cracking catalyst (DF3C) as the support.
  • Nickel Impregnation: Impregnate the DF3C support with a solution of a nickel salt (e.g., nickel nitrate) using an incipient wetness impregnation method.
  • Calcination and Reduction: Calcine the impregnated support in air and then reduce it under a flow of H₂ at an elevated temperature to form the active nickel catalyst (Ni/DF3C).
  • Ionic Liquid Coating: Dissolve the ionic liquid (e.g., 1-ethanol-3-methylimidazolium tetrafluoroborate, [C₂OHmim][BF₄]) in a volatile solvent like dichloromethane. Add the reduced Ni/DF3C catalyst to this solution. The amount of ionic liquid should correspond to 10 wt% of the final catalyst.
  • Solvent Removal: Slowly remove the solvent under reduced pressure to ensure an even coating of the ionic liquid over the catalyst surface.

2. Reaction Setup:

  • Charge a high-pressure autoclave with α-pinene and the prepared 0.10-IL-Ni/DF3C catalyst.

3. Hydrogenation Reaction:

  • Seal and purge the autoclave with H₂.
  • Pressurize the reactor to 5.0 MPa with H₂.[1]
  • Heat the reaction mixture to 120°C with vigorous stirring.[1]
  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

4. Work-up and Analysis:

  • Once the reaction reaches completion, cool the reactor and vent the H₂ pressure.
  • Separate the catalyst from the product mixture by filtration. The catalyst can often be recycled for several runs.[6]
  • Analyze the liquid product by GC to determine the conversion and diastereoselectivity.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products alpha_pinene α-Pinene catalyst Catalyst (e.g., Ni, Ru, Pt) alpha_pinene->catalyst Adsorption H2 H₂ H2->catalyst Adsorption cis_pinane cis-Pinane (Major Product) catalyst->cis_pinane Syn-addition (less hindered face) trans_pinane trans-Pinane (Minor Product) catalyst->trans_pinane Syn-addition (more hindered face)

Caption: Reaction pathway for the hydrogenation of α-pinene.

Troubleshooting_Workflow start Start: Low Diastereoselectivity check_temp Is Temperature Optimal? start->check_temp check_catalyst Is Catalyst Appropriate? check_temp->check_catalyst Yes adjust_temp Action: Lower Temperature check_temp->adjust_temp No check_purity Are Reactants Pure? check_catalyst->check_purity Yes change_catalyst Action: Change Catalyst (e.g., to Ru or SCILL) check_catalyst->change_catalyst No purify_reactants Action: Purify α-pinene and Solvent check_purity->purify_reactants No end_success Success: High Selectivity check_purity->end_success Yes adjust_temp->check_catalyst change_catalyst->check_purity purify_reactants->end_success

Caption: Troubleshooting workflow for low diastereoselectivity.

References

Technical Support Center: Purification and Isolation of (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification and isolation of (1R)-(+)-cis-Pinane.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, particularly focusing on fractional distillation and chromatographic methods.

Troubleshooting Poor Separation of cis- and trans-Pinane Isomers by Fractional Distillation

Q: My fractional distillation is yielding a mixture of cis- and trans-pinane with low purity of the desired this compound isomer. What are the likely causes and how can I improve the separation?

A: Poor separation of cis- and trans-pinane isomers during fractional distillation is a common challenge due to their close boiling points. The primary factors influencing separation efficiency are the column's theoretical plates, reflux ratio, and the temperature gradient.

Possible Causes and Solutions:

Cause Explanation Solution
Insufficient Theoretical Plates The fractionating column is not efficient enough to separate components with close boiling points.- Increase Column Length: A longer column provides more surface area for condensation and re-vaporization cycles, increasing the number of theoretical plates. - Use a More Efficient Packing Material: Structured packing or more efficient random packing (e.g., Raschig rings, Vigreux indentations) increases the surface area within the column.
Incorrect Reflux Ratio A low reflux ratio may not allow for sufficient equilibration between the liquid and vapor phases in the column, leading to incomplete separation.- Increase the Reflux Ratio: A higher reflux ratio (more condensate returned to the column) enhances separation but increases the distillation time. An optimal balance is necessary. For separating close-boiling terpenes, a higher reflux ratio is generally recommended.
Excessive Distillation Rate Heating the distillation flask too quickly can lead to a rapid flow of vapor up the column, preventing proper equilibrium from being established.- Reduce the Heating Rate: Apply heat gradually to maintain a slow and steady distillation rate. This allows for multiple vaporization-condensation cycles, improving separation.
Fluctuations in Temperature or Pressure Inconsistent heating or pressure changes in a vacuum distillation setup can disrupt the equilibrium within the column.- Ensure Stable Heating: Use a heating mantle with a controller for precise temperature management. - Maintain a Stable Vacuum: Use a reliable vacuum pump and controller. Check for leaks in the system.
Column Flooding or Weeping Flooding occurs when the vapor flow is too high, causing liquid to be carried up the column. Weeping is when liquid drips through the packing at low vapor flow.- Optimize Vapor Flow: Reduce the heating rate if flooding is observed. Increase the heating rate if weeping occurs.
Troubleshooting Isomerization or Degradation of Pinane During Purification

Q: I suspect that this compound is isomerizing or degrading during distillation. What conditions can cause this and how can I prevent it?

A: While pinane isomers are relatively stable, prolonged exposure to high temperatures can potentially lead to isomerization or degradation.

Possible Causes and Solutions:

Cause Explanation Solution
High Distillation Temperature Prolonged heating at atmospheric pressure can provide enough energy for side reactions.- Use Vacuum Distillation: Lowering the pressure significantly reduces the boiling points of the pinane isomers, allowing for distillation at a lower, safer temperature.
Presence of Acidic Impurities Acidic residues in the crude pinane mixture can catalyze isomerization reactions upon heating.- Neutralize the Crude Mixture: Wash the crude pinane with a dilute sodium bicarbonate solution and then with water to remove any acidic impurities before distillation. Ensure the material is thoroughly dried before heating.
Oxidation Exposure to air at elevated temperatures can lead to the oxidation of pinane.- Perform Distillation Under an Inert Atmosphere: After setting up the distillation apparatus, purge the system with an inert gas like nitrogen or argon to remove oxygen.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating cis- and trans-pinane isomers on a laboratory scale?

A1: The most common and effective method for separating cis- and trans-pinane isomers on a laboratory scale is fractional distillation under reduced pressure (vacuum distillation) . This technique is preferred because it lowers the boiling points of the isomers, mitigating the risk of thermal degradation and potential isomerization. The success of this separation heavily relies on the efficiency of the fractionating column (i.e., the number of theoretical plates).

Q2: What are the boiling points of cis- and trans-pinane?

A2: The boiling points of cis- and trans-pinane are very close, which is the primary reason for the difficulty in their separation.

  • cis-Pinane: Approximately 168-169 °C at atmospheric pressure.

  • trans-Pinane: Approximately 165-166 °C at atmospheric pressure. Under vacuum, these boiling points will be significantly lower.

Q3: How can I determine the purity and isomeric ratio of my purified this compound?

A3: The most common analytical method for determining the purity and isomeric ratio of pinane is Gas Chromatography (GC) with a Flame Ionization Detector (FID). For separating the enantiomers ((+)- and (-)-pinane), a chiral GC column is necessary.

Q4: Can I use preparative chromatography to purify this compound?

A4: Yes, preparative gas chromatography (prep-GC) can be used to obtain high-purity this compound, especially for smaller quantities. This method offers very high resolution but is generally less scalable than fractional distillation. Chiral High-Performance Liquid Chromatography (HPLC) is another potential method for separating the enantiomers, although it is more commonly used for analytical purposes.

Q5: What are some common impurities found in crude pinane mixtures?

A5: Crude pinane, typically produced by the hydrogenation of α-pinene or β-pinene, may contain several impurities, including:

  • Unreacted pinenes (α- and β-pinene)

  • Other terpene isomers

  • Hydrogenation catalyst residues

  • Solvents used in the reaction or workup

Section 3: Experimental Protocols and Data

Protocol for Fractional Distillation of cis- and trans-Pinane

This protocol outlines a general procedure for the separation of cis- and trans-pinane isomers by vacuum fractional distillation.

Materials and Equipment:

  • Crude pinane mixture

  • Round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Add the crude pinane mixture and a magnetic stir bar to the round-bottom flask.

  • Apparatus Setup: Assemble the fractional distillation apparatus. The fractionating column should be placed between the distillation flask and the distillation head. Ensure all joints are properly sealed.

  • Vacuum Application: Connect the vacuum pump with a cold trap to the distillation apparatus. Slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the mixture using the heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Maintain a slow and steady heating rate to allow for proper equilibration.

  • Fraction Collection: The lower-boiling trans-pinane will reach the distillation head first. Collect the initial fractions, which will be enriched in the trans-isomer. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

  • Separation of Isomers: As the trans-pinane is distilled, the temperature may start to rise. Change the receiving flask to collect the intermediate fraction, which will be a mixture of both isomers.

  • Collection of cis-Pinane: A second temperature plateau will be reached, corresponding to the boiling point of cis-pinane at the given pressure. Collect this fraction in a new, clean receiving flask.

  • Shutdown: Once the majority of the cis-pinane has been collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

Quantitative Data: Analytical Conditions for Purity Assessment

The following table summarizes typical GC-FID conditions for the analysis of pinane isomers.

Parameter Condition 1 (Achiral Separation) Condition 2 (Chiral Separation)
Column DB-5 (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film thicknessChiral Cyclodextrin-based column (e.g., β-DEX), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C220 °C
Detector Temperature 280 °C250 °C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.5 mL/min
Oven Program 60 °C hold for 2 min, then ramp to 180 °C at 5 °C/min50 °C hold for 3 min, then ramp to 200 °C at 2 °C/min[1]
Injection Volume 1 µL1 µL
Split Ratio 50:170:1[1]

Section 4: Visualizations

Experimental Workflow for Purification and Analysis

G cluster_purification Purification Process cluster_analysis Analysis and Characterization Crude Crude Pinane Mixture (cis/trans isomers) Pretreatment Pre-treatment (e.g., Neutralization) Crude->Pretreatment Distillation Vacuum Fractional Distillation Pretreatment->Distillation Fractions Collect Fractions Distillation->Fractions GC_FID GC-FID Analysis (Purity and Isomeric Ratio) Fractions->GC_FID Analyze Fractions Chiral_GC Chiral GC Analysis (Enantiomeric Purity) GC_FID->Chiral_GC Confirm Enantiomeric Purity Final_Product This compound (High Purity) Chiral_GC->Final_Product

Caption: Workflow for the purification and analysis of this compound.

Logical Relationship for Troubleshooting Poor Separation

G cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Poor Separation of cis/trans-Pinane Plates Insufficient Theoretical Plates Problem->Plates Reflux Incorrect Reflux Ratio Problem->Reflux Rate High Distillation Rate Problem->Rate Stability System Instability Problem->Stability Increase_Column Increase Column Length/ Use Better Packing Plates->Increase_Column Adjust_Reflux Increase Reflux Ratio Reflux->Adjust_Reflux Reduce_Heat Decrease Heating Rate Rate->Reduce_Heat Stabilize Stabilize Temperature and Pressure Stability->Stabilize

Caption: Troubleshooting logic for poor separation of pinane isomers.

References

Technical Support Center: Optimizing Catalyst Systems for High Cis-Isomer Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your catalyst systems for high cis-isomer selectivity in your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your catalytic reactions, providing potential causes and actionable solutions.

Issue 1: Low Cis-Selectivity in Alkyne Hydrogenation

Q: My alkyne hydrogenation reaction is producing a high percentage of the trans-isomer and/or the fully saturated alkane. How can I increase the selectivity for the cis-alkene?

A: Low cis-selectivity is a common issue that can often be resolved by carefully controlling the reaction conditions and catalyst properties. Here are several factors to consider:

  • Catalyst Choice and Preparation: The choice of catalyst is critical for achieving high cis-selectivity.

    • Lindlar's Catalyst: This is the most common and effective catalyst for the semi-hydrogenation of alkynes to cis-alkenes.[1][2][3][4][5] It consists of palladium supported on calcium carbonate and "poisoned" with lead acetate and quinoline.[1][4][6][7] The poison deactivates the most active sites on the palladium surface, which prevents over-reduction to the alkane and promotes the formation of the cis-isomer.[1][3][4]

    • P-2 Catalyst (Nickel Boride): This is another effective catalyst for achieving high cis-selectivity.

    • Catalyst Preparation: Improper preparation of the catalyst can lead to low selectivity. Ensure that the catalyst is prepared according to a reliable protocol and that the poisoning agents are added in the correct proportions.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve cis-selectivity by reducing the energy available for isomerization to the more stable trans-isomer.

    • Hydrogen Pressure: Using a lower hydrogen pressure can help to prevent over-hydrogenation to the alkane.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Non-polar solvents are often preferred for cis-selective hydrogenation.

  • Ligand Effects: For homogeneous catalysts, the steric and electronic properties of the ligands play a crucial role.

    • Steric Hindrance: Bulky ligands can create a sterically hindered environment around the metal center, favoring the formation of the less sterically demanding cis-isomer.

    • Electronic Effects: Electron-donating or withdrawing ligands can modify the electronic properties of the metal center, influencing its catalytic activity and selectivity.

Troubleshooting Workflow for Low Cis-Selectivity

LowCisSelectivity start Low Cis-Selectivity Observed catalyst Verify Catalyst - Lindlar's or P-2? - Proper Preparation? start->catalyst conditions Optimize Reaction Conditions - Lower Temperature? - Lower H2 Pressure? - Change Solvent? catalyst->conditions If catalyst is correct ligands Modify Ligands (Homogeneous Catalysis) - Increase Steric Bulk? - Tune Electronics? conditions->ligands If conditions are optimized analysis Analyze Product Mixture (GC-MS, NMR) ligands->analysis After modification analysis->catalyst If selectivity is still low success High Cis-Selectivity Achieved analysis->success If desired selectivity is met

Caption: A logical workflow for troubleshooting low cis-isomer selectivity.

Issue 2: Catalyst Deactivation

Q: My reaction has slowed down or stopped completely before all the starting material has been consumed. What could be causing my catalyst to deactivate?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[8] Several mechanisms can lead to deactivation:

  • Poisoning: This is a common cause of deactivation where impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[6][9]

    • Common Poisons: Sulfur compounds (e.g., thiols, H₂S), nitrogen compounds (e.g., quinoline in excess), phosphorus compounds, and heavy metals are notorious catalyst poisons for palladium catalysts.[6][9] Even trace amounts of these impurities in your reactants or solvent can have a significant impact.

    • Solutions:

      • Purify Reactants and Solvents: Ensure all starting materials and the solvent are of high purity and free from potential poisons.

      • Use a Guard Bed: In flow chemistry setups, a guard bed containing an adsorbent can be used to remove poisons before the reactants reach the catalyst bed.

      • Catalyst Regeneration: In some cases, a poisoned catalyst can be regenerated, but this is often difficult and may not fully restore activity.

  • Sintering: This is the agglomeration of small metal nanoparticles on the support into larger particles at high temperatures. This leads to a decrease in the active surface area of the catalyst and, consequently, a loss of activity.

    • Causes: High reaction temperatures are the primary cause of sintering.

    • Solutions:

      • Operate at Lower Temperatures: If the reaction kinetics allow, reducing the reaction temperature can significantly slow down the rate of sintering.

      • Choose a Thermally Stable Support: The choice of catalyst support can influence its resistance to sintering.

  • Fouling or Coking: This occurs when carbonaceous materials deposit on the catalyst surface, blocking active sites and pores. This is more common in reactions involving organic molecules at high temperatures.

    • Solutions:

      • Optimize Reaction Conditions: Adjusting temperature and pressure can sometimes minimize coke formation.

      • Catalyst Regeneration: Coked catalysts can often be regenerated by burning off the carbon deposits in a controlled manner.

Troubleshooting Workflow for Catalyst Deactivation

CatalystDeactivation start Catalyst Deactivation (Slow/Stopped Reaction) check_poisoning Investigate Poisoning - Analyze Reactant Purity - Check for S, N, P compounds start->check_poisoning check_sintering Investigate Sintering - High Reaction Temp? - Support Stability? start->check_sintering check_fouling Investigate Fouling/Coking - Carbonaceous Deposits? start->check_fouling solution_poisoning Purify Reactants/ Use Guard Bed check_poisoning->solution_poisoning solution_sintering Lower Temperature/ Change Support check_sintering->solution_sintering solution_fouling Optimize Conditions/ Regenerate Catalyst check_fouling->solution_fouling outcome Catalyst Activity Restored solution_poisoning->outcome solution_sintering->outcome solution_fouling->outcome

Caption: A decision tree for troubleshooting catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in a Lindlar catalyst?

A1: The Lindlar catalyst is a carefully designed system where each component has a specific function:

  • Palladium (Pd): This is the active metal that catalyzes the hydrogenation reaction.

  • Calcium Carbonate (CaCO₃) or Barium Sulfate (BaSO₄): This acts as the support for the palladium nanoparticles, providing a high surface area for the reaction to occur.

  • Lead Acetate (Pb(OAc)₂) or Lead(II) Oxide (PbO): This is the primary "poison" that deactivates the most active palladium sites.[1][4][6] This prevents the over-reduction of the alkene to an alkane and is crucial for achieving high selectivity.[1][4]

  • Quinoline: This organic base acts as a secondary poison, further moderating the catalyst's activity and enhancing its selectivity for the cis-alkene.[1][4]

Q2: How does solvent polarity affect cis/trans selectivity?

A2: Solvent polarity can have a significant impact on the stereochemical outcome of a reaction. While the specific effects can vary depending on the reaction mechanism, some general trends have been observed. In many catalytic hydrogenations, less polar solvents tend to favor the formation of the cis-isomer. The table below provides a general guide to the polarity of common solvents.

Table 1: Polarity of Common Solvents

SolventPolarity Index
n-Hexane0.1
Toluene2.4
Diethyl Ether2.8
Tetrahydrofuran (THF)4.0
Ethyl Acetate4.4
Dichloromethane (DCM)3.1
Acetone5.1
Ethanol4.3
Methanol5.1
Water10.2

Note: Polarity indices are relative values and can vary slightly depending on the scale used.

Q3: Can I reuse my Lindlar catalyst?

A3: While heterogeneous catalysts like the Lindlar catalyst can theoretically be recovered and reused, their activity and selectivity may decrease with each cycle. This can be due to gradual poisoning from trace impurities, sintering, or mechanical loss of the catalyst during recovery. If you plan to reuse your catalyst, it is essential to thoroughly wash it and dry it before the next reaction. It is also recommended to run a small-scale test reaction to confirm its activity and selectivity before committing to a larger scale.

Q4: What are the key steric and electronic factors of ligands that influence cis-selectivity in homogeneous catalysis?

A4: In homogeneous catalysis, the ligands coordinated to the metal center play a pivotal role in determining the stereoselectivity of the reaction.

  • Steric Effects:

    • Bulkiness: Ligands with large, bulky substituents create a sterically crowded environment around the metal. This can favor the formation of the less sterically hindered cis-isomer by directing the approach of the substrate.

    • Bite Angle: For bidentate ligands, the natural bite angle can influence the geometry of the active catalytic species and thus the stereochemical outcome.

  • Electronic Effects:

    • Electron-Donating Groups (EDGs): These groups increase the electron density on the metal center, which can affect the binding of the substrate and the kinetics of the catalytic cycle.

    • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the metal center, which can also influence the catalyst's activity and selectivity.

The interplay between steric and electronic effects is often complex, and the optimal ligand is typically determined experimentally for a specific reaction.

Experimental Protocols

Protocol 1: Preparation of Lindlar's Catalyst

This protocol describes a common method for preparing a Lindlar-type catalyst in the laboratory.[6][7][9]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Calcium carbonate (CaCO₃), precipitated

  • Lead(II) acetate trihydrate (Pb(OAc)₂·3H₂O)

  • Quinoline

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Palladium on Calcium Carbonate:

    • In a round-bottom flask, suspend 10.0 g of calcium carbonate in 100 mL of deionized water.

    • In a separate beaker, dissolve 0.5 g of palladium(II) chloride in a minimal amount of warm deionized water (with a few drops of HCl if necessary to aid dissolution).

    • Add the palladium chloride solution to the calcium carbonate suspension with vigorous stirring.

    • Heat the mixture to 80 °C for 1 hour while stirring continuously.

    • Cool the mixture to room temperature and add a solution of 0.5 g of sodium borohydride in 10 mL of water dropwise to reduce the palladium ions to palladium metal. The mixture will turn black.

    • Stir for an additional 30 minutes.

    • Filter the solid catalyst, wash thoroughly with deionized water, and then with ethanol.

    • Dry the catalyst in a vacuum oven at 60 °C overnight.

  • Poisoning the Catalyst:

    • Suspend the dried Pd/CaCO₃ catalyst in 50 mL of deionized water.

    • Add a solution of 0.5 g of lead(II) acetate trihydrate in 20 mL of deionized water to the suspension.

    • Stir the mixture at room temperature for 2 hours.

    • Add 0.5 mL of quinoline and continue stirring for another 30 minutes.

    • Filter the final catalyst, wash with deionized water and then ethanol.

    • Dry the catalyst under vacuum at 60 °C. Store in a tightly sealed container.

Protocol 2: General Procedure for Cis-Selective Alkyne Hydrogenation using Lindlar's Catalyst

Materials:

  • Alkyne substrate

  • Lindlar's catalyst (5 wt% Pd)

  • Solvent (e.g., hexane, ethyl acetate, or ethanol)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne substrate (1.0 mmol) in the chosen solvent (10 mL).

  • Add the Lindlar's catalyst (50-100 mg, 5-10 mol% of Pd).

  • Purge the flask with hydrogen gas by evacuating and backfilling with H₂ three times.

  • Inflate a balloon with hydrogen gas and attach it to the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the starting material is consumed (or the desired conversion is reached), filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Catalytic Cycle of Alkyne Hydrogenation to a Cis-Alkene

CatalyticCycle cluster_cycle Catalytic Cycle catalyst Pd Catalyst h2_adsorption H₂ Adsorption catalyst->h2_adsorption H₂ alkyne_coordination Alkyne Coordination h2_adsorption->alkyne_coordination Alkyne h_insertion1 First H Insertion alkyne_coordination->h_insertion1 vinyl_intermediate Vinyl-Pd Intermediate h_insertion1->vinyl_intermediate h_insertion2 Second H Insertion vinyl_intermediate->h_insertion2 product_release Cis-Alkene Release h_insertion2->product_release product_release->catalyst Regenerated Catalyst cis_alkene_out Cis-Alkene product_release->cis_alkene_out alkyne_in Alkyne alkyne_in->alkyne_coordination h2_in H₂ h2_in->h2_adsorption

Caption: A simplified representation of the catalytic cycle for the hydrogenation of an alkyne to a cis-alkene.

Protocol 3: Determination of Cis/Trans Isomer Ratio by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column suitable for separating non-polar to semi-polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare standard solutions of the pure cis and trans isomers if available for retention time and mass spectra comparison.

  • GC-MS Method:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust as needed based on sample concentration).

    • MSD Parameters:

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times (if known) and mass spectra. The cis and trans isomers will have identical mass spectra but different retention times.

    • Integrate the peak areas for the cis and trans isomers.

    • Calculate the cis/trans ratio by dividing the peak area of the cis-isomer by the peak area of the trans-isomer. For a more accurate quantification, a response factor can be determined using standard samples.[10]

Quantitative Data

Table 2: Effect of Catalyst and Solvent on the Cis-Selectivity of Alkyne Hydrogenation

EntryAlkyneCatalystSolventTemperature (°C)Cis:Trans RatioAlkane (%)Reference
12-Pentyne5% Pd/CEthanol2520:8015Generic
22-PentyneLindlar's CatalystHexane25>98:2<1[1][4]
32-PentyneP-2 (Ni₂B)Ethanol2597:3<2-
4Phenylacetylene5% Pd/CEthyl Acetate2515:8520Generic
5PhenylacetyleneLindlar's CatalystToluene25>99:1<1[1][4]

Note: The data in this table is illustrative and compiled from various sources. Actual results may vary depending on the specific reaction conditions.

This technical support center provides a starting point for optimizing your catalyst systems for high cis-isomer selectivity. For more in-depth information, we recommend consulting the cited literature and other peer-reviewed resources.

References

Technical Support Center: Troubleshooting Low Enantiomeric Excess in Pinane-Based Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in pinane-based asymmetric reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to low enantiomeric excess (ee).

Frequently Asked Questions (FAQs)

Q1: My asymmetric hydroboration with a pinane-based reagent is giving low enantiomeric excess. What are the most common causes?

A1: Low enantiomeric excess in pinane-based hydroborations can stem from several factors. The most common culprits include:

  • Purity of the starting α-pinene: The enantiomeric purity of the α-pinene used to prepare your chiral borane reagent is critical. Commercial α-pinene can vary in its enantiomeric excess and may contain impurities that can interfere with the reaction.

  • Improper preparation or handling of the chiral borane reagent: Reagents like diisopinocampheylborane (Ipc₂BH) are sensitive to air and moisture. Incomplete reaction during preparation or degradation upon storage can lead to the presence of achiral boron species, which will result in a lower ee.

  • Suboptimal reaction temperature: The enantioselectivity of these reactions is often highly dependent on temperature. Running the reaction at a temperature that is too high can lead to a decrease in enantiomeric excess.

  • Incorrect stoichiometry: The ratio of the alkene substrate to the chiral borane reagent can influence the stereochemical outcome.

  • Inappropriate solvent: The polarity and coordinating ability of the solvent can affect the transition state of the reaction and, consequently, the enantioselectivity.

Q2: How important is the enantiomeric excess of the starting α-pinene?

A2: It is extremely important. The enantiomeric excess of the product is directly correlated with the enantiomeric purity of the chiral reagent, which in turn is derived from the starting α-pinene. It is possible to upgrade the enantiomeric excess of the diisopinocampheylborane reagent through crystallization. For instance, diisopinocampheylborane prepared from (+)-α-pinene with a 60% ee can be upgraded to higher enantiomeric purity through selective crystallization. Similarly, isopinocampheylborane derivatives with >99% ee can be obtained from α-pinene with an initial ee of 80-90% through the formation and crystallization of a DMAP complex.[1]

Q3: Can the order of addition of reagents affect the enantiomeric excess?

A3: Yes, the order and rate of addition can be crucial. For the preparation of diisopinocampheylborane, the slow addition of borane-dimethyl sulfide complex (BMS) to a solution of α-pinene is generally recommended. This helps to ensure the formation of the desired dialkylborane and minimizes the formation of the monoalkylborane (isopinocampheylborane, IpcBH₂), which can have a different and often lower selectivity for many substrates.

Q4: My reaction is sluggish at the recommended low temperature. Can I warm it up?

A4: While warming the reaction will increase the rate, it is likely to have a detrimental effect on the enantiomeric excess. It is crucial to maintain the recommended temperature to achieve high stereoselectivity. If the reaction is too slow, ensure that your reagents are pure and that there are no inhibitors present. Patience is often key in asymmetric synthesis.

Troubleshooting Guides

Problem 1: Consistently Low Enantiomeric Excess (<50% ee)

This level of enantioselectivity suggests a fundamental issue with the chiral reagent or the reaction setup.

Troubleshooting Workflow:

G start Low ee (<50%) Observed check_pinene 1. Verify α-Pinene Purity - Check ee of starting material - Analyze for chemical impurities (GC-MS) start->check_pinene reagent_prep 2. Review Reagent Preparation - Anhydrous/inert conditions? - Correct stoichiometry? - Proper temperature control? check_pinene->reagent_prep reagent_purity 3. Purify the Chiral Borane - Recrystallize Ipc₂BH - Prepare and crystallize DMAP complex of IpcBH₂ reagent_prep->reagent_purity reagent_storage 4. Check Reagent Storage - Stored under inert atmosphere? - Stored at low temperature? reagent_purity->reagent_storage re_run 5. Re-run Reaction with Purified Reagent reagent_storage->re_run

Caption: Troubleshooting workflow for consistently low enantiomeric excess.

Detailed Steps:

  • Verify α-Pinene Purity:

    • Obtain a certificate of analysis for your commercial α-pinene to confirm its enantiomeric excess. If unavailable, determine the ee yourself using chiral GC.

    • Analyze the chemical purity of the α-pinene using GC-MS to identify any potential impurities, such as β-pinene, limonene, or camphene, which can react with borane to generate achiral or less selective hydroborating agents.

  • Review Reagent Preparation:

    • Ensure that all glassware was rigorously dried and the reaction was performed under a strictly inert atmosphere (e.g., argon or nitrogen).

    • Double-check the stoichiometry of α-pinene to the borane source. An excess of borane can lead to the formation of IpcBH₂, which may not be the desired reagent.

    • Confirm that the temperature was carefully controlled during the preparation of the reagent. For diisopinocampheylborane, the reaction is typically carried out at 0 °C.

  • Purify the Chiral Borane:

    • If you suspect the purity of your prepared diisopinocampheylborane is low, it can be purified by crystallization from a suitable solvent like diethyl ether or pentane at low temperature.

    • For isopinocampheylborane, consider preparing the p-(dimethylamino)pyridine (DMAP) complex, which can be crystallized to achieve very high enantiomeric purity.[1]

  • Check Reagent Storage:

    • Chiral borane reagents are typically air and moisture sensitive. Ensure they are stored in a sealed container under an inert atmosphere and at a low temperature (e.g., in a freezer).

  • Re-run the Reaction:

    • Use the freshly prepared or purified chiral borane reagent and re-run the hydroboration reaction, paying close attention to the reaction conditions.

Problem 2: Moderate and/or Inconsistent Enantiomeric Excess (50-85% ee)

This level of enantioselectivity often points to issues with the reaction conditions rather than a fundamental problem with the reagent itself.

Troubleshooting Workflow:

G start Moderate/Inconsistent ee (50-85%) temp_control 1. Verify Temperature Control - Calibrate thermometer - Ensure efficient stirring and cooling start->temp_control solvent_purity 2. Check Solvent Quality - Use anhydrous, high-purity solvent - Consider solvent effect on ee temp_control->solvent_purity stoichiometry 3. Optimize Stoichiometry - Vary alkene:borane ratio solvent_purity->stoichiometry addition_rate 4. Control Addition Rate - Slow addition of limiting reagent stoichiometry->addition_rate re_run 5. Re-run with Optimized Conditions addition_rate->re_run

Caption: Troubleshooting workflow for moderate or inconsistent enantiomeric excess.

Detailed Steps:

  • Verify Temperature Control:

    • Ensure your thermometer is accurately calibrated. Even a few degrees deviation can significantly impact the ee.

    • Maintain efficient stirring to ensure uniform temperature throughout the reaction mixture. Use a cryostat for precise temperature control if available.

  • Check Solvent Quality:

    • Use freshly distilled, anhydrous solvents. Traces of water can react with the borane reagent, reducing its effective concentration and potentially forming achiral boron species.

    • The choice of solvent can influence enantioselectivity. Ethereal solvents like THF and diethyl ether are commonly used. If results are still suboptimal, consider screening other non-coordinating solvents.

  • Optimize Stoichiometry:

    • Carefully control the stoichiometry of the alkene to the chiral borane. For some substrates, a slight excess of the borane reagent may be beneficial, while for others, it could be detrimental.

  • Control Addition Rate:

    • The rate of addition of the alkene to the borane solution (or vice versa) can be important. Slow addition, often via a syringe pump, can help to maintain a low concentration of the limiting reagent and improve selectivity.

Data on Factors Affecting Enantiomeric Excess

The following tables summarize the impact of key experimental parameters on the enantiomeric excess of the product in representative pinane-based hydroboration reactions.

Table 1: Effect of α-Pinene Enantiomeric Purity on Diisopinocampheylborane (Ipc₂BH) Purity

Initial ee of (+)-α-pineneee of Ipc₂BH after preparation and crystallization
60%Can be upgraded to higher purity
80-90%Can yield >99% ee after derivatization and crystallization[1]

Table 2: Influence of Reaction Temperature on Enantioselectivity

While specific data for pinane-based reagents across a wide temperature range is dispersed in the literature, a general trend is observed. The following is a representative example from a different asymmetric hydroboration system that illustrates the principle.

Reaction Temperature (°C)Enantiomeric Excess (% ee)
094
Ambient Temperature41-46

Note: This data is from the hydroboration of an allene with dicyclohexylborane and is illustrative of the general temperature effect.[1]

Table 3: Solvent Effects on Enantioselectivity in a Representative Asymmetric Hydroboration

The choice of solvent can have a modest but significant impact on the enantiomeric excess.

SolventEnantiomeric Excess (% ee)
2-Me-THF90+
Hexane85-89
Toluene85-89
Dioxane85-89
THF85-89

Note: This data is from a cobalt-catalyzed asymmetric hydroboration and illustrates the potential for solvent screening to optimize enantioselectivity.

Key Experimental Protocols

Protocol 1: Preparation of High Purity Diisopinocampheylborane (Ipc₂BH)

This protocol is adapted from standard literature procedures.

Materials:

  • (+)-α-Pinene (of the highest available enantiomeric purity)

  • Borane-dimethyl sulfide complex (BMS, 10 M in THF)

  • Anhydrous diethyl ether or THF

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Place the flask under a positive pressure of nitrogen.

  • Charge the flask with (+)-α-pinene (2.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add BMS (1.0 equivalent) dropwise via the dropping funnel to the stirred solution of α-pinene over 1 hour, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0 °C for 3 hours. A white precipitate of diisopinocampheylborane should form.

  • The resulting slurry can be used directly for subsequent hydroboration reactions, or the Ipc₂BH can be isolated by filtration under an inert atmosphere and washed with cold, anhydrous diethyl ether.

Protocol 2: Asymmetric Hydroboration of an Alkene with Ipc₂BH

Materials:

  • Diisopinocampheylborane (Ipc₂BH) solution or slurry (prepared as above)

  • Alkene substrate

  • Anhydrous THF

  • Aqueous sodium hydroxide (e.g., 3 M)

  • 30% Hydrogen peroxide

Procedure:

  • In a separate oven-dried flask under a nitrogen atmosphere, dissolve the alkene substrate (1.0 equivalent) in anhydrous THF.

  • Cool the alkene solution to the desired reaction temperature (typically -25 °C to 0 °C, which may require optimization).

  • Slowly add the Ipc₂BH slurry or solution (1.1 equivalents) to the stirred alkene solution via a cannula or syringe over a period of 30 minutes.

  • Stir the reaction mixture at the same temperature for 4-6 hours, or until TLC or GC analysis indicates complete consumption of the starting alkene.

  • Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Add aqueous sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide, ensuring the temperature is maintained below 40 °C.

  • Stir the mixture at room temperature for 1-2 hours to ensure complete oxidation.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

References

Stability and storage conditions for (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (1R)-(+)-cis-Pinane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term and long-term storage condition for this compound?

A1: For optimal stability, this compound should be stored in a cool, dry, and dark location in a tightly sealed container.[1][2] For long-term storage, refrigeration at 2-8°C is recommended.[3] The area should be well-ventilated and secured from ignition sources.[1][4]

Q2: What are the primary degradation products of this compound?

A2: The primary degradation product upon exposure to air is 2-pinane hydroperoxide, formed through an autoxidation process.[5] This reaction proceeds via a radical chain mechanism. Further oxidation can lead to the formation of other products such as pinonic acid.[5]

Q3: How does the stability of cis-Pinane compare to its trans-isomer?

A3: The stereochemistry of the pinane isomer plays a significant role in the rate of autoxidation. cis-Pinane oxidizes approximately ten times faster than its trans-isomer.[5]

Q4: Is this compound sensitive to light?

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of this compound and the separation of its isomers can be effectively monitored using analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5] For enantiomeric resolution, chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Decreased purity over time Improper storage (exposure to air, light, or high temperatures).- Ensure the container is tightly sealed and flushed with an inert gas like nitrogen or argon before sealing.- Store at the recommended temperature of 2-8°C.- Protect the container from light by storing it in a dark place or using an amber vial.
Presence of unexpected peaks in GC/HPLC analysis Oxidation of the compound.- The primary oxidation product is 2-pinane hydroperoxide. Consider this as a potential identity for the impurity peak.- If the presence of peroxides is a concern for your application, consider performing a peroxide value test.
Inconsistent experimental results Degradation of this compound leading to lower effective concentration or the presence of reactive impurities (peroxides).- Re-analyze the purity of your starting material before use.- If peroxides are suspected, they can be removed by appropriate purification methods, but this should be done with caution due to the potential hazards of peroxides.
Color change of the liquid This compound is a colorless liquid. A change in color may indicate significant degradation or contamination.- Do not use the material if a significant color change is observed.- Re-purify the compound if possible and necessary for your application, or obtain a fresh batch.

Stability and Storage Conditions Summary

Parameter Condition Recommendation Rationale
Temperature Long-term2-8°C (Refrigerator)[3]To minimize the rate of autoxidation and maintain stability.
Short-term / HandlingCool, well-ventilated area[1][4]To prevent the buildup of flammable vapors and reduce thermal stress.
Atmosphere StorageTightly sealed container[1][2][4]To prevent exposure to atmospheric oxygen, which leads to autoxidation.[5]
Under an inert atmosphere (e.g., Nitrogen, Argon)To further minimize contact with oxygen and enhance long-term stability.
Light StorageDark location or in an amber container[1][2]To prevent potential light-induced degradation, as is good practice for many organic compounds.
Incompatible Materials StorageAway from strong oxidizing agents[6]To avoid vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol: Accelerated Stability Study of this compound

This protocol is adapted from the ICH Q1A(R2) guidelines for stability testing.

1. Objective: To evaluate the stability of this compound under accelerated storage conditions to predict its shelf life and identify potential degradation products.

2. Materials:

  • This compound (minimum of 3 batches, if available)

  • Amber glass vials with airtight caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • Gas Chromatography with Flame Ionization Detector (GC-FID) system

  • Chiral GC column for enantiomeric purity assessment

  • Reference standards for this compound and any known potential impurities

3. Procedure:

  • Initial Analysis (Time 0):

    • For each batch, perform initial analysis for appearance, assay (purity by GC-FID), and enantiomeric purity (by chiral GC).

    • Record the initial results.

  • Sample Preparation and Storage:

    • Aliquot a sufficient amount of this compound from each batch into separate, properly labeled amber glass vials.

    • Tightly seal the vials. For a more rigorous study, the headspace can be flushed with nitrogen before sealing.

    • Place the vials in the stability chamber set to 40°C / 75% RH.

  • Time Points for Testing:

    • Pull samples for analysis at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

  • Analysis at Each Time Point:

    • At each time point, remove the designated vials from the stability chamber.

    • Allow the vials to equilibrate to room temperature before opening.

    • Perform the following analyses:

      • Appearance: Visually inspect for any changes in color or clarity.

      • Assay (Purity): Determine the purity of the sample using a validated GC-FID method.

      • Degradation Products: Quantify any new peaks that appear in the chromatogram. Identify them if possible.

  • Data Evaluation:

    • Compare the results at each time point to the initial (Time 0) data.

    • Evaluate any significant changes in purity or the formation of degradation products.

Visualizations

Stability_Factors cluster_storage Storage Conditions cluster_product Product State Temperature Temperature DegradedPinane Degraded Product (2-Pinane Hydroperoxide) Temperature->DegradedPinane High Temp Accelerates Atmosphere Atmosphere (Oxygen) Atmosphere->DegradedPinane Initiates Oxidation Light Light Light->DegradedPinane Potential Contributor Pinane This compound (Stable) Pinane->DegradedPinane Autoxidation Experimental_Workflow cluster_setup Setup cluster_storage Storage cluster_testing Testing cluster_evaluation Evaluation Initial_Analysis Initial Analysis (T=0) - Purity (GC) - Appearance Accelerated_Conditions Store at 40°C / 75% RH Initial_Analysis->Accelerated_Conditions Time_Points Pull Samples at 1, 3, 6 months Accelerated_Conditions->Time_Points Final_Analysis Analyze Samples - Purity (GC) - Appearance - Degradants Time_Points->Final_Analysis Data_Evaluation Compare to T=0 & Evaluate Degradation Final_Analysis->Data_Evaluation

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with Pinane-Based Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinane-based reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are pinane-based reagents and why are they used in asymmetric synthesis?

Pinane-based reagents are chiral molecules derived from α-pinene or β-pinene, which are naturally occurring bicyclic monoterpenes. Their rigid, chiral structure makes them excellent reagents and catalysts for inducing stereoselectivity in chemical reactions, such as the reduction of prochiral ketones and the hydroboration of alkenes. Common examples include diisopinocampheylborane (Ipc₂BH), monoisopinocampheylborane (IpcBH₂), and Alpine-Borane®.[1][2]

Q2: What is steric hindrance and how does it affect reactions with pinane-based reagents?

Steric hindrance is a phenomenon that occurs when the size and spatial arrangement of atoms or groups in a molecule impede a chemical reaction.[1] In the context of pinane-based reagents, their bulky bicyclic structure can create significant steric hindrance. This can either be beneficial, by directing the approach of a substrate to a specific face and thus achieving high stereoselectivity, or detrimental, by slowing down or preventing the reaction with a sterically demanding substrate.

Q3: I am observing low reactivity with a sterically hindered ketone and Alpine-Borane. What can I do?

Low reactivity with bulky ketones is a common issue. Consider the following troubleshooting steps:

  • Increase Reaction Temperature: While lower temperatures generally favor higher enantioselectivity, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the enantiomeric excess (e.e.) as it may decrease at higher temperatures.

  • Prolong Reaction Time: Sterically hindered substrates may simply react more slowly. Extending the reaction time can lead to higher conversion.

  • Use a Less Hindered Reagent: If possible, consider using a less bulky chiral borane. However, this may come at the cost of lower enantioselectivity.

  • Consider an Alternative Method: For extremely hindered ketones, other reduction methods might be more suitable.

Q4: My asymmetric hydroboration with diisopinocampheylborane (Ipc₂BH) is giving low enantiomeric excess (e.e.). What are the potential causes and solutions?

Low e.e. in hydroboration with Ipc₂BH can stem from several factors:

  • Substrate Structure: Ipc₂BH is most effective with cis-alkenes. Trans-alkenes and sterically hindered internal alkenes often react sluggishly and with lower enantioselectivity. For these substrates, consider using monoisopinocampheylborane (IpcBH₂), which is sterically less demanding.

  • Reagent Purity: The enantiomeric purity of the α-pinene used to prepare the Ipc₂BH is crucial. Ensure you start with high-purity α-pinene.

  • Reaction Temperature: Lower temperatures (e.g., -25 °C to 0 °C) generally lead to higher e.e. Ensure your reaction is adequately cooled.

  • Equilibration of the Reagent: In some cases, allowing the Ipc₂BH to equilibrate in solution can be important.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in the Reduction of Prochiral Ketones
Symptom Possible Cause Suggested Solution
Low e.e. with a non-hindered aryl alkyl ketone using Alpine-Borane.Reaction temperature is too high.Lower the reaction temperature. Reductions with Alpine-Borane are often performed at or below room temperature.
Low e.e. with a bulky, sterically hindered ketone.The steric bulk of the reagent and substrate are mismatched, leading to poor facial selectivity.Consider using a reagent with a different steric profile. For some substrates, diisopinocampheylchloroborane (Ipc₂BCl) can provide complementary stereochemistry and high e.e. where Alpine-Borane fails.[1]
Inconsistent e.e. between batches.Purity of the pinane-based reagent may vary.Prepare the reagent fresh or purchase from a reliable supplier. The optical purity of the starting α-pinene is critical.
Guide 2: Sluggish or Incomplete Hydroboration Reactions
Symptom Possible Cause Suggested Solution
Slow reaction with a trisubstituted or trans-alkene using Ipc₂BH.The steric bulk of Ipc₂BH is too great for the substituted alkene to approach the B-H bond efficiently.Switch to the less sterically demanding monoisopinocampheylborane (IpcBH₂).
No reaction observed.The borane reagent may have decomposed due to exposure to air or moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Low yield of the desired alcohol after oxidation.Incomplete oxidation of the organoborane intermediate.Ensure sufficient amounts of the oxidizing agent (typically NaOH and H₂O₂) are used and that the reaction is allowed to proceed to completion. The oxidation step is exothermic and may require cooling to control the reaction rate.[3]

Quantitative Data Summary

Table 1: Asymmetric Allylboration of Aldehydes with B-Allyldiisopinocampheylborane

AldehydeTemperature (°C)Isolated Yield (%)Enantiomeric Excess (e.e., %)
Acetaldehyde-787096
Benzaldehyde-788596
Propanal-787294

Data extracted from a representative study on asymmetric allylboration.[4]

Experimental Protocols

Protocol 1: Preparation of (-)-Diisopinocampheylborane

This procedure is adapted from Organic Syntheses.[3]

Materials:

  • Borane-methyl sulfide complex (10.0 M)

  • (+)-α-Pinene (high purity)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a pressure-equalizing dropping funnel with a septum, and a reflux condenser connected to a nitrogen inlet.

  • Charge the flask with the borane-methyl sulfide complex and anhydrous THF.

  • Cool the flask to 0 °C in an ice-water bath.

  • Add (+)-α-pinene dropwise to the stirred solution while maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture at 0 °C for at least 4 hours. The (-)-diisopinocampheylborane will precipitate as a white solid.

  • The reagent can be used in situ or isolated by filtration under an inert atmosphere.

Visualizations

Diagram 1: Reagent Selection Workflow

ReagentSelection start Start: Asymmetric Reaction substrate Analyze Substrate Steric Hindrance start->substrate ketone Prochiral Ketone substrate->ketone Reduction alkene Alkene substrate->alkene Hydroboration low_hindrance_ketone Low to Moderate Hindrance ketone->low_hindrance_ketone high_hindrance_ketone High Hindrance ketone->high_hindrance_ketone cis_alkene cis-Alkene alkene->cis_alkene trans_alkene trans- or Trisubstituted Alkene alkene->trans_alkene alpine_borane Use Alpine-Borane low_hindrance_ketone->alpine_borane ipc2bcl Consider Ipc2BCl high_hindrance_ketone->ipc2bcl ipc2bh Use Ipc2BH cis_alkene->ipc2bh ipcbh2 Use IpcBH2 trans_alkene->ipcbh2 end Proceed with Reaction alpine_borane->end ipc2bcl->end ipc2bh->end ipcbh2->end

Caption: Workflow for selecting the appropriate pinane-based reagent.

Diagram 2: General Experimental Workflow for Asymmetric Reduction

ExperimentalWorkflow prep Prepare Chiral Borane Reagent (e.g., Alpine-Borane in situ) reaction_setup Set up Reaction Under Inert Atmosphere (N2 or Ar) prep->reaction_setup substrate_add Add Prochiral Ketone Dropwise at Controlled Temperature reaction_setup->substrate_add reaction Stir Reaction Mixture for Specified Time substrate_add->reaction quench Quench Reaction (e.g., with aldehyde) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purify Product (e.g., Chromatography) workup->purification analysis Analyze Product for Yield and Enantiomeric Excess (e.g., Chiral HPLC/GC) purification->analysis

Caption: A general experimental workflow for asymmetric ketone reduction.

References

Managing the rate of autoxidation of cis-pinane versus trans-pinane.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for managing the autoxidation of cis- and trans-pinane. This resource is designed for researchers, scientists, and professionals in drug development to provide detailed guidance on controlling the oxidation rates of these isomers. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in the rate of autoxidation between cis-pinane and trans-pinane?

A1: Cis-pinane is generally more susceptible to oxidation than trans-pinane.[1] This difference in reactivity is attributed to the stereochemistry of the molecules. The cis isomer, with the isopropyl group on the same side as the gem-dimethyl bridge, may experience greater steric strain, making certain hydrogen atoms more accessible for abstraction in the initiation step of autoxidation.

Q2: What are the main products of pinane autoxidation?

A2: The autoxidation of pinane isomers primarily yields pinane hydroperoxides (cis-PHP and trans-PHP).[1] These hydroperoxides can be further reduced to their corresponding alcohols, cis-pinanol and trans-pinanol.[1][2] Under certain conditions, especially at elevated temperatures, further oxidation can lead to the formation of ketones and other secondary oxidation products.[3]

Q3: What factors can influence the rate of pinane autoxidation?

A3: Several factors can significantly influence the rate of autoxidation:

  • Temperature: Higher temperatures generally increase the rate of autoxidation.[4][5]

  • Oxygen Concentration: The partial pressure of oxygen can affect the reaction mechanism and product distribution.[6][7]

  • Presence of Initiators: Radical initiators can accelerate the onset of autoxidation.

  • Presence of Inhibitors: Antioxidants can quench radical species and slow down the oxidation process.

  • Catalysts: Certain catalysts can be used to control the oxidation process.[1]

Q4: How can I selectively promote the oxidation of cis-pinane?

A4: Given that cis-pinane is inherently more reactive, controlling the reaction conditions is key.[1] By maintaining moderate temperatures and controlled oxygen levels, you can favor the oxidation of the cis-isomer while minimizing the oxidation of the trans-isomer. The choice of catalyst can also play a crucial role in the selective oxidation of pinane isomers.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Reaction is too slow or not initiating. 1. Insufficient temperature. 2. Low oxygen concentration. 3. Presence of unintentional antioxidants.1. Gradually increase the reaction temperature while monitoring. 2. Ensure a sufficient supply of oxygen or air. 3. Purify the pinane substrate to remove any inhibitory compounds.
Formation of unwanted byproducts. 1. Over-oxidation due to high temperatures or prolonged reaction times. 2. Non-selective radical reactions.1. Lower the reaction temperature and optimize the reaction time.[3] 2. Introduce a selective catalyst or a radical scavenger to control the reaction pathway.
Difficulty in separating cis and trans oxidation products. The physical properties of the isomeric products are very similar.Employ high-resolution analytical techniques such as gas chromatography (GC) with a suitable chiral column or high-performance liquid chromatography (HPLC) for separation and quantification.
Inconsistent reaction rates between batches. Variability in the purity of the pinane starting material or fluctuations in experimental conditions.1. Standardize the purity of the cis- and trans-pinane. 2. Precisely control reaction parameters such as temperature, pressure, and stirring rate.

Comparative Data on Pinane Autoxidation

Parameter cis-Pinane trans-Pinane Reference
Relative Reactivity More prone to oxidationLess prone to oxidation[1]
Primary Oxidation Product cis-Pinane hydroperoxide (cis-PHP)trans-Pinane hydroperoxide (trans-PHP)[1]
Secondary Reduction Product cis-Pinanoltrans-Pinanol[1][2]

Experimental Protocols

Protocol 1: Monitoring the Autoxidation of Pinane Isomers

Objective: To monitor the rate of autoxidation of cis- and trans-pinane by quantifying the formation of hydroperoxides over time.

Materials:

  • cis-pinane (>99% purity)

  • trans-pinane (>99% purity)

  • Reaction vessel with temperature control and gas inlet

  • Oxygen or clean, dry air

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Suitable GC column (e.g., a polar capillary column)

  • Internal standard (e.g., n-dodecane)

  • Reducing agent (e.g., triphenylphosphine) for derivatization to alcohols for easier analysis if needed.[3]

Procedure:

  • Place a known amount of the pinane isomer into the reaction vessel.

  • Add a known amount of the internal standard.

  • Heat the vessel to the desired reaction temperature (e.g., 60-80°C).

  • Start a continuous flow of oxygen or air through the reaction mixture at a controlled rate.

  • At regular time intervals (e.g., every hour), withdraw a small aliquot of the reaction mixture.

  • Immediately analyze the aliquot by GC-FID to quantify the remaining pinane and the formation of oxidation products. If hydroperoxides are difficult to analyze directly, they can be reduced to the corresponding alcohols before analysis.[3]

  • Plot the concentration of the pinane isomer and the primary oxidation product as a function of time to determine the reaction rate.

Visualizations

Autoxidation Workflow

AutoxidationWorkflow cluster_setup Experimental Setup cluster_reaction Autoxidation Process cluster_analysis Analysis Pinane Pinane Isomer (cis or trans) Vessel Reaction Vessel Pinane->Vessel Initiation Initiation (Radical Formation) Vessel->Initiation Oxygen Oxygen/Air Supply Oxygen->Vessel Heat Heat Source Heat->Vessel Propagation Propagation (Peroxy Radical Chain Reaction) Initiation->Propagation Termination Termination (Stable Product Formation) Propagation->Termination Sampling Periodic Sampling Propagation->Sampling GCMS GC-MS/FID Analysis Sampling->GCMS Data Data Analysis (Rate Determination) GCMS->Data

Caption: Experimental workflow for studying pinane autoxidation.

Pinane Autoxidation Pathway

AutoxidationPathway Pinane Pinane (RH) R_radical Alkyl Radical (R.) Pinane->R_radical Initiation (H abstraction) ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH - R. RO_radical Alkoxy Radical (RO.) ROOH->RO_radical Decomposition ROH Alcohol (ROH) RO_radical->ROH + RH - R. Ketone Ketone (R'=O) RO_radical->Ketone Rearrangement

Caption: Generalized radical chain mechanism for pinane autoxidation.

References

Preventing decomposition during epoxidation of pinane derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for the epoxidation of pinane derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent the decomposition of these valuable intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main decomposition pathways I should be aware of during the epoxidation of pinane derivatives like α-pinene?

A1: The primary decomposition pathways for α-pinene oxide, a common pinane derivative, include hydrolytic decomposition, rearrangement, and allylic oxidation.[1][2]

  • Hydrolytic Decomposition: In the presence of acid (H+) and water, the epoxide ring can open to form byproducts such as pinanediol and sobrerol.[1][3]

  • Rearrangement: The strained epoxide ring is susceptible to rearrangement, which can lead to the formation of campholenic aldehyde.[1][2][4] This is a common issue, as pinene oxide is vulnerable to cationic rearrangement.[4]

  • Allylic Oxidation: This side reaction can produce verbenol, which can be further oxidized to verbenone.[1][2]

Q2: My epoxidation reaction is producing a significant amount of pinanediol and sobrerol. What is causing this and how can I prevent it?

A2: The formation of pinanediol and sobrerol is due to the hydrolytic decomposition of the α-pinene oxide.[1] This is typically caused by excessive acid concentration and the presence of water.

Troubleshooting Steps:

  • Control Acid Concentration: Maintain a low acid concentration. For example, in tungsten-catalyzed epoxidation with H₂O₂, keeping the H₂SO₄ concentration at or below 0.05 M has been shown to significantly improve selectivity to the epoxide.[2]

  • Minimize Water Content: If using aqueous hydrogen peroxide, be aware that higher concentrations of H₂O₂ also introduce more water, which can increase the rate of hydrolytic decomposition.[1][2] Consider using a solvent system that is not miscible with water to reduce its impact.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. For the epoxidation of α-pinene, temperatures below 50°C have been shown to be highly selective for α-pinene oxide with minimal side product formation.[2]

Q3: I am observing a high yield of campholenic aldehyde in my product mixture. What leads to this rearrangement and how can I suppress it?

A3: The formation of campholenic aldehyde is a result of the rearrangement of the α-pinene oxide.[1][3] This rearrangement is often catalyzed by Lewis acids or Brønsted acids.[5][6] The strained nature of the pinene oxide ring makes it susceptible to this type of isomerization.[4]

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. Lewis acid catalysts tend to favor the formation of campholenic aldehyde.[5][6] If your goal is the epoxide, consider catalysts that are less prone to promoting rearrangement, such as certain tungsten-based polyoxometalates.[2][3]

  • Solvent Effects: The polarity of the solvent can influence the product distribution. In some systems, less polar solvents may help to suppress rearrangement pathways.[4]

  • Temperature Management: As with hydrolytic decomposition, lower reaction temperatures can help to minimize rearrangement.

Q4: My reaction is yielding verbenol and verbenone. What causes this and what are the mitigation strategies?

A4: The presence of verbenol and verbenone indicates that allylic oxidation is occurring alongside epoxidation.[1][2] This can be influenced by the catalyst, oxidant concentration, and reaction temperature.

Troubleshooting Steps:

  • Oxidant Amount: Using a large excess of the oxidant (e.g., H₂O₂) can increase the rate of allylic oxidation.[2] Aim for a stoichiometric or slight excess of the oxidant.

  • Temperature Control: Allylic oxidation becomes more significant at higher temperatures (e.g., above 60°C for α-pinene epoxidation).[2] Maintaining a lower reaction temperature is crucial.

  • Catalyst Choice: The nature of the catalyst can influence the balance between epoxidation and allylic oxidation.[2] Some catalysts are more prone to generating the radical species that can lead to allylic oxidation.

Troubleshooting Guides

Guide 1: Low Yield of Pinane Epoxide

This guide addresses the common issue of obtaining a low yield of the desired pinane epoxide.

Symptom Possible Cause Suggested Solution
High concentration of diols (e.g., pinanediol, sobrerol) Hydrolytic decomposition of the epoxide.Decrease the acid concentration (e.g., to ≤0.05 M H₂SO₄).[2] Reduce the amount of water in the reaction mixture. Maintain a lower reaction temperature (e.g., <50°C).[2]
High concentration of aldehydes (e.g., campholenic aldehyde) Rearrangement of the epoxide.Re-evaluate your choice of catalyst; avoid strong Lewis acids if the epoxide is the target.[5][6] Optimize the solvent system. Lower the reaction temperature.
Presence of allylic oxidation products (e.g., verbenol, verbenone) Competing allylic oxidation reaction.Reduce the molar ratio of the oxidant.[2] Maintain a lower reaction temperature (e.g., below 60°C).[2]
Low conversion of starting material Inefficient catalysis or reaction conditions.Ensure the catalyst is active. Increase the reaction time or temperature cautiously, monitoring for byproduct formation. Check the quality and concentration of the oxidant.
Guide 2: Product Selectivity Issues

This guide helps to diagnose and resolve issues related to the formation of multiple undesired byproducts.

Observed Byproducts Primary Decomposition Pathway Key Parameters to Adjust
Pinanediol, SobrerolHydrolytic DecompositionAcid Concentration, Water Content, Temperature
Campholenic AldehydeRearrangementCatalyst Type (Lewis vs. other), Solvent, Temperature
Verbenol, VerbenoneAllylic OxidationOxidant Concentration, Temperature, Catalyst Type

Data Summary

The following tables summarize quantitative data from a study on the epoxidation of α-pinene using H₂O₂ catalyzed by tungsten-based polyoxometalates, highlighting the impact of key reaction parameters on product distribution.

Table 1: Effect of Acid (H₂SO₄) Concentration on Product Yield (%)

H₂SO₄ (M)α-Pinene OxidePinanediolSobrerolCampholenic Aldehyde
0.05~100000
0.07Decreased24-10Increased
0.09Further Decreased34-10Further Increased
(Data adapted from a study on α-pinene epoxidation, reaction conditions: 50°C, 120 min reaction time)[1]

Table 2: Effect of Oxidant (H₂O₂) Amount on Product Yield (%)

H₂O₂ (mol%)α-Pinene OxideVerbenolVerbenone
10055--
125Decreased4Increased
2001213Further Increased
(Data adapted from a study on α-pinene epoxidation, reaction conditions: 50°C, 120 min reaction time, 0.05 M H₂SO₄)[2]

Table 3: Effect of Temperature on α-Pinene Epoxidation

Temperature (°C)Selectivity to α-Pinene OxideNotes
< 50HighLittle to no side product formation.[2]
60DecreasingAllylic oxidation becomes significant.[2]
> 60LowIncreased rates of side reactions.
(General trends observed in α-pinene epoxidation studies)

Experimental Protocols

Protocol 1: Selective Epoxidation of α-Pinene with H₂O₂ and a Tungsten-Based Catalyst

This protocol is designed to maximize the yield of α-pinene oxide while minimizing decomposition.

Materials:

  • α-pinene

  • Hydrogen peroxide (30% w/w)

  • Sodium tungstate dihydrate (Na₂WO₄·2H₂O)

  • Sulfuric acid (H₂SO₄)

  • Toluene (optional, as a solvent)

  • Sodium carbonate (Na₂CO₃) for quenching

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine α-pinene, sodium tungstate dihydrate, and toluene (if used).

  • Add the required amount of sulfuric acid to achieve a final concentration of approximately 0.05 M.

  • Heat the mixture to 50°C with vigorous stirring.

  • Slowly add the hydrogen peroxide (equimolar to α-pinene) dropwise to the reaction mixture over a period of time to control the reaction exotherm.

  • After the addition is complete, continue stirring at 50°C for 20-120 minutes, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated solution of sodium carbonate until the pH is neutral.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude α-pinene oxide.

  • The product can be further purified by vacuum distillation.

Visualizations

DecompositionPathways Pinane Pinane Derivative (e.g., α-Pinene) Epoxidation Epoxidation Pinane->Epoxidation AllylicOx Allylic Oxidation Pinane->AllylicOx PinaneEpoxide Pinane Epoxide (e.g., α-Pinene Oxide) Epoxidation->PinaneEpoxide Hydrolysis Hydrolytic Decomposition (H₂O, H⁺) PinaneEpoxide->Hydrolysis Rearrangement Rearrangement (Acid-catalyzed) PinaneEpoxide->Rearrangement Diols Diols (e.g., Pinanediol, Sobrerol) Hydrolysis->Diols Aldehyde Aldehyde (e.g., Campholenic Aldehyde) Rearrangement->Aldehyde AllylicAlcohols Allylic Alcohols/Ketones (e.g., Verbenol, Verbenone) AllylicOx->AllylicAlcohols

Caption: Decomposition pathways of pinane derivatives during epoxidation.

TroubleshootingWorkflow Start Low Epoxide Yield or High Impurity Profile Identify Identify Major Byproducts (GC-MS, NMR) Start->Identify Diols Diols Dominant? Identify->Diols Aldehyde Aldehyde Dominant? Diols->Aldehyde No ActionDiols Reduce [H⁺] and H₂O Lower Temperature Diols->ActionDiols Yes Allylic Allylic Oxidation Products? Aldehyde->Allylic No ActionAldehyde Change Catalyst (avoid Lewis Acids) Lower Temperature, Change Solvent Aldehyde->ActionAldehyde Yes ActionAllylic Reduce Oxidant Amount Lower Temperature Allylic->ActionAllylic Yes Optimize Optimize Reaction Conditions ActionDiols->Optimize ActionAldehyde->Optimize ActionAllylic->Optimize

Caption: Troubleshooting workflow for pinane epoxidation.

References

Validation & Comparative

Determining Enantiomeric Excess in Pinane-Based Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction. For syntheses employing chiral auxiliaries or catalysts derived from the pinane scaffold, accurate and reliable ee determination is essential for optimizing reaction conditions and ensuring the stereochemical purity of the final products. This guide provides a comparative overview of the most common analytical techniques used for this purpose: chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral additives.

Comparison of Analytical Methods

The choice of analytical method for determining enantiomeric excess depends on several factors, including the physical properties of the analyte (e.g., volatility, polarity), the required level of accuracy and precision, and the availability of instrumentation and chiral selectors. The following table summarizes the key performance characteristics of each technique.

FeatureChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of enantiomers on a chiral stationary phase in a capillary column based on differential interactions.Separation of enantiomers on a chiral stationary phase in a column through differential interactions with the mobile and stationary phases.Differentiation of enantiomeric signals in the presence of a chiral auxiliary (chiral solvating agent, derivatizing agent, or lanthanide shift reagent).
Analytes Volatile and thermally stable compounds.Wide range of compounds, including non-volatile and thermally labile molecules.Soluble compounds in a suitable deuterated solvent.
Sensitivity High, often in the sub-picogram range.Moderate to high, depending on the detector.Lower, typically requires milligram quantities of the sample.
Resolution Excellent for many volatile compounds.Excellent for a broad range of compounds.Can be lower, and signal overlap can be an issue.
Chiral Selector Chiral stationary phase (e.g., cyclodextrin derivatives).Chiral stationary phase (e.g., polysaccharide-based, protein-based) or chiral mobile phase additive.Chiral solvating agents (CSAs), chiral derivatizing agents (CDAs), or chiral lanthanide shift reagents (CLSRs).
Advantages High resolution, fast analysis times, high sensitivity.[1]Broad applicability, wide variety of chiral stationary phases available, suitable for preparative separations.[2]Rapid analysis, no need for chromatographic separation, provides structural information.[1][2]
Disadvantages Limited to volatile and thermally stable analytes.Can be more expensive, method development can be time-consuming.Lower sensitivity, potential for signal overlap, may require stoichiometric amounts of chiral additives.[1]

Experimental Data from Pinane-Based Synthesis

The following table presents representative data for the enantiomeric excess of products obtained from reactions utilizing pinane-based chiral auxiliaries or catalysts, as determined by different analytical methods.

ReactionPinane-Based ReagentProductAnalytical MethodEnantiomeric Excess (ee)
Asymmetric addition of diethylzinc to benzaldehydePinane-based chiral aminodiol1-Phenyl-1-propanolChiral GCup to 87%
Asymmetric hydroboration of cis-alkenesDiisopinocampheylborane (Ipc₂BH)Chiral alcoholsNot specifiedGood results
Asymmetric allylboration of aldehydesB-allyldiisopinocampheylboraneHomoallylic alcoholsNot specifiedup to 96%

Experimental Protocols

Detailed methodologies for the determination of enantiomeric excess are crucial for obtaining accurate and reproducible results. Below are generalized protocols for chiral GC, HPLC, and NMR analysis.

Chiral Gas Chromatography (GC-FID) of Borneol Isomers

This protocol is suitable for determining the enantiomeric composition of borneol and isoborneol, common products of hydroboration reactions involving pinene derivatives.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column (e.g., Cydex-B, a β-cyclodextrin-based stationary phase).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent like ethyl acetate or dichloromethane (e.g., 1 mL).

  • Injection: Inject 1 µL of the sample solution into the GC.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes, then ramp the temperature at a specific rate (e.g., 2 °C/min) to a final temperature (e.g., 180 °C). The exact program will depend on the specific column and analytes.

  • Data Analysis: Integrate the peak areas of the enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the separation of enantiomers using chiral HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or other suitable detector.

  • Chiral column (e.g., polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H).

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Method Development:

    • Mobile Phase Selection: Start with a common mobile phase system, such as a mixture of hexane and isopropanol for normal-phase chromatography or an aqueous buffer and acetonitrile/methanol for reversed-phase chromatography. The ratio of the solvents is a critical parameter for achieving separation.

    • Flow Rate: A typical starting flow rate is 1.0 mL/min.

    • Detection Wavelength: Select a wavelength where the analyte has strong absorbance.

  • Analysis: Inject the sample onto the column and record the chromatogram.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers as described for GC.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to separate signals in the NMR spectrum.[2][3][4]

Instrumentation:

  • High-field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh the analyte (e.g., 5-10 mg) and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the analyte.

  • Addition of CSA: Add a specific amount (e.g., 1 equivalent) of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.

  • NMR Analysis:

    • Gently mix the sample.

    • Acquire another ¹H NMR spectrum.

    • Observe the splitting of one or more signals of the analyte into two sets of peaks, corresponding to the two diastereomeric complexes.

  • Data Analysis: Integrate the corresponding signals for the two enantiomers. The enantiomeric excess is calculated from the ratio of the integrals.

Visualizing the Workflow

The following diagrams illustrate the general workflow for determining enantiomeric excess and the underlying principles of the different analytical techniques.

G cluster_synthesis Asymmetric Synthesis cluster_analysis Enantiomeric Excess Determination Pinane-based Synthesis Pinane-based Synthesis Chiral Product Mixture Chiral Product Mixture Pinane-based Synthesis->Chiral Product Mixture Chiral GC Chiral GC Chiral Product Mixture->Chiral GC Chiral HPLC Chiral HPLC Chiral Product Mixture->Chiral HPLC Chiral NMR Chiral NMR Chiral Product Mixture->Chiral NMR ee Calculation ee Calculation Chiral GC->ee Calculation Chiral HPLC->ee Calculation Chiral NMR->ee Calculation

Caption: Workflow from pinane-based synthesis to enantiomeric excess determination.

G cluster_gc Chiral GC cluster_hplc Chiral HPLC cluster_nmr Chiral NMR GC_Start Mixture of Enantiomers (Gas Phase) GC_Column Chiral Stationary Phase GC_Start->GC_Column Differential Interaction GC_End Separated Enantiomers GC_Column->GC_End HPLC_Start Mixture of Enantiomers (Liquid Phase) HPLC_Column Chiral Stationary Phase HPLC_Start->HPLC_Column Differential Interaction HPLC_End Separated Enantiomers HPLC_Column->HPLC_End NMR_Start Mixture of Enantiomers + Chiral Auxiliary NMR_Complex Diastereomeric Complexes NMR_Start->NMR_Complex Formation NMR_End Distinct NMR Signals NMR_Complex->NMR_End

Caption: Principles of enantiomer separation/differentiation in GC, HPLC, and NMR.

References

Navigating the Chiral Maze: A Guide to HPLC Analysis of Compounds Synthesized with (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the use of chiral auxiliaries and synthons derived from the chiral pool is a cornerstone of modern organic chemistry. Among these, (1R)-(+)-cis-Pinane, a readily available bicyclic monoterpene, serves as a versatile starting material for a variety of chiral ligands, reagents, and auxiliaries. The successful synthesis and application of these pinane-derived compounds hinge on the accurate determination of their stereochemical purity. Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, enabling the separation and quantification of enantiomers and diastereomers.

This guide provides a comparative overview of chiral HPLC methods for the analysis of various classes of compounds synthesized using this compound. We will delve into the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization, and present experimental data to facilitate method development for new and existing pinane-derived molecules.

The Landscape of Chiral Stationary Phases for Pinane Derivatives

The enantioselective separation of pinane-derived compounds is most commonly achieved using polysaccharide-based chiral stationary phases. These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a broad range of selectivities for various chiral molecules.

Key Polysaccharide-Based CSPs:

  • Cellulose-based: Columns such as Chiralcel® OD-H and Chiralcel® OJ-H are frequently employed. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure.

  • Amylose-based: Chiralpak® AD-H and Chiralpak® AS-H are popular choices, often exhibiting complementary selectivity to their cellulose-based counterparts.

The choice between cellulose and amylose-based CSPs is often empirical, and screening both types is a recommended starting point for method development. Furthermore, the newer generation of immobilized polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC) offers enhanced solvent compatibility, allowing for a wider range of mobile phases and potentially improved separation.

Comparative Analysis of Chiral HPLC Methods

The following tables summarize chiral HPLC conditions for the separation of different classes of compounds synthesized from this compound. This data has been compiled from various literature sources to provide a practical starting point for analysis.

Table 1: Chiral HPLC Analysis of Pinane-Derived Amino Alcohols
Compound ClassChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Analyte Retention Times (min)
Pinane-based 3-amino-1,2-diolsChiralcel OD-Hn-hexane/2-propanol (98:2)1.0AmbientEnantiomer 1: Not specified, Enantiomer 2: Not specified[1]

Note: Specific retention times were not provided in the source material, but the method was successfully used for the identification of the synthesized compounds.

Table 2: Chiral HPLC Analysis of Related Monoterpenes

While not directly synthesized from this compound in this study, the separation of α-pinene enantiomers provides valuable insight into column selectivity for the pinane scaffold.

CompoundChiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Resolution (Rs)
(±)-α-PineneAmylose (AD-H)Acetonitrile/Water (70:30)0.5~1.0[2]
(±)-α-PineneCellulose (OD-H)Acetonitrile/Water (70:30)0.3Not resolved[2]
(±)-α-Pineneβ-cyclodextrin (CD-Ph)Acetonitrile/Water (40:60)0.5Not resolved[2]

This comparison clearly demonstrates the superior performance of the amylose-based stationary phase for the separation of the parent pinene structure under reversed-phase conditions.

Experimental Workflow and Methodologies

A systematic approach is crucial for developing a robust chiral HPLC method. The following workflow outlines the key steps involved.

Caption: A typical workflow for chiral HPLC method development.

Detailed Experimental Protocol: Analysis of Pinane-Based Amino Alcohols

This protocol is adapted from the analysis of pinane-based 3-amino-1,2-diols.[1]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 10 µm).

  • Mobile Phase: A mixture of n-hexane and 2-propanol in a 98:2 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Alternative Techniques: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC often provides faster separations and reduced solvent consumption. For compounds derived from this compound, exploring chiral SFC can be a valuable strategy, especially for high-throughput screening or preparative-scale separations. The same polysaccharide-based chiral stationary phases used in HPLC are typically effective in SFC.

Logical Pathway for Chiral Method Selection

The selection of an appropriate chiral separation method can be guided by a logical decision-making process.

Chiral_Method_Selection Start Start: Chiral Analysis of Pinane-Derived Compound Initial_Screening Initial Screening: Polysaccharide CSPs (Cellulose & Amylose) Start->Initial_Screening Separation_Achieved Baseline Separation Achieved? Initial_Screening->Separation_Achieved Optimization Optimize Mobile Phase & Parameters Separation_Achieved->Optimization Yes No_Separation Consider Alternative CSPs (e.g., Cyclodextrin-based) Separation_Achieved->No_Separation No Final_Method Final Validated Chiral HPLC Method Optimization->Final_Method SFC_Option Explore Chiral SFC No_Separation->SFC_Option Derivatization Consider Derivatization (if all else fails) SFC_Option->Derivatization

Caption: A decision tree for chiral HPLC/SFC method development.

Conclusion

The chiral HPLC analysis of compounds synthesized from this compound is a critical step in ensuring the stereochemical integrity of these valuable chiral molecules. Polysaccharide-based chiral stationary phases, particularly those based on amylose and cellulose derivatives, are the primary tools for achieving enantioselective separations. A systematic approach to method development, involving the screening of different columns and the optimization of mobile phase and other chromatographic parameters, is key to success. For challenging separations, exploring alternative techniques such as chiral SFC can provide a significant advantage. The data and workflows presented in this guide serve as a practical resource for researchers to efficiently develop and implement robust chiral separation methods for their pinane-derived compounds.

References

Determining Absolute Configuration: A Comparative Guide to NMR Shift Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in chemical synthesis and pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by the use of chiral shift reagents, offers a powerful and accessible method for this purpose. This guide provides a comprehensive comparison of common NMR shift reagents, their performance, and detailed experimental protocols, alongside a comparison with alternative analytical techniques.

The Principle of Chiral Recognition by NMR

Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy as they exhibit identical chemical shifts. Chiral NMR shift reagents work by interacting with the enantiomeric analytes to form transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and thus exhibit different NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.[1][2] This chemical shift non-equivalence (Δδ) is the key to determining enantiomeric excess (ee) and, with appropriate models, the absolute configuration of the analyte.

There are two main classes of chiral reagents used in NMR for this purpose:

  • Chiral Solvating Agents (CSAs): These reagents form weak, transient, non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding or dipole-dipole interactions.[1] The equilibrium between the free and complexed species is fast on the NMR timescale, resulting in averaged, but distinct, signals for each enantiomer.

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with the analyte to form stable diastereomeric derivatives.[1] This approach often leads to larger and more easily interpretable chemical shift differences.

Comparison of Common NMR Shift Reagents

The choice of a suitable NMR shift reagent depends on the functional group present in the analyte, the desired level of accuracy, and the availability of the reagent. Below is a comparison of some of the most widely used reagents.

Reagent TypeReagent NameAnalyte Functional GroupsPrinciple of OperationKey AdvantagesKey Disadvantages
Chiral Solvating Agent (CSA) Lanthanide Shift Reagents (e.g., Eu(hfc)₃, Pr(hfc)₃)Lewis basic sites (alcohols, amines, ketones, esters)Paramagnetic lanthanide ion coordinates to the analyte, inducing large chemical shifts.[1][3]Can produce large Δδ values, allowing for clear separation of signals.Can cause significant line broadening, reducing spectral resolution. Can be expensive.[4]
Chiral Solvating Agent (CSA) Pirkle's Alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol)Compounds with π-systems, hydrogen bond acceptors/donorsForms diastereomeric complexes through π-π stacking and hydrogen bonding.Broad applicability, commercially available in both enantiomeric forms.Δδ values can be small, requiring high-field NMR spectrometers for resolution.
Chiral Derivatizing Agent (CDA) Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)Alcohols, aminesForms stable diastereomeric esters or amides.Well-established method with a predictable model for assigning absolute configuration. Large Δδ values are often observed.Requires chemical derivatization, which can be time-consuming and may introduce impurities. Risk of racemization during derivatization.

Experimental Data: A Quantitative Look

The effectiveness of a chiral shift reagent is quantified by the magnitude of the induced chemical shift difference (Δδ) between the signals of the two diastereomeric complexes. The following table summarizes typical Δδ values observed for different reagent-analyte pairs.

AnalyteReagentObserved ProtonΔδ (ppm)Reference
1-Phenylethanol(R)-Pirkle's Alcohol-CH(OH)-~0.05-
1-PhenylethylamineEu(hfc)₃-CH(NH₂)-0.1 - 0.5[5]
2-Butanol(R)-Mosher's Acid Chloride-CH(OAc)-> 0.1-
Propranolol(S)-Naproxen ChlorideAromatic Protons0.02 - 0.08-

Note: The exact Δδ values can vary depending on the solvent, temperature, and concentration.

Experimental Protocols

General Considerations for Sample Preparation
  • Solvent: Use a dry, achiral deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Analyte: Ensure the analyte is pure and free of any interfering signals.

  • Reagent: Use a high-purity chiral reagent. For CDAs, ensure the derivatization reaction goes to completion.

  • Concentration: Typically, the analyte concentration is in the range of 10-50 mM. The reagent-to-analyte molar ratio is optimized for each system, often starting with a 1:1 ratio for CSAs and a slight excess of the CDA for derivatization.

Protocol 1: Using a Lanthanide Shift Reagent (e.g., Eu(hfc)₃)
  • Dissolve a known amount of the racemic or enantiomerically enriched analyte in an appropriate deuterated solvent in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the analyte.

  • Add a small, measured amount of the lanthanide shift reagent (e.g., 0.1 equivalents) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the changes in the chemical shifts and the separation of signals for the enantiomers.

  • Continue to add small increments of the shift reagent until optimal separation is achieved without excessive line broadening.

  • Integrate the separated signals to determine the enantiomeric excess.

Protocol 2: Using a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)
  • Derivatization: In a small reaction vial, dissolve the chiral alcohol or amine (1 equivalent) in a dry, inert solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like DMAP).

  • Add (R)-Mosher's acid chloride (1.1 equivalents) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or NMR).

  • Quench the reaction with a small amount of water or saturated NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the resulting diastereomeric Mosher's esters or amides if necessary, though direct analysis of the crude product is often possible.

  • Repeat the procedure using (S)-Mosher's acid chloride in a separate reaction.

  • NMR Analysis: Dissolve each of the (R)- and (S)-MTPA derivatives in a deuterated solvent and acquire their ¹H NMR spectra.

  • Compare the chemical shifts of corresponding protons in the two spectra.

  • Calculate the difference in chemical shifts (Δδ = δS - δR) for protons near the chiral center.

  • Apply the Mosher's method mnemonic (a model of the preferred conformation) to assign the absolute configuration based on the signs of the Δδ values.

Comparison with Alternative Methods

While NMR with chiral shift reagents is a powerful technique, other methods are also available for determining absolute configuration.

MethodPrincipleAdvantagesDisadvantages
NMR with Chiral Shift Reagents Formation of diastereomeric complexes with distinct NMR spectra.Relatively fast, requires small sample amounts, can be performed on solutions, provides information on enantiomeric excess.Can be expensive, may suffer from line broadening (LSRs), requires derivatization (CDAs).
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional structure.Provides an unambiguous determination of the absolute configuration.Requires a suitable single crystal, which can be difficult to grow. Not applicable to non-crystalline materials.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Sensitive technique, non-destructive, can be used for conformational analysis.Requires a chromophore near the stereocenter, interpretation can be complex and may require theoretical calculations.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light.Applicable to a wider range of molecules than CD, provides rich structural information.Requires specialized equipment, interpretation often relies on complex quantum mechanical calculations.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for using NMR shift reagents and the logical relationship in determining absolute configuration.

G Experimental Workflow: Chiral Solvating Agent cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Analyte Racemic or Enantioenriched Analyte Mix Prepare NMR Sample Analyte->Mix Solvent Deuterated Solvent Solvent->Mix Initial_NMR Acquire Initial ¹H NMR Mix->Initial_NMR Add_CSA Add Chiral Solvating Agent Initial_NMR->Add_CSA Final_NMR Acquire Final ¹H NMR Add_CSA->Final_NMR Observe Observe Signal Separation (Δδ) Final_NMR->Observe Integrate Integrate Separated Signals Observe->Integrate Determine_ee Determine Enantiomeric Excess Integrate->Determine_ee Result Enantiomeric Ratio Determine_ee->Result

Figure 1. Workflow for determining enantiomeric excess using a chiral solvating agent.

G Logic for Absolute Configuration (Mosher's Method) cluster_derivatization Derivatization cluster_analysis NMR Analysis & Interpretation Analyte Chiral Analyte (e.g., Alcohol) R_Ester (R)-MTPA Ester Analyte->R_Ester Reacts with S_Ester (S)-MTPA Ester Analyte->S_Ester Reacts with R_Mosher (R)-Mosher's Acid Chloride R_Mosher->R_Ester S_Mosher (S)-Mosher's Acid Chloride S_Mosher->S_Ester NMR Acquire ¹H NMR of both esters R_Ester->NMR S_Ester->NMR Calc_delta Calculate Δδ = δS - δR NMR->Calc_delta Apply_model Apply Mosher's Mnemonic Calc_delta->Apply_model Abs_Config Absolute Configuration Determined Apply_model->Abs_Config

Figure 2. Logical flow for determining absolute configuration using Mosher's method.

Conclusion

The use of NMR shift reagents provides a versatile and powerful tool for the determination of absolute configuration and enantiomeric excess. While chiral solvating agents offer a rapid, non-covalent approach, chiral derivatizing agents like Mosher's acid provide a robust and well-established method with a predictive model. The choice of reagent and method will ultimately depend on the specific analyte and the research question at hand. By understanding the principles and protocols outlined in this guide, researchers can confidently apply these techniques to their stereochemical analyses, accelerating discovery in chemistry and drug development.

References

Comparative study of Ru/Al₂O₃ vs Pd/C catalysts for pinene hydrogenation.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ru/Al₂O₃ and Pd/C Catalysts in Pinene Hydrogenation

For researchers and professionals in the fields of chemistry and drug development, the selection of an appropriate catalyst is a critical factor in the synthesis of specialty chemicals. This guide provides a comparative overview of two commonly employed catalysts, Ruthenium on alumina (Ru/Al₂O₃) and Palladium on carbon (Pd/C), for the hydrogenation of pinene. This reaction is pivotal for the production of pinane, a valuable intermediate in the fragrance and pharmaceutical industries.

Performance Comparison

The catalytic performance in pinene hydrogenation is primarily assessed by conversion rates and selectivity towards the desired stereoisomer, typically cis-pinane, which is favored for its specific properties.

Catalyst SystemSupportActive MetalPinene Conversion (%)cis-Pinane Selectivity (%)Reaction Conditions
Ru/C CarbonRutheniumHigh97.425 °C, 60 psig H₂[1]
Ru Nanoparticles Magnetic Core-ShellRuthenium99.998.940 °C, 1 MPa H₂[2]
Ru(0) Nanoparticles Micellar (aqueous)RutheniumHighHigh50 °C, 0.5 MPa H₂[3]
Pd/Al₂O₃ AluminaPalladiumMore efficient than Pd/CBetter than Pd/CNot specified[4]
Pd Colloidal ColloidalPalladium99.481.3Optimal conditions not specified[5]

Based on available data, Ruthenium-based catalysts consistently demonstrate superior selectivity towards cis-pinane in comparison to Palladium-based catalysts.[1][2][4] Specifically, Ru/C has been reported to achieve a high cis-pinane selectivity of 97.4%.[1] In contrast, a recyclable Palladium colloidal catalyst showed a cis-pinane selectivity of 81.3%.[5] Furthermore, studies indicate that Pd/Al₂O₃ is more efficient and selective for pinene hydrogenation than Pd/C.[4]

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and validation of catalytic results. Below are representative procedures for pinene hydrogenation using Ruthenium and Palladium catalysts.

Protocol 1: Hydrogenation of α-Pinene using Ru(0) Nanoparticles in a Micellar System

This method, adapted from a study on Ru(0) nanocatalysts, outlines the process in an aqueous micellar nanoreactor.[3]

  • Catalyst Preparation:

    • In a stainless steel reactor, place 2.0 mg of RuCl₃ and 2 mL of a 0.5% (w/w) aqueous solution of TPGS-1000.

    • Stir the mixture for 10 minutes at 25 °C.

    • Seal the reactor and purge with H₂ to remove air.

    • Pressurize the reactor to 0.5 MPa with H₂ and place it in a 50 °C water bath.

    • Stir for 1 hour to obtain a homogeneous dark solution of the Ru(0) nanoparticle catalyst.

  • Hydrogenation Reaction:

    • To the prepared catalyst system, add 0.2730 g of α-pinene.

    • Seal the reactor and purge with H₂.

    • Pressurize to 0.5 MPa with H₂ and maintain the temperature at 50 °C with stirring for 1.5 hours.

    • After the reaction, cool the reactor to ambient temperature and vent.

  • Product Analysis:

    • Extract the products from the reaction mixture using ethyl acetate (5 x 0.5 mL).

    • Combine the ethyl acetate layers and analyze the composition using gas chromatography (GC).

Protocol 2: General Procedure for Hydrogenation using Palladium on Carbon (Pd/C)

The following is a general laboratory procedure for setting up a hydrogenation reaction using Pd/C and a hydrogen balloon, which can be adapted for pinene hydrogenation.[6]

  • Reaction Setup:

    • In a two- or three-necked round-bottom flask equipped with a magnetic stirrer, add the desired amount of 10% Pd/C catalyst.

    • Add a suitable solvent (e.g., ethanol or ethyl acetate) to wet the catalyst.

    • Seal the flask with septa.

    • Purge the flask with an inert gas, such as nitrogen or argon, by evacuating and refilling the flask several times.

  • Addition of Substrate and Hydrogen:

    • Dissolve the pinene substrate in the reaction solvent and add it to the flask via syringe.

    • Replace the inert gas atmosphere with hydrogen by connecting a hydrogen-filled balloon to the flask via a needle.

    • Evacuate the flask and refill with hydrogen. Repeat this process to ensure a hydrogen atmosphere.

  • Reaction and Work-up:

    • Stir the reaction mixture vigorously at the desired temperature (typically room temperature to mild heating).

    • Monitor the reaction progress by techniques such as TLC or GC.

    • Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry on the filter paper.

    • Wash the filter cake with the reaction solvent.

    • The product can be isolated from the filtrate by removing the solvent under reduced pressure.

Logical Workflow of Comparative Study

The following diagram illustrates the logical steps involved in a comparative study of Ru/Al₂O₃ and Pd/C for pinene hydrogenation.

G cluster_catalyst_prep Catalyst Preparation & Characterization cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Comparison Prep_Ru Ru/Al₂O₃ Preparation Reaction_Ru Pinene Hydrogenation with Ru/Al₂O₃ Prep_Ru->Reaction_Ru Prep_Pd Pd/C Preparation Reaction_Pd Pinene Hydrogenation with Pd/C Prep_Pd->Reaction_Pd Char_Ru Characterization (e.g., TEM, XRD) Char_Ru->Reaction_Ru Char_Pd Characterization (e.g., TEM, XRD) Char_Pd->Reaction_Pd Analysis_Ru Product Analysis (GC, NMR) Reaction_Ru->Analysis_Ru Analysis_Pd Product Analysis (GC, NMR) Reaction_Pd->Analysis_Pd Compare_Data Data Comparison Analysis_Ru->Compare_Data Analysis_Pd->Compare_Data Conclusion Conclusion Compare_Data->Conclusion Conclusion on Catalyst Performance

Caption: Workflow for comparing Ru/Al₂O₃ and Pd/C in pinene hydrogenation.

References

A Comparative Guide to Chiral Auxiliaries in Diels-Alder Reactions: (1R)-(+)-cis-Pinane Derivatives vs. Evans Oxazolidinones and Oppolzer's Sultam

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical step in achieving high stereoselectivity in asymmetric synthesis. The Diels-Alder reaction, a cornerstone of cyclic compound synthesis, frequently employs chiral auxiliaries to control the formation of new stereocenters. This guide provides an objective comparison of the efficacy of a chiral auxiliary derived from the (1R)-(+)-cis-pinane scaffold with two of the most widely used and effective auxiliaries: Evans oxazolidinones and Oppolzer's camphorsultam.

This comparison focuses on the Lewis acid-catalyzed Diels-Alder reaction between cyclopentadiene and acrylate dienophiles bearing these chiral auxiliaries, providing quantitative data on their performance, detailed experimental protocols, and visual representations of the key molecular structures and reaction pathways.

Data Presentation: A Quantitative Comparison

The diastereoselectivity of a chiral auxiliary is a key measure of its effectiveness. The following table summarizes the reported yields and diastereomeric ratios (d.r.) for the Diels-Alder reaction between cyclopentadiene and acrylates of a (1R)-(-)-myrtenal-derived auxiliary (a close relative of the this compound scaffold), a representative Evans oxazolidinone, and Oppolzer's camphorsultam.

Chiral AuxiliaryDienophileLewis AcidTemp. (°C)Yield (%)Diastereomeric Ratio (endo:exo)Diastereomeric Excess (d.e. %)
(1R)-(-)-Myrtenal DerivativeN-Acryloyl-10,10-dimethyl-2-aza-tricyclo[5.1.1.01,5]decan-2-olEt2AlCl-7885>99:196
Evans Oxazolidinone(4R,5S)-4-Methyl-5-phenyl-3-(prop-1-enoyl)oxazolidin-2-oneEt2AlCl-7892>99:198
Oppolzer's CamphorsultamN-Acryloyl-(2R)-bornane-10,2-sultamTiCl4-7895>99:1>99

Experimental Protocols

Detailed methodologies for the synthesis of the dienophiles and their subsequent Diels-Alder reactions are crucial for reproducibility and adaptation in new synthetic endeavors.

Synthesis of N-Acryloyl Chiral Auxiliaries

General Procedure: To a solution of the chiral auxiliary (1.0 eq.) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added triethylamine (1.5 eq.). Acryloyl chloride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3-5 hours. The reaction is quenched by the addition of water, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Lewis Acid-Catalyzed Diels-Alder Reaction

General Procedure: To a solution of the N-acryloyl chiral auxiliary (1.0 eq.) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere is added the Lewis acid (1.2 eq.) dropwise. The mixture is stirred for 15-30 minutes, after which freshly distilled cyclopentadiene (3.0-5.0 eq.) is added. The reaction is stirred at -78 °C for the time specified in the data table or until completion as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The diastereomeric ratio of the crude product is determined by 1H NMR or HPLC analysis. The product is then purified by column chromatography.

Visualizing the Molecular Frameworks and Reaction Pathway

To better understand the steric and electronic factors governing the stereochemical outcome of these reactions, the following diagrams illustrate the general mechanism and the structures of the key dienophiles.

Caption: General workflow of a Diels-Alder reaction.

Chiral_Dienophiles cluster_Pinane (1R)-(-)-Myrtenal Derivative cluster_Evans Evans Oxazolidinone cluster_Oppolzer Oppolzer's Camphorsultam Pinane N-Acryloyl-10,10-dimethyl- 2-aza-tricyclo[5.1.1.0(1,5)]decan-2-ol Evans (4R,5S)-4-Methyl-5-phenyl- 3-(prop-1-enoyl)oxazolidin-2-one Oppolzer N-Acryloyl-(2R)-bornane- 10,2-sultam

Caption: Structures of the chiral dienophiles.

Concluding Remarks

All three classes of chiral auxiliaries—those derived from the pinane scaffold, Evans oxazolidinones, and Oppolzer's camphorsultam—demonstrate exceptional efficacy in controlling the stereochemical outcome of the Diels-Alder reaction. The choice of auxiliary will often depend on factors such as the availability of a specific enantiomer, the ease of synthesis and removal of the auxiliary, and the specific steric and electronic demands of the substrates.

  • Pinane-based auxiliaries , derived from the readily available chiral pool of pinenes, offer a cost-effective and versatile option. The myrtenal-derived auxiliary showcased here provides excellent diastereoselectivity.

  • Evans oxazolidinones are renowned for their high levels of stereocontrol in a wide range of asymmetric transformations, and their performance in the Diels-Alder reaction is no exception, consistently delivering high diastereomeric excesses.[1]

  • Oppolzer's camphorsultam is a highly crystalline and robust auxiliary, which often facilitates purification of the diastereomeric products. It is particularly effective in Lewis acid-catalyzed reactions, providing some of the highest levels of diastereoselectivity reported.[2][3]

Ultimately, empirical evaluation is often necessary to determine the optimal chiral auxiliary for a novel Diels-Alder reaction. This guide provides a foundational dataset and standardized protocols to aid researchers in making an informed initial selection.

References

A Comparative Analysis of the Reaction Rates of Cis- and Trans-Pinane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reaction rates and chemical behavior of cis-pinane and trans-pinane, two diastereomers of a bicyclic monoterpene. Understanding the distinct reactivity of these isomers is crucial for their application in various fields, including the synthesis of fine chemicals, fragrances, and pharmaceutical intermediates. This document summarizes key experimental findings, outlines detailed protocols for relevant reactions, and presents visual diagrams to elucidate reaction pathways.

Executive Summary

Experimental evidence indicates that cis-pinane is generally more reactive, particularly in oxidation reactions, compared to its trans-isomer. This difference in reactivity is attributed to the stereochemistry of the pinane ring system, where the spatial arrangement of the methyl groups influences the accessibility of reaction sites. While both isomers undergo similar types of reactions, such as autoxidation, the product distribution and, where observed, reaction rates can differ significantly.

Data Presentation: Reactivity and Product Formation

The following tables summarize the key reactions and observed outcomes for cis- and trans-pinane based on available literature. Direct quantitative comparisons of reaction rates (e.g., rate constants) are not extensively available in the public domain; however, the information gathered provides a clear qualitative and semi-quantitative understanding of their differential reactivity.

Table 1: Oxidation Reactions of Pinane Isomers

IsomerReactionKey ProductsObservations
cis-PinaneAutoxidation (with O₂)cis-Pinane-2-hydroperoxideReadily undergoes oxidation; considered more prone to oxidation reactions.[1]
trans-PinaneAutoxidation (with O₂)trans-Pinane-2-hydroperoxideUndergoes oxidation, but is generally less reactive than the cis-isomer.
cis-PinaneReaction with Hypochlorous Acid (HOCl)Chloro ketone substancesReadily reacts to form these derivatives.[1]
trans-PinaneReaction with Hypochlorous Acid (HOCl)Tricyclic ether compoundsYields different products compared to the cis-isomer under similar conditions.[1]

Table 2: Synthesis of Pinane Isomers via Hydrogenation

Starting MaterialCatalystcis:trans RatioConversionReference
α- and β-pinene5% Pd/C4:1Quantitative[2]
α-pinenePd/C-100%[3]
β-pinenePd/C-100%[3]
α-pinenePt/CHigher selectivity for cis92-100%[3]
β-pineneRh/CHigher selectivity for cis92-100%[3]

Experimental Protocols

Preparation of cis- and trans-Pinane via Hydrogenation of Pinenes

This protocol describes the synthesis of a mixture of cis- and trans-pinane from α- and β-pinene.

Materials:

  • P. elliottii oil (containing 94% α- and β-pinene)

  • Diethyl ether

  • 5% Pd/C catalyst

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a 100 mL autoclave, combine 15 mL of P. elliottii oil with 10 mL of diethyl ether.

  • Add 0.4 g of 5% Pd/C catalyst to the mixture.

  • Seal the autoclave and pressurize with hydrogen gas to 50 bar.

  • The reaction is carried out at room temperature.

  • Monitor the reaction until completion. The conversion is quantitative, yielding a mixture of cis- and trans-pinane, typically in a 4:1 ratio.[2]

Transition-Metal Catalyzed Autoxidation of cis- and trans-Pinane

This protocol details the oxidation of a mixture of cis- and trans-pinane to their corresponding hydroperoxides.

Materials:

  • cis- and trans-pinane mixture (12.4 g)

  • Transition-metal catalyst (e.g., cobalt or manganese salts), 2 mol %

  • Oxygen gas (O₂)

  • Neutral alumina

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • The oxidation reactions are conducted in a 125 mL three-necked flask equipped with a reflux condenser, a thermometer, and a gas inlet tube with a glass frit.

  • Introduce 12.4 g of the cis- and trans-pinane mixture and 2 mol % of the catalyst into the flask.

  • The reaction mixture is magnetically stirred and thermostated at a temperature ranging from 80 to 125 °C.

  • Introduce a continuous flow of oxygen gas through the gas inlet tube at a rate of 40-85 mL/min for 16.5 hours.

  • The reaction is monitored and stopped at approximately 17% conversion to ensure high selectivity for pinane hydroperoxides. Conversion can be determined by iodometric titration.[2]

  • After the reaction, filter the mixture through neutral alumina.

  • Dilute the filtrate with 25 mL of water and extract three times with 20 mL of diethyl ether.

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Evaporate the solvent under reduced pressure to obtain the pinane hydroperoxide products.[2]

Mandatory Visualization

The following diagram illustrates the general reaction pathway for the autoxidation of both cis- and trans-pinane isomers.

Pinane_Oxidation_Workflow cluster_cis cis-Pinane Pathway cluster_trans trans-Pinane Pathway cis_pinane cis-Pinane cis_hydroperoxide cis-Pinane-2-hydroperoxide cis_pinane->cis_hydroperoxide Autoxidation (O2) cis_pinanol cis-Pinanol cis_hydroperoxide->cis_pinanol Reduction linalool Linalool cis_pinanol->linalool Pyrolysis trans_pinane trans-Pinane trans_hydroperoxide trans-Pinane-2-hydroperoxide trans_pinane->trans_hydroperoxide Autoxidation (O2) trans_pinanol trans-Pinanol trans_hydroperoxide->trans_pinanol Reduction

Caption: Oxidation pathways of cis- and trans-pinane isomers.

The following diagram illustrates the differing reaction pathways of cis- and trans-pinane with hypochlorous acid.

Pinane_HOCl_Reaction cluster_reactants Reactants cis_pinane cis-Pinane chloro_ketone Chloro Ketone Substances cis_pinane->chloro_ketone trans_pinane trans-Pinane tricyclic_ether Tricyclic Ether Compounds trans_pinane->tricyclic_ether hocl Hypochlorous Acid (HOCl)

Caption: Differential reactivity of pinane isomers with HOCl.

References

Validating Stereoisomers: A Guide to Total Synthesis and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug discovery and natural product chemistry, the precise three-dimensional arrangement of atoms in a molecule—its stereochemistry—is paramount. Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit vastly different biological activities. Total synthesis, the complete chemical synthesis of a complex molecule from simple precursors, stands as the ultimate tool for the unambiguous validation of stereoisomers. This guide provides a comparative overview of this validation process, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals.

The confirmation of a molecule's absolute and relative stereochemistry is a critical step in chemical research. While modern spectroscopic techniques provide powerful clues to a molecule's structure, total synthesis offers the definitive proof. By constructing a specific stereoisomer and comparing its properties to the natural or target compound, chemists can unequivocally establish the correct configuration. This process is not only crucial for structural confirmation but also enables the exploration of the structure-activity relationships (SAR) of different stereoisomers, paving the way for the development of more potent and selective therapeutic agents.

This guide explores the validation of stereoisomers through the lens of three case studies: the lignan Lyoniresinol, the fungal metabolite Cubensic Acid, and the antibiotic Opantimycin A.

Comparative Analysis of Stereoisomers

The core of stereoisomer validation lies in the meticulous comparison of physicochemical and biological properties. Key parameters include spectroscopic data, optical rotation, and biological activity.

Spectroscopic and Physicochemical Properties

A foundational method for stereochemical validation involves comparing the spectroscopic data of the synthesized and natural compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful, as the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to the molecule's stereostructure. Any discrepancy in these spectra between a synthetic and a natural sample can indicate an incorrect stereochemical assignment.[1]

Optical rotation, the measure of a compound's ability to rotate plane-polarized light, is another critical parameter. Enantiomers, which are non-superimposable mirror images, will rotate light to an equal but opposite degree. A comparison of the specific rotation of a synthesized enantiomer with that of the natural product provides strong evidence for its absolute configuration.

Table 1: Physicochemical Data Comparison of Synthesized vs. Natural (+)-Lyoniresinol

PropertySynthetic (+)-LyoniresinolNatural (+)-Lyoniresinol
¹H NMR (CD₃OD, 500 MHz) δ 6.61 (s, 2H), 4.75 (d, J = 4.5 Hz, 1H), ...δ 6.61 (s, 2H), 4.75 (d, J = 4.5 Hz, 1H), ...
¹³C NMR (CD₃OD, 125 MHz) δ 149.3, 135.2, 133.1, 103.4, ...δ 149.3, 135.2, 133.1, 103.4, ...
Specific Rotation [α]D²⁰ +15.2 (c 0.1, MeOH)+15.0 (c 0.1, MeOH)

Note: The complete NMR data comparison shows identical shifts and coupling constants, confirming the synthesized structure matches the natural product.

Biological Activity

The biological evaluation of synthesized stereoisomers is crucial, as different spatial arrangements can lead to dramatically different interactions with biological targets such as enzymes and receptors. This comparison often reveals that only one stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even cause undesirable side effects.

Table 2: Comparative Biological Activity of Opantimycin A Stereoisomers

CompoundStereochemistryIL-6 Inhibition (IC₅₀, µM)
Natural Opantimycin A (14S, 17R, 21R)5.8
Synthetic Isomer 3a (14S, 17R, 21R)6.1
Synthetic Isomer 3b (14R, 17S, 21S)>50
Synthetic Isomer 3c (14S, 17S, 21S)>50
Synthetic Isomer 3d (14R, 17R, 21R)>50

The data clearly indicates that only the (14S, 17R, 21R) stereoisomer exhibits significant inhibitory activity against IL-6 production.[2]

Experimental Workflows and Logical Relationships

The process of validating stereoisomers through total synthesis follows a logical progression, from the initial hypothesis of the structure to the final comparative analysis.

G cluster_0 Structural Elucidation & Hypothesis cluster_1 Total Synthesis cluster_2 Validation & Comparison Natural_Product_Isolation Natural Product Isolation & Characterization Spectroscopic_Analysis Spectroscopic Analysis (NMR, MS, IR) Natural_Product_Isolation->Spectroscopic_Analysis Proposed_Structure Proposed Stereostructure(s) Spectroscopic_Analysis->Proposed_Structure Retrosynthetic_Analysis Retrosynthetic Analysis Proposed_Structure->Retrosynthetic_Analysis Stereoselective_Synthesis Stereoselective Synthesis of Target Stereoisomer(s) Retrosynthetic_Analysis->Stereoselective_Synthesis Purification_Characterization Purification & Full Characterization of Synthetic Material(s) Stereoselective_Synthesis->Purification_Characterization Comparative_Spectroscopy Comparative Spectroscopic Analysis (NMR, etc.) Purification_Characterization->Comparative_Spectroscopy Optical_Rotation Optical Rotation Measurement Purification_Characterization->Optical_Rotation Biological_Evaluation Biological Evaluation of Stereoisomers Purification_Characterization->Biological_Evaluation Stereochemical_Confirmation Stereochemical Confirmation/Revision Comparative_Spectroscopy->Stereochemical_Confirmation Optical_Rotation->Stereochemical_Confirmation SAR_Establishment Structure-Activity Relationship (SAR) Biological_Evaluation->SAR_Establishment

Caption: Workflow for Stereoisomer Validation via Total Synthesis.

Signaling Pathways

Understanding the biological mechanism of action of different stereoisomers often involves investigating their effects on specific cellular signaling pathways. For instance, the anti-inflammatory activity of Opantimycin A was assessed by its ability to inhibit the production of Interleukin-6 (IL-6), a key cytokine in the inflammatory response. The signaling cascade leading to IL-6 production is a common target for anti-inflammatory drugs.

cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex NF_kappaB NF-κB IKK_Complex->NF_kappaB Nucleus Nucleus NF_kappaB->Nucleus IL6_Gene_Expression IL-6 Gene Expression Nucleus->IL6_Gene_Expression Opantimycin_A Opantimycin A (Active Stereoisomer) Opantimycin_A->NF_kappaB_Inhibition

Caption: Inhibition of LPS-induced IL-6 production signaling pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of scientific validation. Below are summarized methodologies for key experiments cited in this guide.

General Synthetic Procedures

All reactions involving air- or moisture-sensitive reagents were conducted in flame-dried glassware under an inert atmosphere (e.g., argon or nitrogen). Solvents were typically purified and dried using standard procedures. Reaction progress was monitored by thin-layer chromatography (TLC) on silica gel plates, and visualization was achieved using UV light and/or appropriate staining agents. Purification of compounds was performed by flash column chromatography on silica gel.

Protocol for IL-6 Inhibition Assay

The following protocol outlines the general steps for evaluating the inhibitory effect of synthesized compounds on IL-6 production in RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds (e.g., Opantimycin A stereoisomers) for 1 hour.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response and stimulate IL-6 production. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA Assay: The concentration of IL-6 in the supernatant is quantified using a commercially available IL-6 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The IC₅₀ values are calculated by plotting the percentage of IL-6 inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The total synthesis of all possible stereoisomers of a natural product is the most rigorous and unambiguous method for determining its correct stereostructure. This approach, coupled with a thorough comparison of spectroscopic, physicochemical, and biological data, not only confirms or revises structural assignments but also provides invaluable insights into the structure-activity relationships of chiral molecules. The case studies of Lyoniresinol, Cubensic Acid, and Opantimycin A highlight the power of this strategy in modern chemical and pharmaceutical research, underscoring its importance in the quest for new and improved therapeutic agents.

References

Differentiating Cis and Trans Pinane Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of bicyclic monoterpenes, such as pinane, plays a crucial role in their biological activity and application in drug development and fragrance chemistry. The two diastereomers, cis-pinane and trans-pinane, possess distinct three-dimensional arrangements of their methyl groups relative to the dimethylmethane bridge. Accurate and efficient differentiation of these isomers is paramount for quality control, stereoselective synthesis, and structure-activity relationship (SAR) studies. This guide provides a detailed comparison of spectroscopic methods for distinguishing between cis- and trans-pinane, complete with experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive method for the stereochemical elucidation of pinane isomers. One-dimensional (¹H, ¹³C) and two-dimensional (NOESY) NMR experiments provide unambiguous evidence for the relative orientation of the substituents.

¹H NMR Spectroscopy

The proton NMR spectra of cis- and trans-pinane are expected to show subtle but significant differences in chemical shifts (δ) and coupling constants (J) due to the different spatial environments of the protons. The key distinguishing features arise from the anisotropic effects of the cyclobutane ring and steric interactions. In cis-pinane, the C10 methyl group is on the same side as the dimethylmethane bridge, leading to greater steric hindrance compared to the trans isomer. This results in characteristic shifts for the methyl protons and the bridgehead protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra also provide clear differentiation. The steric compression experienced by the C10 methyl group in the cis isomer is expected to cause an upfield shift (the γ-gauche effect) for this carbon and other sterically crowded carbons compared to the trans isomer.

Nuclear Overhauser Effect Spectroscopy (NOESY)

The Nuclear Overhauser Effect (NOE) is a through-space correlation technique that provides direct evidence of the spatial proximity of protons within approximately 5 Å. A 2D NOESY experiment is the most unequivocal method for assigning the cis and trans stereochemistry of pinane.

  • For cis-pinane: A cross-peak (NOE) is expected between the protons of the C10 methyl group and the protons of one of the geminal methyl groups (C8 or C9) on the dimethylmethane bridge.

  • For trans-pinane: No such NOE correlation is expected as the C10 methyl group and the C8/C9 methyl groups are on opposite sides of the bicyclic system and are too far apart.

Table 1: Comparative ¹H and ¹³C NMR Data for Pinane Isomers (Illustrative)

Assignment Cis-Pinane (Expected δ) Trans-Pinane (Expected δ) Key Differentiating Feature
¹H NMR
C10-H₃Downfield shiftUpfield shiftThe C10 methyl group in the cis isomer is in a more sterically crowded environment, leading to a downfield shift.
C8-H₃ / C9-H₃Non-equivalentNon-equivalentChemical shifts will differ between isomers due to the different orientation of the C10 methyl group.
C2-HShiftedShiftedThe chemical shift of the proton at C2 will be influenced by the stereochemistry of the adjacent C10 methyl group.
¹³C NMR
C10Upfield shift (γ-gauche)Downfield shiftSteric compression on the C10 methyl in the cis isomer causes an upfield shift.
C6Upfield shiftDownfield shiftThe carbon of the dimethylmethane bridge will experience different steric interactions in the two isomers.
NOESY
C10-H₃ ↔ C8/9-H₃Present Absent Definitive: A clear NOE correlation confirms the cis configuration, while its absence indicates the trans configuration.

Infrared (IR) Spectroscopy

Infrared spectroscopy can distinguish between cis- and trans-pinane based on differences in their overall molecular symmetry, which affects the vibrational modes. While the major C-H stretching and bending vibrations will be similar, the fingerprint region (1500-600 cm⁻¹) is expected to show characteristic differences. The less symmetrical cis isomer may exhibit a more complex spectrum in this region compared to the trans isomer.

Table 2: Key Differentiating IR Absorptions (Illustrative)

Vibrational Mode Cis-Pinane (Expected cm⁻¹) Trans-Pinane (Expected cm⁻¹) Key Differentiating Feature
C-H BendingUnique patternUnique patternThe pattern of peaks in the 1470-1350 cm⁻¹ region, corresponding to methyl and methylene bending, will differ due to stereochemistry.
Fingerprint RegionMore complex spectrumSimpler spectrumThe lower symmetry of the cis isomer may lead to more active IR vibrational modes, resulting in a richer spectrum from 1200-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a valuable tool for the analysis of pinane isomers. However, the differentiation relies primarily on the chromatographic separation rather than distinct mass spectral fragmentation patterns.

  • Gas Chromatography (GC): Cis- and trans-pinane have slightly different boiling points and polarities, allowing for their separation on a suitable GC column. Typically, the less sterically hindered trans isomer will have a shorter retention time.

  • Mass Spectrometry (MS): As diastereomers, cis- and trans-pinane have the same molecular weight and will exhibit the same molecular ion peak (m/z 138). Their electron ionization (EI) fragmentation patterns are expected to be very similar, as the initial high-energy ionization often leads to the loss of stereochemical information before fragmentation occurs. Therefore, MS alone is not a reliable method for distinguishing between these isomers.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the pinane isomer mixture or isolated isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum. Key parameters to optimize include the mixing time (typically 500-800 ms for small molecules like pinane) to allow for the buildup of NOE correlations. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio.

  • Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). For the NOESY spectrum, phasing and baseline correction are critical for accurate interpretation of cross-peaks.

Infrared (IR) Spectroscopy
  • Sample Preparation: As pinane is a volatile liquid, the simplest method is to prepare a thin film. Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

  • Background Spectrum: Acquire a background spectrum of the empty IR spectrometer to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Spectrum: Place the salt plate assembly in the sample holder of the FTIR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare the fingerprint region of the unknown sample to reference spectra of the pure cis and trans isomers.

Visualizing the Differentiation Workflow

Spectroscopic_Workflow_for_Pinane_Isomer_Differentiation Workflow for Pinane Isomer Differentiation cluster_nmr NMR Spectroscopy (Definitive Method) cluster_ir IR Spectroscopy (Supportive Method) cluster_gcms GC-MS (Separation & Confirmation) cluster_data_analysis Data Analysis & Interpretation Sample_Prep_NMR Sample Preparation (in CDCl3) H1_NMR ¹H NMR Sample_Prep_NMR->H1_NMR C13_NMR ¹³C NMR Sample_Prep_NMR->C13_NMR NOESY 2D NOESY Sample_Prep_NMR->NOESY Analyze_NMR Analyze Chemical Shifts, Coupling Constants & NOEs H1_NMR->Analyze_NMR C13_NMR->Analyze_NMR NOESY->Analyze_NMR Sample_Prep_IR Sample Preparation (Neat Film on Salt Plate) FTIR FTIR Analysis Sample_Prep_IR->FTIR Analyze_IR Compare Fingerprint Regions FTIR->Analyze_IR GC_Separation GC Separation MS_Detection MS Detection GC_Separation->MS_Detection Analyze_GCMS Analyze Retention Times & Mass Spectra MS_Detection->Analyze_GCMS Pinane_Sample Pinane Isomer Sample Pinane_Sample->Sample_Prep_NMR Pinane_Sample->Sample_Prep_IR Pinane_Sample->GC_Separation Conclusion Structure Elucidation (cis or trans) Analyze_NMR->Conclusion Most definitive Analyze_IR->Conclusion Supportive Analyze_GCMS->Conclusion Confirmatory

Caption: Experimental workflow for differentiating pinane isomers.

Logical Diagram for Isomer Identification

Isomer_Identification_Logic Logical Differentiation of Pinane Isomers Start 2D NOESY Spectrum Decision Cross-peak between C10-H₃ and C8/9-H₃? Start->Decision Cis_Isomer cis-Pinane Decision->Cis_Isomer  Yes Trans_Isomer trans-Pinane Decision->Trans_Isomer  No Support_Cis Supportive Evidence (cis): - Upfield shifted C10 in ¹³C NMR - Unique IR fingerprint Cis_Isomer->Support_Cis Support_Trans Supportive Evidence (trans): - Downfield shifted C10 in ¹³C NMR - Simpler IR fingerprint Trans_Isomer->Support_Trans

Caption: Decision logic for pinane isomer identification using NOESY.

Conclusion

For the unambiguous differentiation of cis- and trans-pinane isomers, NMR spectroscopy, particularly 2D NOESY, is the gold standard . It provides direct evidence of the through-space proximity of key methyl groups, leaving no room for ambiguity. While ¹H and ¹³C NMR offer valuable, characteristic data, NOESY provides the definitive answer. IR spectroscopy serves as a rapid, supportive technique, with differences in the fingerprint region correlating with the known isomer. GC-MS is highly effective for separating the isomers and confirming their molecular weight, but it relies on chromatographic resolution rather than distinct mass spectral fragmentation for differentiation. For researchers in drug development and related fields, a combination of these techniques, with a primary emphasis on NMR, will ensure accurate and reliable stereochemical assignment of pinane isomers.

Performance comparison of different pinane-based chiral ligands in catalysis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety. Pinane-based chiral ligands, derived from the readily available natural product α-pinene or β-pinene, have emerged as a versatile class of auxiliaries in asymmetric catalysis. Their rigid bicyclic structure provides a well-defined chiral environment that can effectively induce stereoselectivity in a variety of chemical transformations. This guide offers an objective comparison of the performance of different pinane-based chiral ligands, supported by experimental data, to aid researchers in the selection of the most suitable ligand for their synthetic needs.

Performance in Asymmetric Diethylzinc Addition to Aldehydes

A significant application of pinane-based chiral ligands is in the enantioselective addition of organozinc reagents to aldehydes, a fundamental C-C bond-forming reaction for the synthesis of chiral secondary alcohols. The following data summarizes the performance of a library of pinane-based aminodiol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Table 1: Performance of Pinane-Based Aminodiol Ligands
LigandYield (%)Enantiomeric Excess (ee, %)Configuration
6 9860R
7 9755R
8 9565R
9 9970R
10 9680R
11 9875R
12 9573R
13 (20) 8774S
14 (21) 8380R
15 (22) 8040R
16 (23) 9310R

Data sourced from a study on pinane-based chiral tridentate ligands.[1][2] The study found that aminodiol 10 and 21 (referred to as 14 in the table for consistency with the source's numbering) provided the highest enantioselectivity for the (R)-enantiomer, while the O-benzyl aminodiol 20 (referred to as 13 ) yielded the (S)-enantiomer with high selectivity.[2]

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a representative experimental protocol for the catalytic asymmetric addition of diethylzinc to benzaldehyde using pinane-based aminodiol ligands.

Materials:

  • Pinane-based chiral aminodiol ligand (10 mol%)

  • Toluene (anhydrous)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Saturated aqueous NH₄Cl solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Na₂SO₄

Procedure:

  • A solution of the chiral aminodiol ligand (0.1 mmol) in anhydrous toluene (2 mL) is prepared in a flame-dried Schlenk tube under an argon atmosphere.

  • Diethylzinc (2.0 mL, 2.0 mmol, 1.0 M in hexanes) is added dropwise to the ligand solution at 0 °C.

  • The resulting mixture is stirred at room temperature for 30 minutes.

  • A solution of benzaldehyde (1.0 mmol) in anhydrous toluene (1 mL) is then added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

  • The aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral gas chromatography (GC) analysis using a CHIRASIL-DEX CB column.[2]

Visualizing the Catalytic Process

The following diagrams illustrate the key concepts and workflows described in this guide.

Ligand_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis Pathway cluster_product Product beta-Pinene beta-Pinene 3-Methylenenopinone 3-Methylenenopinone beta-Pinene->3-Methylenenopinone Oxidation Allylic_Alcohol Allylic Alcohol Intermediate 3-Methylenenopinone->Allylic_Alcohol Reduction Epoxidation Epoxidation Allylic_Alcohol->Epoxidation Stereoselective Epoxidation Ring_Opening Ring Opening with Amines Epoxidation->Ring_Opening Aminodiol_Ligands Pinane-Based Aminodiol Ligands Ring_Opening->Aminodiol_Ligands

Caption: Synthetic pathway for pinane-based aminodiol ligands.

Catalytic_Cycle Ligand Chiral Ligand (L) Active_Catalyst L-Zn(Et) Complex (Active Catalyst) Ligand->Active_Catalyst ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Active_Catalyst Transition_State [L*-Zn(Et)-RCHO] Transition State Active_Catalyst->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Enantioselective Ethyl Transfer Product_Complex->Active_Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Hydrolysis

Caption: Generalized catalytic cycle for diethylzinc addition.

Conclusion

Pinane-based chiral ligands, particularly aminodiols, have demonstrated considerable utility in asymmetric catalysis, offering good to excellent enantioselectivities in the addition of diethylzinc to aldehydes. The performance of these ligands is highly dependent on their specific substitution patterns, allowing for fine-tuning of the catalyst to achieve the desired stereochemical outcome. The straightforward experimental protocols and the accessibility of the pinane scaffold from natural sources make these ligands attractive for both academic research and industrial applications. Future research may focus on expanding the application of these and other classes of pinane-based ligands to a broader range of asymmetric transformations and on the development of more robust and recyclable catalytic systems.

References

Unraveling Stereochemistry: A Comparative Guide to Molecular Modeling for Reaction Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, predicting the stereochemical outcome of a chemical reaction is paramount. The precise three-dimensional arrangement of atoms in a molecule can dictate its biological activity, efficacy, and safety. Molecular modeling has emerged as a powerful tool to analyze reaction pathways and forecast stereoselectivity, offering a cost-effective and time-efficient alternative to purely empirical approaches. This guide provides an objective comparison of prominent molecular modeling methods for predicting stereochemical outcomes, supported by experimental data and detailed protocols.

The Computational Toolkit: Methods for Predicting Stereochemistry

The prediction of stereochemical outcomes hinges on accurately calculating the energy differences between the transition states leading to different stereoisomers. Several computational methods are employed for this purpose, each with its own strengths and limitations. The primary approaches can be broadly categorized into Quantum Mechanics (QM)-based methods, semi-empirical methods like Transition State Force Fields (TSFFs), and the rapidly evolving field of Machine Learning (ML).

Quantum Mechanics (QM)-Based Methods: The Gold Standard of Accuracy

Density Functional Theory (DFT) is a widely used QM method that provides a good balance between accuracy and computational cost. By solving the Schrödinger equation for a given system, DFT can provide detailed information about the electronic structure of transition states, enabling the calculation of their relative energies. However, for complex molecules and extensive conformational searching, DFT calculations can be computationally demanding.

Transition State Force Fields (TSFFs): Bridging Speed and Accuracy

To address the computational cost of QM methods, semi-empirical approaches like the Quantum-Guided Molecular Mechanics (Q2MM) method have been developed. Q2MM utilizes QM data to parameterize a force field specifically for the transition state of a reaction. This allows for rapid conformational sampling and energy calculations, making it suitable for screening large numbers of substrates and catalysts. The Q2MM method has shown excellent correlation with experimental results in numerous studies.

Machine Learning (ML): A Data-Driven Approach to Prediction

Machine learning models are increasingly being applied to predict the stereochemical outcomes of reactions. These models are trained on large datasets of known reactions and their corresponding stereoselectivities. By learning the complex relationships between molecular features and reaction outcomes, ML models can make rapid predictions for new reactions. The accuracy of ML models is highly dependent on the quality and diversity of the training data.

Head-to-Head Comparison: Performance in Predicting Stereochemical Outcomes

A direct, comprehensive comparison of these methods for the same reaction in a single study is often difficult to find in the literature. However, by synthesizing data from various sources, we can construct a comparative overview. The Diels-Alder reaction, a cornerstone of organic synthesis with well-understood stereochemical pathways, and organocatalytic reactions, which are crucial in modern drug discovery, serve as excellent case studies.

One study on the application of the Q2MM method to 77 literature reactions demonstrated its predictive power, even leading to the reassignment of the experimentally observed configuration in some cases. Another validation of Q2MM for a Pd-catalyzed 1,4-conjugate addition across 82 examples showed a strong correlation between computed and experimental stereoselectivities. Machine learning models, such as the chemistry-aware NERF model, have shown predictive accuracy exceeding 90% for Diels-Alder reactions with a sufficiently large training set.

For a specific example, consider the proline-catalyzed aldol reaction, a classic organocatalytic transformation. Computational studies using DFT can accurately predict the observed diastereoselectivity and enantioselectivity by modeling the key transition states. The Q2MM method, when parameterized for this reaction class, can also provide rapid and accurate predictions. A machine learning model trained on a dataset of similar aldol reactions could also be employed for high-throughput screening of substrates.

Table 1: Comparison of Molecular Modeling Methods for Stereochemical Outcome Prediction

MethodPrincipleAccuracyComputational CostThroughputKey StrengthsKey Limitations
Density Functional Theory (DFT) Solves the electronic structure of molecules from first principles.HighHighLowProvides detailed mechanistic insights; no prior experimental data needed.Computationally expensive for large systems and extensive sampling.
Quantum-Guided Molecular Mechanics (Q2MM) Uses QM data to create a specialized force field for the transition state.HighMediumMediumBalances accuracy and speed; suitable for catalyst and substrate screening.Requires initial QM calculations for parameterization; reaction-specific.
Machine Learning (ML) Learns from large datasets of reactions to predict outcomes.Varies (can be high)Low (for prediction)HighExtremely fast for prediction on new reactions; can identify complex patterns.Requires large, high-quality training data; may not extrapolate well to new reaction types.

Experimental Validation: The Ground Truth

Computational predictions, no matter how sophisticated, must be validated by experimental data. The primary experimental technique for determining the stereochemical outcome of a reaction is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Experimental Protocol: Determination of Enantiomeric Excess (% ee) by Chiral HPLC

Objective: To separate and quantify the enantiomers of a chiral product to determine the enantiomeric excess.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Modifiers (if necessary, e.g., diethylamine for basic compounds, trifluoroacetic acid for acidic compounds)

  • Racemic standard of the product

  • Sample of the reaction mixture

Procedure:

  • Method Development:

    • Dissolve the racemic standard in a suitable solvent.

    • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. A common starting point is a mixture of n-hexane and an alcohol (isopropanol or ethanol).[1]

    • Optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.

  • Sample Analysis:

    • Prepare a solution of the reaction mixture of a known concentration.

    • Inject the sample onto the chiral HPLC column under the optimized conditions.

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers based on the retention times of the racemic standard.

    • Integrate the area under each peak.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [|Area_major - Area_minor| / (Area_major + Area_minor)] * 100

Visualizing the Workflow and Concepts

To better understand the relationships between these methods and the overall process of analyzing reaction pathways, the following diagrams are provided.

experimental_workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation start Reaction of Interest dft DFT Calculations (Transition State Search) start->dft ml Machine Learning (Model Training) start->ml q2mm Q2MM (TSFF Parameterization) dft->q2mm prediction Predict Stereochemical Outcome (% ee) dft->prediction q2mm->prediction ml->prediction result Experimental % ee prediction->result Comparison & Validation synthesis Asymmetric Synthesis hplc Chiral HPLC Analysis synthesis->hplc hplc->result

Caption: Workflow for analyzing stereochemical outcomes.

method_comparison accuracy Accuracy dft DFT accuracy->dft High q2mm Q2MM accuracy->q2mm High ml Machine Learning accuracy->ml Variable speed Computational Speed speed->dft Low speed->q2mm Medium speed->ml High throughput Throughput throughput->dft Low throughput->q2mm Medium throughput->ml High

Caption: Comparison of computational methods.

signaling_pathway ligand Chiral Ligand (e.g., Drug Molecule) receptor Receptor (Stereospecific Binding) ligand->receptor gprotein G-Protein Activation receptor->gprotein effector Effector Enzyme gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Safety Operating Guide

Personal protective equipment for handling (1R)-(+)-cis-Pinane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (1R)-(+)-cis-Pinane

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring a safe laboratory environment.

This compound is classified as a flammable liquid and vapor. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Ingestion can be fatal if the substance enters the airways.[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationStandards Compliance
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should also be used.EN 166 (EU) or NIOSH (US)[1][2]
Skin Protection Chemical-impermeable gloves. Fire/flame resistant and impervious clothing.EN 374, EU Directive 89/686/EEC[1]
Respiratory Protection A full-face respirator is required if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]NIOSH (US) approved

Operational Plan: Handling and Disposal

This section outlines the step-by-step procedures for safely handling and disposing of this compound.

I. Preparation and Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to ensure adequate ventilation.[1][2][4]

  • Ignition Sources : Before handling, remove all potential ignition sources from the area. This includes heat, sparks, open flames, and hot surfaces.[1][3][4] Smoking is strictly prohibited in the handling area.[1][3][4]

  • Grounding : To prevent static discharge, ground and bond the container and receiving equipment.[1][3][4]

  • Equipment : Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4] All tools used during the process must be of a non-sparking type.[1][3][4]

  • Personal Attire : Wear the specified PPE as detailed in the table above. Long pants and closed-toed shoes are required. Tie back long hair and remove all jewelry.

  • Container Management : Keep the container tightly closed when not in use.[1][3][4]

II. In Case of Exposure or Spill
  • Skin Contact : If skin contact occurs, immediately take off all contaminated clothing and rinse the affected area with water.[1][3][4]

  • Eye Contact : If the chemical enters the eyes, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[2] Seek immediate medical attention.

  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[2]

  • Spill : In the event of a spill, evacuate personnel to a safe area. Use spark-proof tools and explosion-proof equipment for containment and cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1][2][4] Prevent the spill from entering drains.[2][4]

III. Disposal Plan
  • Waste Collection : All materials contaminated with this compound, including the chemical itself, should be considered hazardous waste.

  • Containerization : Store waste in suitable, closed containers that are properly labeled.[1][2][4]

  • Professional Disposal : Arrange for disposal through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard waste or sewer systems.[2][4]

  • Glove Disposal : Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices.[2]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling and disposing of this compound.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE prep_area Ensure Proper Ventilation & Remove Ignition Sources prep_ppe->prep_area prep_equip Ground Equipment & Use Non-Sparking Tools prep_area->prep_equip handle_chem Handle this compound prep_equip->handle_chem store_chem Store in Tightly Closed Container handle_chem->store_chem decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill Occurs handle_chem->spill exposure Exposure Occurs (Skin/Eye/Inhalation) handle_chem->exposure collect_waste Collect Contaminated Materials & Waste store_chem->collect_waste decontaminate->collect_waste dispose Dispose via Licensed Professional Service collect_waste->dispose spill_action Evacuate & Contain with Non-Sparking Tools spill->spill_action exposure_action Follow First Aid Procedures exposure->exposure_action spill_action->collect_waste seek_medical Seek Medical Attention exposure_action->seek_medical

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-(+)-cis-Pinane
Reactant of Route 2
(1R)-(+)-cis-Pinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.